molecular formula C15H26N4O7 B8114100 Acid-propionylamino-Val-Cit-OH

Acid-propionylamino-Val-Cit-OH

Katalognummer: B8114100
Molekulargewicht: 374.39 g/mol
InChI-Schlüssel: RBERRTKQXJAVGW-JOYOIKCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acid-propionylamino-Val-Cit-OH is a useful research compound. Its molecular formula is C15H26N4O7 and its molecular weight is 374.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2R)-2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)/t9-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBERRTKQXJAVGW-JOYOIKCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Valine-Citrulline (Val-Cit) Linker Chemistry and Structure

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), facilitating the targeted delivery and conditional release of potent cytotoxic agents. Its design leverages the physiological differences between the circulatory system and the intracellular environment of tumor cells, offering a blend of stability and selective cleavage. This guide provides a detailed examination of the Val-Cit linker's chemistry, structure, mechanism of action, and the experimental protocols used for its characterization.

Core Chemistry and Structure

The Val-Cit linker is a protease-cleavable system designed for stability in the bloodstream and rapid enzymatic cleavage within the lysosomes of target cells.[1] Its fundamental structure consists of the dipeptide valine-citrulline, often connected to a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC).[2][][4]

  • Valine (Val): This lipophilic amino acid residue occupies the P2 position, which interacts with the S2 subsite of the Cathepsin B active site.[1][2]

  • Citrulline (Cit): This residue is positioned at the P1 site.[2] It serves as an electronic analog of arginine but its weaker basicity confers greater stability under various environmental conditions.[] Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, recognizes and cleaves the peptide bond on the C-terminal side of citrulline.[][]

  • PABC (p-aminobenzyl carbamate) Spacer: This self-immolative unit connects the dipeptide to the cytotoxic payload.[][] Following the enzymatic cleavage of the Val-Cit peptide bond, the PABC undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified, active drug.[4] This "traceless" release is crucial for the efficacy of many payloads.[6] The spacer also helps to mitigate steric hindrance from bulky drug payloads that might otherwise interfere with enzymatic cleavage.[]

A typical construct is often represented as Maleimide caproyl-Val-Cit-PABC (mc-VC-PABC), utilized in approved ADCs like Adcetris® and Polivy®.[2]

cluster_ADC Antibody-Drug Conjugate (ADC) Structure Antibody Antibody Maleimide Maleimide Group (Attachment Chemistry) Antibody->Maleimide Conjugation Site (e.g., Cysteine) Val Valine (P2) Maleimide->Val Linker Core Cit Citrulline (P1) Val->Cit Peptide Bond PABC PABC Spacer (Self-Immolative) Cit->PABC Cathepsin B Cleavage Site Payload Cytotoxic Payload (e.g., MMAE) PABC->Payload Carbamate Bond

Caption: Structural components of a typical Val-Cit linker-based ADC.

Mechanism of Action: Targeted Drug Release

The efficacy of a Val-Cit linked ADC relies on a multi-step intracellular process that ensures the payload is released specifically within the target cancer cell.[1]

  • Receptor-Mediated Endocytosis: The ADC circulates in the bloodstream and the monoclonal antibody component binds to a specific target antigen on the surface of a cancer cell.[1][7]

  • Internalization: Upon binding, the entire ADC-antigen complex is internalized into the cell, typically within an endosome.[1][7]

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B, and characterized by an acidic environment.[1][7]

  • Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes the Val-Cit dipeptide sequence and proteolytically cleaves the amide bond between citrulline and the PABC spacer.[][7] While Cathepsin B is the primary enzyme associated with this cleavage, studies have shown that other cathepsins, such as L, S, and K, can also cleave the Val-Cit linker.[8][][10]

  • Self-Immolation and Payload Release: The cleavage event triggers the spontaneous 1,6-elimination of the PABC spacer, which releases the active cytotoxic drug in its unmodified form, allowing it to exert its cell-killing effect.[4]

cluster_pathway ADC Internalization and Payload Release Pathway ADC 1. ADC binds to cell surface antigen Endocytosis 2. Receptor-Mediated Endocytosis ADC->Endocytosis Endosome 3. ADC trafficked in Endosome Endocytosis->Endosome Lysosome 4. Fusion with Lysosome Endosome->Lysosome Cleavage 5. Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage Release 6. PABC Self-Immolation & Payload Release Cleavage->Release Effect 7. Cytotoxic Effect Release->Effect

Caption: The intracellular pathway leading to Val-Cit linker cleavage.

Quantitative Data: Stability and Cleavage Kinetics

The performance of an ADC is critically dependent on the linker's stability in circulation and its cleavage efficiency at the target site.

Plasma Stability

The Val-Cit linker is generally very stable in human plasma, which is crucial for minimizing off-target toxicity.[4] However, a significant challenge in preclinical development is its instability in rodent plasma, particularly from mice, due to cleavage by the carboxylesterase 1c (Ces1c) enzyme.[8][10][11] This can lead to premature payload release and inaccurate assessments of an ADC's therapeutic window in mouse models.[11]

LinkerPlasma SourceHalf-life (t½)Key Observation
Val-Cit-PABC Human~230 daysDemonstrates high stability in human circulation.[12]
Phe-Lys-PABC Human~30 daysLess stable than Val-Cit in human plasma.[12]
Val-Cit-PABC Mouse~80 hoursSignificantly less stable than in human plasma due to Ces1c.[12]
Phe-Lys-PABC Mouse~12.5 hoursAlso shows marked instability in mouse plasma.[12]
Hydrazone Human< Val-CitVal-Cit is over 100 times more stable than analogous hydrazone linkers.[4]

Table 1: Comparative plasma stability of dipeptide linkers.

Linker Modifications to Enhance Stability

To address the issue of poor stability in rodent models, researchers have developed modified linkers. A highly effective strategy is the addition of a hydrophilic, negatively charged amino acid, such as glutamic acid, at the P3 position to create a glutamic acid-valine-citrulline (EVCit) linker.[6][11] This modification significantly increases resistance to Ces1c cleavage without impairing cleavage by Cathepsin B.[6][11]

Linker VariantPlasma SourceStability Observation
Val-Cit (VCit) MouseProne to premature cleavage by carboxylesterase Ces1c.[6]
Glu-Val-Cit (EVCit) MouseExhibits exceptional long-term stability and resistance to Ces1c.[6]
Ser-Val-Cit (SVCit) MouseShows intermediate stability, better than VCit but less than EVCit.[13]
Asp-Val-Cit (DVCit) MouseShows great plasma stability, similar to EVCit.[13]

Table 2: Impact of P3 residue modification on linker stability in mouse plasma.

Cleavage Efficiency

While specific kinetic constants are highly dependent on the overall ADC structure and assay conditions, comparative studies show differences between dipeptide sequences. For instance, the Val-Ala linker, another popular motif, is cleaved by Cathepsin B at approximately half the rate of the Val-Cit linker.[14] However, Val-Ala offers lower hydrophobicity, which can be advantageous for preventing aggregation when developing ADCs with a high drug-to-antibody ratio (DAR).[2][14]

Experimental Protocols

Characterizing the cleavage and stability of a Val-Cit linker is essential during ADC development. Below are outlines of key experimental protocols.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of drug release from an ADC in the presence of purified Cathepsin B.

Objective: To measure the release kinetics of a payload from a Val-Cit linker-containing ADC.

Materials:

  • ADC with Val-Cit linker

  • Recombinant Human Cathepsin B[15]

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5 (DTT is a required reducing agent for Cathepsin B activity and should be added fresh).[15]

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC or LC-MS/MS system for analysis

Methodology:

  • Enzyme Activation: Prepare a working solution of Cathepsin B in the assay buffer. Pre-incubate the solution at 37°C for approximately 15 minutes to allow for enzyme activation.[15]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. Typical concentrations are in the micromolar range for the ADC (e.g., 1 µM) and the nanomolar range for the enzyme (e.g., 20 nM).[1]

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.

  • Incubation: Incubate the reaction at 37°C.[1]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]

  • Quench Reaction: Immediately stop the reaction in the aliquot by adding a quenching solution.

  • Analysis: Analyze the samples using HPLC or LC-MS/MS to quantify the concentration of the released payload relative to the intact ADC.

  • Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate.

cluster_workflow Experimental Workflow: In Vitro Cleavage Assay A 1. Prepare Reagents (ADC, Cathepsin B, Buffer) B 2. Activate Cathepsin B (37°C, 15 min) A->B C 3. Initiate Reaction (Add Enzyme to ADC) B->C D 4. Incubate at 37°C C->D E 5. Collect Aliquots at Time Points D->E F 6. Quench Reaction E->F G 7. Analyze Samples (HPLC or LC-MS) F->G H 8. Determine Cleavage Rate G->H

Caption: Workflow for a typical in vitro Cathepsin B cleavage assay.
Protocol 2: Plasma Stability Assay

This assay determines the rate of premature payload release from an ADC in plasma.

Objective: To evaluate the stability of the ADC linker in mouse or human plasma.

Materials:

  • ADC construct

  • Undiluted mouse or human plasma[6]

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method to detect free payload vs. intact ADC (e.g., sandwich ELISA, HIC, LC-MS)[6]

Methodology:

  • Reaction Setup: Add the ADC to undiluted mouse or human plasma to a final concentration (e.g., 1 µg/mL).[6]

  • Incubation: Incubate the mixture at 37°C.[6]

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots and immediately store them at -80°C to halt any further reaction.[6]

  • Analysis: Analyze the samples to quantify the amount of intact ADC remaining or the amount of payload released. A common method is a sandwich ELISA, where one antibody captures the ADC and a second antibody detects the payload; a loss of signal over time indicates payload cleavage.[6]

  • Data Interpretation: Calculate the half-life (t½) of the ADC in plasma by plotting the percentage of intact ADC remaining versus time.

Synthesis of Val-Cit Linkers

The synthesis of Val-Cit linkers is a multi-step process that can be performed using solid-phase peptide synthesis techniques, which offer high yields and purity.[16] An alternative and high-yielding route involves six steps starting from L-Citrulline, with the PABC spacer being incorporated via HATU coupling, followed by dipeptide formation.[17] This improved methodology avoids undesirable epimerization and can achieve an overall yield of 50%.[17] The modularity of these synthetic routes allows for the introduction of various conjugation handles in the final steps, facilitating the creation of a diverse library of linkers for ADC generation.[16]

Conclusion

The Val-Cit linker represents a highly successful and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates.[1] Its design, which combines high stability in systemic circulation with efficient enzymatic cleavage in the lysosomal compartment, has been validated by its inclusion in multiple FDA-approved ADCs.[16] However, challenges such as instability in rodent plasma and potential for off-target cleavage by other proteases continue to drive innovation.[18][19] The development of next-generation linkers, such as the EVCit variant, demonstrates the ongoing efforts to refine linker chemistry to improve the therapeutic index of ADCs, ultimately leading to safer and more effective cancer therapies.[6]

References

Cathepsin B-Mediated Cleavage of Propionyl-Val-Cit Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the propionyl-Val-Cit (valine-citrulline) linker by cathepsin B, a critical mechanism for the targeted release of therapeutic payloads in antibody-drug conjugates (ADCs). This document details the underlying biochemistry, presents available kinetic data for analogous compounds, and offers detailed experimental protocols for the assessment of linker cleavage.

Introduction: The Role of Cathepsin B and Val-Cit Linkers in ADCs

Antibody-drug conjugates are a transformative class of therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells.[1] The efficacy of these conjugates hinges on the stability of the linker connecting the antibody and the payload in systemic circulation and its efficient cleavage upon internalization into the target cell.[1] Protease-cleavable linkers, particularly those sensitive to lysosomal proteases like cathepsin B, are a cornerstone of modern ADC design.[1]

Cathepsin B is a cysteine protease that is often overexpressed in various tumor types and is highly active in the acidic environment of lysosomes (pH 4.5-5.5).[1] The dipeptide sequence, valine-citrulline (Val-Cit), has been extensively validated as an effective substrate for cathepsin B.[1][2] While specific kinetic data for the N-terminally propionylated version of this linker is not extensively published, the fundamental cleavage mechanism is expected to be conserved. The propionyl group, like other N-terminal acyl modifications such as acetyl or maleimidocaproyl (Mc), serves to cap the N-terminus of the dipeptide linker.

The cleavage of the Val-Cit linker by cathepsin B occurs at the C-terminal side of the citrulline residue.[1] This enzymatic action is typically the initiating step in a multi-stage process that leads to the release of the active drug. A self-immolative spacer, commonly para-aminobenzyl carbamate (B1207046) (PABC), is often placed between the dipeptide and the drug.[1][2] Once the Cit-PABC amide bond is cleaved by cathepsin B, the resulting p-aminobenzyl alcohol intermediate undergoes a spontaneous 1,6-elimination reaction, liberating the unmodified cytotoxic payload.[1]

It is important to note that while the Val-Cit linker was initially thought to be specific for cathepsin B, further research has shown that other lysosomal cysteine proteases, including cathepsins L, S, and F, can also contribute to its cleavage.[1][3] This enzymatic redundancy can be advantageous in preventing resistance mechanisms based on the downregulation of a single protease.[1]

Quantitative Data on Dipeptide Linker Cleavage by Cathepsin B

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate/Half-lifeEnzyme(s)Notes
Val-CitBaselineCathepsin BConsidered the benchmark for efficient and stable cleavage.[1]
Val-Ala~50% of Val-Cit rateCathepsin BEffectively cleaved; lower hydrophobicity may reduce ADC aggregation.[1][4]
Phe-Lys~30-fold faster than Val-CitIsolated Cathepsin BRapidly cleaved by the isolated enzyme, but rates are comparable to Val-Cit in lysosomal extracts, indicating the involvement of other proteases.[1]
GPLGFaster initial cleavage than Val-CitCathepsin BShowed the most rapid cleavage within the first 30 minutes of the assay.[5]

Table 2: Michaelis-Menten Kinetic Parameters for Cathepsin B with Various Substrates

SubstratepHKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Z-Nle-Lys-Arg-AMC4.6108.7 ± 11.210.5 ± 0.396,600
Z-Nle-Lys-Arg-AMC7.2114.7 ± 16.911.8 ± 0.6102,900
Z-Arg-Arg-AMC4.6148.5 ± 25.12.5 ± 0.116,800
Z-Arg-Arg-AMC7.287.7 ± 11.48.8 ± 0.4100,300
Z-Phe-Arg-AMC4.6101.8 ± 17.56.5 ± 0.463,800
Z-Phe-Arg-AMC7.2118.8 ± 14.93.5 ± 0.129,500

Data for Z-Nle-Lys-Arg-AMC, Z-Arg-Arg-AMC, and Z-Phe-Arg-AMC are from a study on novel specific substrates for cathepsin B and are provided for comparative purposes of cathepsin B activity under different pH conditions.[6]

Signaling Pathways and Experimental Workflows

Visualizing the biological and experimental processes is crucial for a comprehensive understanding of propionyl-Val-Cit cleavage. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows.

ADC_Internalization_and_Cleavage ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC (Propionyl-Val-Cit Linker) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B CleavedADC Cleaved Linker + Payload-PABC CathepsinB->CleavedADC 4. Proteolytic Cleavage of Val-Cit Payload Active Payload CleavedADC->Payload 5. Self-Immolation of PABC Spacer Target Intracellular Target (e.g., Microtubules) Payload->Target 6. Pharmacological Action Cleavage_Assay_Workflow Experimental Workflow for In Vitro Cleavage Assay cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis ActivateEnzyme Activate Cathepsin B (with DTT in buffer) Mix Combine Enzyme and Substrate in Assay Buffer (pH 5.0-6.0) ActivateEnzyme->Mix PrepareSubstrate Prepare Substrate Solution (ADC or Fluorogenic Peptide) PrepareSubstrate->Mix Incubate Incubate at 37°C Mix->Incubate Timepoints Take Aliquots at Specific Time Points Incubate->Timepoints Quench Quench Reaction (e.g., with acid or inhibitor) Timepoints->Quench Analyze Analyze Samples (HPLC or Fluorescence Reader) Quench->Analyze Data Determine Rate of Cleavage Analyze->Data

References

The Val-Cit Linker: A Cornerstone in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Valine-Citrulline Linkers in Targeted Cancer Therapy

The valine-citrulline (Val-Cit) linker represents a pivotal advancement in the field of antibody-drug conjugates (ADCs), enabling the selective release of potent cytotoxic agents within tumor cells. This technology has become a cornerstone of modern ADC design, offering a delicate balance between stability in systemic circulation and efficient cleavage in the tumor microenvironment. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols associated with Val-Cit linkers for researchers, scientists, and drug development professionals.

Discovery and Rationale: The Quest for Selective Payload Release

The concept of ADCs, often referred to as "magic bullets," dates back to the early 20th century. However, early iterations were hampered by linkers that were either too stable, preventing drug release, or too labile, causing premature release and systemic toxicity. The breakthrough came with the development of enzyme-cleavable linkers, designed to be selectively hydrolyzed by proteases that are overexpressed in the tumor microenvironment.

Pioneering work in the late 1990s and early 2000s by researchers including Dubowchik and Firestone led to the exploration of dipeptide sequences as substrates for lysosomal proteases, particularly cathepsin B.[1] Cathepsin B is a cysteine protease frequently upregulated in various cancer cells and is highly active within the acidic environment of lysosomes.[2] Through screening various dipeptide combinations, the valine-citrulline sequence emerged as a highly promising candidate.[1][] The selection of this dipeptide was based on its efficient cleavage by cathepsin B and its notable stability in human plasma.[1][4]

The quintessential Val-Cit linker system incorporates a self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), situated between the dipeptide and the cytotoxic payload.[2][] This complete construct, often denoted as Val-Cit-PABC, ensures that upon cleavage of the peptide bond between citrulline and PABC by cathepsin B, a cascade of electronic rearrangements leads to the traceless release of the unmodified, active drug.[2]

The Mechanism of Action: A Stepwise Journey to Cellular Demise

The therapeutic efficacy of an ADC equipped with a Val-Cit linker relies on a precise sequence of events, ensuring the targeted destruction of cancer cells while minimizing collateral damage to healthy tissues.

dot

ADC Mechanism of Action
  • Systemic Circulation and Targeting: The ADC circulates stably in the bloodstream, with the Val-Cit linker preventing premature release of the cytotoxic payload.[] The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, a cellular organelle containing a host of degradative enzymes, including cathepsin B, and characterized by an acidic pH.[]

  • Enzymatic Cleavage: Within the lysosome, the high concentration and activity of cathepsin B lead to the specific cleavage of the peptide bond between the valine and citrulline residues of the linker.[2]

  • Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PABC spacer, resulting in the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[2]

  • Induction of Apoptosis: The released payload then interacts with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

Quantitative Data on Linker Stability and Cleavage

The stability of the linker in plasma and its susceptibility to cleavage by the target enzyme are critical parameters for ADC efficacy and safety. The following tables summarize key quantitative data from various studies.

LinkerPlasma SourceStability MetricValueReference
Val-CitHumanHalf-lifeStable (>28 days)[6]
Val-CitMouse% Intact ADC (14 days)<5%[6]
Ser-Val-Cit (SVCit)Mouse% Intact ADC (14 days)~30%[6]
Glu-Val-Cit (EVCit)Mouse% Intact ADC (14 days)~100%[6]
Val-CitMouseHalf-life~2 days[7]
Glu-Val-Cit (EVCit)MouseHalf-life~12 days[7]

Table 1: Comparative Plasma Stability of Val-Cit and its Analogs.

LinkerEnzymeRelative Cleavage RateReference
Val-CitCathepsin B+++[1]
Phe-LysCathepsin B+++[1]
Val-AlaCathepsin BSimilar to Val-Cit[8]
cBu-CitCathepsin BSimilar Vmax/Km to Val-Cit[9]
Val-CitCathepsin LCleavable[6]
Val-CitCathepsin SCleavable[6]
cBu-CitCathepsin KNo significant effect[9]

Table 2: Comparative Enzymatic Cleavage of Different Linker Moieties.

Challenges and the Evolution of Val-Cit Linkers

Despite its widespread success, the archetypal Val-Cit linker is not without its challenges. A significant hurdle in preclinical development is its instability in mouse plasma. This instability is attributed to cleavage by carboxylesterase 1c (Ces1c), an enzyme present in murine plasma but not in human plasma.[7][10] This can lead to premature drug release in mouse models, potentially confounding efficacy and toxicity studies.[7]

Furthermore, while cathepsin B is the primary target for cleavage, studies have shown that other proteases, such as neutrophil elastase, can also cleave the Val-Cit linker, potentially leading to off-target toxicities like neutropenia.[11][12] The inherent hydrophobicity of the Val-Cit-PABC-MMAE construct can also lead to ADC aggregation, particularly at high drug-to-antibody ratios (DARs), which can affect pharmacokinetics and efficacy.[13]

These challenges have spurred the development of next-generation linkers aimed at improving stability and selectivity. Notable examples include:

  • Valine-Alanine (Val-Ala): This dipeptide exhibits similar cathepsin B cleavage kinetics to Val-Cit but can offer improved hydrophilicity and reduced aggregation.[8][]

  • Glutamic acid-Valine-Citrulline (EVCit): The addition of a glutamic acid residue at the N-terminus of the dipeptide significantly enhances stability in mouse plasma by sterically hindering the action of Ces1c, without compromising cathepsin-mediated cleavage.[6][7]

  • Cyclobutane-1,1-dicarboxamide-Citrulline (cBu-Cit): This peptidomimetic linker demonstrates increased selectivity for cathepsin B over other cathepsins.[9][]

dot

Linker_Evolution VC Val-Cit Challenges Challenges: - Mouse Plasma Instability (Ces1c) - Off-target Cleavage (e.g., Neutrophil Elastase) - Hydrophobicity/Aggregation VC->Challenges VA Val-Ala Challenges->VA Solution EVCit Glu-Val-Cit (EVCit) Challenges->EVCit Solution cBuCit cBu-Cit Challenges->cBuCit Solution ImprovedHydrophilicity Improved Hydrophilicity Reduced Aggregation VA->ImprovedHydrophilicity ImprovedMouseStability Improved Mouse Plasma Stability EVCit->ImprovedMouseStability ImprovedSelectivity Improved Cathepsin B Selectivity cBuCit->ImprovedSelectivity

Evolution of Val-Cit Linkers

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and evaluation of ADCs employing Val-Cit linkers.

Synthesis of Mc-Val-Cit-PABC-MMAE

This protocol outlines a general solution-phase synthesis approach. Solid-phase synthesis methods are also commonly employed.

dot

Synthesis_Workflow cluster_synthesis Drug-Linker Synthesis ValCit Fmoc-Val-Cit-OH Coupling1 Peptide Coupling ValCit->Coupling1 PABC p-aminobenzyl alcohol (PABA) PABC->Coupling1 ValCitPABA Fmoc-Val-Cit-PABA Coupling1->ValCitPABA Activation Activation ValCitPABA->Activation PNP p-nitrophenyl chloroformate PNP->Activation ValCitPABAPNP Fmoc-Val-Cit-PABA-PNP Activation->ValCitPABAPNP Coupling2 Carbamate Formation ValCitPABAPNP->Coupling2 MMAE Monomethyl auristatin E MMAE->Coupling2 FmocDrugLinker Fmoc-Val-Cit-PAB-MMAE Coupling2->FmocDrugLinker Deprotection Fmoc Deprotection FmocDrugLinker->Deprotection DrugLinker H2N-Val-Cit-PAB-MMAE Deprotection->DrugLinker FinalCoupling Final Coupling DrugLinker->FinalCoupling MC Maleimidocaproyl chloride (Mc-Cl) MC->FinalCoupling FinalProduct Mc-Val-Cit-PAB-MMAE FinalCoupling->FinalProduct

Synthesis of Mc-Val-Cit-PABC-MMAE

Materials:

  • Fmoc-Val-OH, Fmoc-Cit-OH

  • p-aminobenzyl alcohol (PABA)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • p-nitrophenyl chloroformate

  • Monomethyl auristatin E (MMAE)

  • Piperidine (B6355638)

  • Maleimidocaproyl chloride (Mc-Cl)

  • Solvents (DMF, DCM, etc.)

  • Purification system (e.g., HPLC)

Procedure:

  • Dipeptide Synthesis: Couple Fmoc-Val-OH to Fmoc-Cit-OH using standard peptide coupling conditions to form Fmoc-Val-Cit-OH.

  • PABC Attachment: Couple Fmoc-Val-Cit-OH to p-aminobenzyl alcohol to yield Fmoc-Val-Cit-PABA.

  • Activation of PABC: React Fmoc-Val-Cit-PABA with p-nitrophenyl chloroformate to activate the hydroxyl group of PABA, forming Fmoc-Val-Cit-PABA-PNP.

  • MMAE Conjugation: React the activated linker, Fmoc-Val-Cit-PABA-PNP, with MMAE to form the carbamate linkage, yielding Fmoc-Val-Cit-PAB-MMAE.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of valine using piperidine in DMF to give H2N-Val-Cit-PAB-MMAE.

  • Maleimide (B117702) Functionalization: React the deprotected drug-linker with maleimidocaproyl chloride to attach the maleimide group, yielding the final product, Mc-Val-Cit-PAB-MMAE.

  • Purification: Purify the final product using reverse-phase HPLC.

In Vitro Cathepsin B Cleavage Assay

This assay is crucial for confirming the susceptibility of the linker to enzymatic cleavage.

Materials:

  • ADC with Val-Cit linker

  • Human Cathepsin B (recombinant)

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile (B52724) with internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare ADC solution: Dilute the ADC to a final concentration of 1 µM in the assay buffer.

  • Prepare enzyme solution: Prepare a stock solution of Cathepsin B in assay buffer.

  • Initiate reaction: Add Cathepsin B to the ADC solution to a final concentration of 20 nM. Incubate at 37°C.

  • Time points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench reaction: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC over time.

Plasma Stability Assay

This assay evaluates the stability of the ADC in a biological matrix.

Materials:

  • ADC with Val-Cit linker

  • Human plasma and/or mouse plasma

  • Incubator at 37°C

  • Analytical method to quantify intact ADC (e.g., ELISA, HIC-HPLC, LC-MS)

Procedure:

  • Spike ADC into plasma: Add the ADC to plasma to a final concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the plasma samples at 37°C.

  • Time points: At various time points (e.g., 0, 1, 3, 7, 14 days), collect aliquots of the plasma samples.

  • Sample storage: Store the collected aliquots at -80°C until analysis.

  • Analysis: Quantify the concentration of intact ADC in each sample using a validated analytical method. Calculate the half-life of the ADC in plasma.

Conclusion and Future Perspectives

The discovery and development of the Val-Cit linker have been instrumental in the clinical success of numerous ADCs, including Adcetris® and Polivy®. Its ability to provide stable systemic circulation and efficient, selective payload release within tumor cells has set a high benchmark for linker technology. However, the challenges of mouse plasma instability and potential for off-target cleavage have driven innovation, leading to the development of next-generation linkers with improved properties. As our understanding of tumor biology and the intricacies of ADC pharmacology deepens, the continued evolution of linker technology, building on the foundational principles of the Val-Cit dipeptide, will be crucial in designing safer and more effective targeted cancer therapies.

References

Propionyl-Val-Cit-OH: An In-Depth Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propionyl-Val-Cit-OH is a chemical entity that can be considered a fragment of a larger linker system used in the development of Antibody-Drug Conjugates (ADCs). Specifically, it comprises the dipeptide valine-citrulline (Val-Cit), which is a well-established cathepsin B-cleavable linker, capped with a propionyl group. The safety and toxicity profile of propionyl-Val-Cit-OH as a standalone molecule has not been extensively studied. This guide provides an inferred safety profile by examining the toxicology of its individual components—propionic acid, L-valine, and L-citrulline—and by analyzing the known behavior and catabolism of Val-Cit linkers in preclinical and clinical settings. The primary toxicity concerns related to Val-Cit linkers in ADCs stem from the premature cleavage of the linker in systemic circulation, leading to off-target release of the cytotoxic payload. The inherent toxicity of the propionyl-Val-Cit-OH fragment itself is expected to be low, based on the profiles of its constituents.

Introduction to Propionyl-Val-Cit-OH

Propionyl-Val-Cit-OH is a derivative of the Val-Cit dipeptide linker. In the context of ADCs, the Val-Cit linker is designed to be stable in the bloodstream and to be selectively cleaved by cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment. This enzymatic cleavage releases the conjugated cytotoxic drug at the target site. Propionyl-Val-Cit-OH represents a potential catabolite of an ADC where the linker has been cleaved and the propionyl group is present as a remnant of a larger chemical structure.

Inferred Safety and Toxicity Profile

Due to the lack of direct toxicological studies on propionyl-Val-Cit-OH, its safety profile is inferred from the known properties of its components.

Propionic Acid

Propionic acid is a naturally occurring carboxylic acid. It is generally recognized as safe (GRAS) by the FDA for use as a food additive.

Parameter Value Species Route Reference
LD50 3,500 - 4,200 mg/kgRatOral[1]
LD50 3,235 mg/kgRat (female)Dermal[2]
Flash Point 51 - 52 °C--[3][4]
Hazards Skin and eye burns, respiratory tract irritationHumanInhalation, Dermal, Ocular[2][4]

Table 1: Toxicological Data for Propionic Acid

L-Valine

L-valine is an essential amino acid and a fundamental component of proteins in humans. It is not classified as a hazardous substance.

Parameter Value Species Route Reference
LD50 >2,000 mg/kg bwRat (female)Oral[5]
LD50 5,390 mg/kgRatIntraperitoneal[6]
LC50 >5,260 mg/m³RatInhalation (4h)[6]
Carcinogenicity Not identified as a carcinogen--[5]
Chronic Effects No information available--[5]

Table 2: Toxicological Data for L-Valine

L-Citrulline

L-citrulline is a non-essential amino acid that plays a role in the urea (B33335) cycle. It is available as a dietary supplement and is generally considered safe at recommended doses.

Parameter Value Species Route Reference
Recommended Daily Dose 3 - 6 gramsHumanOral[7]
Maximum Effective Dose 10 gramsHumanOral[7]
Potential Side Effects (High Doses) Gastrointestinal issues, nausea, bloating, headachesHumanOral[7]

Table 3: Safety Information for L-Citrulline

Catabolism and In Vivo Fate of Val-Cit Linkers

The primary mechanism of action for Val-Cit linkers in ADCs is their cleavage by cathepsin B within the lysosome of target tumor cells. This process is designed to release the cytotoxic payload.

G cluster_0 Systemic Circulation cluster_1 Tumor Cell ADC Antibody-Drug Conjugate (with Propionyl-Val-Cit Linker) Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Payload Cytotoxic Payload CathepsinB->Payload Cleavage Fragment Propionyl-Val-Cit-OH (Linker Fragment) CathepsinB->Fragment Cleavage

Figure 1: Intracellular processing of a Val-Cit linked ADC.

The fate of the linker fragment, such as propionyl-Val-Cit-OH, following payload release is not extensively documented. It is presumed to be further metabolized into its constituent amino acids and propionic acid, which would then enter their respective metabolic pathways.

Potential for Immunogenicity

Peptide-based linkers and their fragments have the potential to be immunogenic, leading to the formation of anti-drug antibodies (ADAs).

G ADC Antibody-Drug Conjugate APC Antigen Presenting Cell (APC) ADC->APC Phagocytosis Processing Uptake and Processing APC->Processing MHC Peptide Fragment Presentation on MHC Class II Processing->MHC TCell T-Helper Cell Activation MHC->TCell TCR Engagement BCell B-Cell Activation TCell->BCell Co-stimulation ADA Anti-Drug Antibody (ADA) Production BCell->ADA

Figure 2: Pathway for immunogenicity of ADC components.

An immune response against the linker fragment could potentially alter the pharmacokinetics and efficacy of the ADC and, in rare cases, lead to adverse events. However, the small size and peptide nature of propionyl-Val-Cit-OH would likely make it a weak immunogen on its own. The immunogenicity risk is generally considered for the entire ADC construct.

Experimental Protocols

As no direct toxicological studies on propionyl-Val-Cit-OH were identified, this section outlines general experimental protocols relevant to assessing the safety of such a molecule.

In Vitro Cytotoxicity Assay
  • Objective: To determine the direct cytotoxic effect of propionyl-Val-Cit-OH on various cell lines.

  • Methodology:

    • Culture relevant human cell lines (e.g., hepatocytes, renal proximal tubule cells, and a panel of tumor cell lines).

    • Expose cells to a range of concentrations of propionyl-Val-Cit-OH for a specified duration (e.g., 24, 48, 72 hours).

    • Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

In Vivo Acute Toxicity Study
  • Objective: To determine the acute toxicity and lethal dose (LD50) of propionyl-Val-Cit-OH in an animal model.

  • Methodology:

    • Use a suitable animal model (e.g., mice or rats).

    • Administer single escalating doses of propionyl-Val-Cit-OH via a relevant route (e.g., intravenous or intraperitoneal).

    • Observe animals for a defined period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.

    • Perform gross necropsy and histopathological examination of major organs.

    • Determine the LD50 using appropriate statistical methods.

In Vitro Plasma Stability Assay
  • Objective: To assess the stability of propionyl-Val-Cit-OH in plasma.

  • Methodology:

    • Incubate propionyl-Val-Cit-OH in human and relevant animal species plasma at 37°C.

    • Collect samples at various time points.

    • Analyze the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).

    • Determine the half-life of the compound in plasma.

G Start Start Compound Propionyl-Val-Cit-OH Start->Compound Plasma Incubate with Plasma (Human, Animal Species) at 37°C Compound->Plasma Sampling Collect Samples at Timepoints (T0, T1, T2...) Plasma->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Calculation Calculate Half-life (t½) Analysis->Calculation End End Calculation->End

Figure 3: Workflow for an in vitro plasma stability assay.

Conclusion

The safety and toxicity profile of propionyl-Val-Cit-OH is not well-defined through direct experimental evidence. However, based on the known toxicological profiles of its constituent parts—propionic acid, L-valine, and L-citrulline—it is reasonable to infer a low level of inherent toxicity for the molecule itself. The primary safety considerations for Val-Cit linkers in the context of ADCs remain centered on the stability of the linker in circulation and the potential for off-target toxicity due to premature release of the highly potent cytotoxic payload. Future research focusing on the metabolism and potential biological activity of ADC linker fragments would be beneficial for a more complete understanding of their safety profile.

References

An In-depth Technical Guide to the Core Principles of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, dictates the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and undergo specific cleavage to release the cytotoxic payload within the tumor microenvironment or inside cancer cells. This targeted release mechanism is paramount for maximizing on-target efficacy while minimizing off-target toxicities.

This technical guide provides a comprehensive overview of the fundamental principles of cleavable linkers used in ADCs. It delves into the various cleavage mechanisms, presents quantitative data for linker performance, and offers detailed protocols for key experimental evaluations.

Mechanisms of Cleavable Linkers

Cleavable linkers are broadly categorized based on the physiological trigger that induces their cleavage. The three primary mechanisms are enzymatic cleavage, pH-sensitive hydrolysis, and glutathione-mediated reduction.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be substrates for proteases, such as cathepsins, that are highly expressed in the lysosomes of tumor cells.[1] These linkers commonly incorporate a dipeptide sequence, with the valine-citrulline (Val-Cit) pair being the most extensively studied and utilized.[2][3] Upon internalization of the ADC and its trafficking to the lysosome, cathepsin B cleaves the amide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[4][5]

cluster_cell Cancer Cell cluster_lysosome Lysosome (High Cathepsin B) ADC_internalized Internalized ADC (Protease-Sensitive Linker) Cleavage Linker Cleavage by Cathepsin B ADC_internalized->Cleavage Trafficking Payload_Release Payload Release Cleavage->Payload_Release Active_Payload Active Payload Payload_Release->Active_Payload

Protease-Sensitive Linker Cleavage Pathway.
pH-Sensitive Linkers

pH-sensitive linkers, also known as acid-labile linkers, exploit the lower pH of endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the physiological pH of blood (pH 7.4).[6][7] Hydrazone linkers are a prominent example of this class.[8][9] The acidic environment within the cell catalyzes the hydrolysis of the hydrazone bond, leading to the release of the cytotoxic drug.[6] However, some hydrazone linkers can exhibit instability in circulation, which may lead to premature drug release.[8][9]

cluster_cell Cancer Cell cluster_endosome_lysosome Endosome/Lysosome (Low pH) ADC_internalized Internalized ADC (pH-Sensitive Linker) Hydrolysis Acid-Catalyzed Hydrolosis ADC_internalized->Hydrolysis Trafficking Payload_Release Payload Release Hydrolysis->Payload_Release Active_Payload Active Payload Payload_Release->Active_Payload

pH-Sensitive Linker Cleavage Pathway.
Glutathione-Sensitive Linkers

Glutathione-sensitive linkers are based on disulfide bonds, which are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the plasma.[10] This differential in GSH concentration allows for selective payload release inside the target cells.[10] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[8]

cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm (High Glutathione) ADC_internalized Internalized ADC (Glutathione-Sensitive Linker) Reduction Disulfide Bond Reduction by GSH ADC_internalized->Reduction Trafficking Payload_Release Payload Release Reduction->Payload_Release Active_Payload Active Payload Payload_Release->Active_Payload

Glutathione-Sensitive Linker Cleavage Pathway.

Data Presentation: Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker has a profound impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[8][11]

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.[8]
Protease-SensitiveValine-Alanine (Val-Ala)StableExhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[8]
pH-SensitiveHydrazone~2 daysDemonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[8][9]
Glutathione-SensitiveDisulfideVariableStability can be modulated by steric hindrance around the disulfide bond.[8]
Enzyme-Sensitive (Other)β-GlucuronideHighly StableShows greater stability and efficacy in vivo compared to some peptide linkers, but may have tolerability issues.[12]
Enzyme-Sensitive (Other)Sulfatase-CleavableHigh (over 7 days in mouse plasma)Demonstrates high plasma stability and potent in vitro cytotoxicity.[4][9]

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50).

Linker TypeLinker ExamplePayloadTarget Cell Line (Antigen)IC50 (pM)Key Findings
Protease-SensitiveValine-Citrulline (Val-Cit)MMAEHER2+14.3Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.[9]
Protease-SensitiveValine-Alanine (Val-Ala)MMAEHER2+92Effective cleavage and potent cytotoxicity.[4]
pH-SensitiveHydrazoneCalicheamicinCD33+-Efficacious but with potential for off-target toxicity due to linker instability.[9]
Enzyme-Sensitive (Other)β-GlucuronideMMAECD70+-High potency and stability.[12]
Enzyme-Sensitive (Other)Sulfatase-CleavableMMAEHER2+61Highly potent with excellent plasma stability.[4]
Non-CleavableSMCCDM1HER2+609Lower potency compared to some cleavable linkers, but high stability.[4]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data are for comparative purposes.

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.[13]

start Start: ADC in Plasma incubate Incubate at 37°C start->incubate sample Collect Aliquots at Time Points incubate->sample capture Capture ADC (e.g., Protein A/G) sample->capture analyze_free Analyze Supernatant by LC-MS/MS (Quantify Free Payload) sample->analyze_free Parallel Analysis wash Wash to Remove Plasma Proteins capture->wash elute Elute Intact ADC wash->elute analyze_intact Analyze by LC-MS (Determine DAR) elute->analyze_intact calculate Calculate Half-Life analyze_intact->calculate analyze_free->calculate

Workflow for In Vitro Plasma Stability Assay.

Methodology:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control sample in PBS.[13]

  • Incubation: Incubate the samples at 37°C with gentle shaking.[13]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C.[8]

  • Sample Analysis:

    • To measure intact ADC:

      • Capture the ADC from the plasma sample using an affinity method (e.g., Protein A or Protein G beads).[14]

      • Wash the captured ADC to remove non-specifically bound plasma proteins.

      • Elute the intact ADC.

      • Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[14]

    • To measure released payload:

      • Extract the free payload from the plasma samples (e.g., by protein precipitation with an organic solvent).[15]

      • Quantify the released payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.[8]

Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from a protease-sensitive ADC in the presence of cathepsin B.[2]

Methodology:

  • Enzyme Activation: Activate recombinant human cathepsin B by incubating it with an activation buffer containing a reducing agent like dithiothreitol (B142953) (DTT) at 37°C.[2]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the ADC (e.g., 1 µM) in an appropriate assay buffer (e.g., pH 5.0-6.0).[2][17]

  • Initiation of Reaction: Start the cleavage reaction by adding the activated cathepsin B (e.g., 20 nM) to the reaction mixture.[2][17]

  • Incubation: Incubate the reaction mixture at 37°C.[2]

  • Time-Point Sampling and Quenching: At various time points, withdraw an aliquot and quench the reaction by adding a quenching solution (e.g., 2% formic acid or a protease inhibitor cocktail).[2]

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[1]

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[18][19][20]

start Start: Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Serial Dilutions of ADC incubate1->treat incubate2 Incubate for 48-144h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 1-4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Workflow for In Vitro Cytotoxicity (MTT) Assay.

Methodology:

  • Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cells into 96-well plates at an appropriate density and allow them to adhere overnight.[18][20]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, and the free payload.[21]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for the cytotoxic effect to manifest (typically 48-144 hours).[18][20]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18][20]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[18][21]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[18]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

References

The Propionyl-Val-Cit Linker: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The propionyl-Val-Cit linker is a critical component in the design of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This cleavable linker system is engineered to be stable in systemic circulation and to release its cytotoxic payload selectively within the lysosomal compartment of target cancer cells. This technical guide provides an in-depth overview of the propionyl-Val-Cit linker, including its chemical properties, mechanism of action, and relevant experimental protocols for its evaluation.

CAS Number: The CAS number for the acid form of the propionyl-Val-Cit linker, specifically Acid-propionylamino-Val-Cit-OH, is 2098907-84-5[1].

Core Principles and Mechanism of Action

The functionality of the propionyl-Val-Cit linker is predicated on its selective cleavage by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment. The valine-citrulline dipeptide serves as a specific recognition motif for Cathepsin B.

Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized via endocytosis and trafficked to the lysosome. The acidic environment of the lysosome and the high concentration of proteases like Cathepsin B lead to the enzymatic cleavage of the peptide bond between the citrulline residue and the adjacent p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This cleavage event initiates a cascade that results in the release of the active cytotoxic payload into the cytoplasm, leading to cancer cell death.

Quantitative Data Summary

The stability and efficacy of ADCs employing Val-Cit-based linkers are critical parameters evaluated during preclinical development. The following tables summarize key quantitative data related to these linkers.

ParameterSpeciesMatrixHalf-life (t1/2)Reference
StabilityHumanPlasma> 7 days[2]
StabilityMousePlasmaHydrolyzed within 1 hour[2][3]
StabilityCes1C-knockout MousePlasmaHighly stable[3]
StabilityMonkeyPlasma9.6 days (for Mc-Val-Cit-PABOH)[4]

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Val-Cit Linkers

PayloadTarget Cell LineIC50 (pmol/L)Reference
MMAEHER2+14.3[3]
MMAEHER2+8.8 (with β-galactosidase-cleavable linker)[3]
Val-Ala containing ADCHER2+92[3]
Non-cleavable ADCHER2+609[3]

Experimental Protocols

Accurate evaluation of the performance of a propionyl-Val-Cit linker is essential. Below are detailed protocols for key in vitro assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.

Materials:

  • Antibody-Drug Conjugate (ADC) with propionyl-Val-Cit linker

  • Human, mouse, and rat plasma (sodium heparin as anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Affinity chromatography resin (e.g., Protein A or G)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC in plasma at 37°C at a concentration of 100 µg/mL.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • At each time point, capture the ADC from the plasma using Protein A/G resin.

  • Elute the ADC from the resin.

  • Analyze the eluate by LC-MS/MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

  • Analyze the plasma supernatant to quantify the amount of released payload.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To confirm the specific enzymatic cleavage of the propionyl-Val-Cit linker by Cathepsin B and to determine the cleavage kinetics.

Materials:

  • ADC with propionyl-Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

  • Stop solution (e.g., 1% trifluoroacetic acid)

  • HPLC system

Procedure:

  • Activate the recombinant Cathepsin B according to the manufacturer's instructions.

  • Incubate the ADC with the activated Cathepsin B in the assay buffer at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the reaction by adding the stop solution.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of released payload.

  • Calculate the percentage of payload release at each time point.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in ADC function and analysis is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the mechanism of action and a typical experimental workflow.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death Payload->Apoptosis Induces

ADC Mechanism of Action

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Incubation Incubate ADC in Plasma (37°C, various time points) Capture Capture ADC with Protein A/G Resin Incubation->Capture Elution Elute ADC Capture->Elution LCMS LC-MS/MS Analysis Elution->LCMS DAR Determine DAR (Linker Stability) LCMS->DAR

In Vitro Plasma Stability Assay Workflow

References

An In-depth Technical Guide to Propionyl-Val-Cit-OH: A Cleavable Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological mechanism of Propionyl-Val-Cit-OH. This dipeptide derivative is a critical component in the design of advanced drug delivery systems, particularly as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its specific cleavage by lysosomal enzymes, such as Cathepsin B, allows for the targeted release of cytotoxic agents within cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.

Core Physical and Chemical Properties

Propionyl-Val-Cit-OH is a custom peptide derivative whose properties are crucial for its function as a stable yet cleavable linker. The following tables summarize its key physical and chemical characteristics based on available data.

General and Chemical Properties
PropertyValueSource
Chemical Name Acid-propionylamino-Val-Cit-OH[1]
Synonyms N-(3-Carboxypropanoyl)-L-valyl-L-citrulline
CAS Number 2098907-84-5[1]
Molecular Formula C₁₅H₂₆N₄O₇[1]
Molecular Weight 374.39 g/mol
Purity Typically >96%[1]
Physicochemical Data (Predicted)
PropertyPredicted Value
logP -1.07
Density 1.299 ± 0.06 g/cm³
Boiling Point 769.8 ± 60.0 °C
Flash Point 419.4 ± 32.9 °C
Vapor Pressure 0.0 ± 5.7 mmHg at 25°C
Refractive Index 1.530

Note: Experimental melting points for similar linear dipeptides, such as glycyl-L-alanine and L-alanyl-glycine, are often in the range of 200-260°C, but these compounds often decompose before melting under standard calorimetric conditions.[2][3][4]

Biological Mechanism: Enzymatic Cleavage Pathway

The Val-Cit (valine-citrulline) motif is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This targeted cleavage is the cornerstone of its utility in ADCs.

Cathepsin_B_Cleavage_Pathway ADC Antibody-Drug Conjugate (ADC) (Propionyl-Val-Cit-Payload) Receptor Target Cell Receptor (e.g., on Cancer Cell) ADC->Receptor 1. Binding Cleavage Peptide Bond Cleavage (between Val and Cit) ADC->Cleavage Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH Environment) Endosome->Lysosome 3. Trafficking & Fusion CathepsinB Cathepsin B (Active Protease) Lysosome->CathepsinB 4. Activation CathepsinB->Cleavage 5. Enzymatic Action PayloadRelease Released Cytotoxic Payload Cleavage->PayloadRelease 6. Drug Liberation CellDeath Apoptosis / Cell Death PayloadRelease->CellDeath 7. Therapeutic Effect

Cathepsin B-mediated cleavage and payload release pathway.

Experimental Protocols

Synthesis of Propionyl-Val-Cit-OH

This protocol outlines a representative synthetic route for Propionyl-Val-Cit-OH based on standard solution-phase peptide coupling chemistry.

Synthesis_Workflow Valine L-Valine Step1 Step 1: N-Propionylation Valine->Step1 PropAnhydride Propionic Anhydride (B1165640) PropAnhydride->Step1 PropVal N-Propionyl-L-Valine Step1->PropVal Step2 Step 2: Peptide Coupling PropVal->Step2 Citrulline L-Citrulline Citrulline->Step2 Coupling Coupling Agents (e.g., HATU, DIPEA) Coupling->Step2 Product Propionyl-Val-Cit-OH Step2->Product Purification Purification (RP-HPLC) Product->Purification

General workflow for the synthesis of Propionyl-Val-Cit-OH.

Step 1: Synthesis of N-Propionyl-L-Valine

  • Dissolve L-valine in a suitable aqueous alkaline solution (e.g., 1M Sodium Hydroxide).

  • Cool the solution to 0-5°C in an ice bath.

  • Add propionic anhydride dropwise to the stirred solution while maintaining the temperature and a basic pH (pH 8-9) by the concurrent addition of a base.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the N-propionyl-L-valine product.

  • Filter, wash with cold water, and dry the product under vacuum.

Step 2: Coupling of N-Propionyl-L-Valine and L-Citrulline

  • Dissolve N-propionyl-L-valine in a suitable aprotic solvent such as Dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution to activate the carboxylic acid.

  • In a separate flask, dissolve L-citrulline in DMF (with the addition of base if necessary to aid solubility).

  • Add the L-citrulline solution to the activated N-propionyl-L-valine solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

Step 3: Purification

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO/water mixture).

  • Purify the Propionyl-Val-Cit-OH by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product as a solid.

In Vitro Enzymatic Cleavage Assay

This protocol provides a method to quantify the cleavage of Propionyl-Val-Cit-OH (or an ADC containing this linker) by Cathepsin B.

Materials:

  • Propionyl-Val-Cit-OH substrate

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • 96-well microplate

  • Incubator set to 37°C

  • LC-MS system for analysis

Protocol:

  • Substrate Preparation: Prepare a stock solution of Propionyl-Val-Cit-OH in DMSO (e.g., 10 mM). Dilute this stock solution in Assay Buffer to the desired final concentration for the assay.

  • Enzyme Activation: Thaw the Cathepsin B stock solution on ice. Dilute the enzyme in pre-warmed (37°C) Assay Buffer to the desired working concentration. Pre-incubate the diluted enzyme at 37°C for 15 minutes to ensure full activation.

  • Reaction Setup:

    • In a 96-well plate, add 45 µL of pre-warmed Assay Buffer to each well.

    • Add 5 µL of the diluted substrate solution to each well.

    • Include a "no-enzyme" control by adding 50 µL of Assay Buffer instead of the enzyme solution.

  • Reaction Initiation: Start the reaction by adding 50 µL of the activated Cathepsin B working solution to the substrate-containing wells. The final reaction volume will be 100 µL.

  • Incubation: Incubate the plate at 37°C.

  • Time Points and Quenching: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by transferring a 20 µL aliquot from each well to a new plate containing 80 µL of the Quenching Solution.

  • Analysis: Analyze the quenched samples by LC-MS to quantify the remaining intact substrate and/or the formation of the cleaved product over time. This data can be used to determine the rate of cleavage.

This guide serves as a foundational resource for the application of Propionyl-Val-Cit-OH in advanced drug development. For specific applications, further optimization of the outlined protocols may be necessary.

References

Methodological & Application

Synthesis Protocol for Ac-propionylamino-Val-Cit-OH: A Key Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Ac-propionylamino-Val-Cit-OH is a crucial dipeptide linker utilized in the development of antibody-drug conjugates (ADCs). ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[1] The linker component plays a critical role in the stability and efficacy of an ADC, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is efficiently released at the target tumor site.

Mechanism of Action: The Val-Cit (valine-citrulline) motif is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2][3] This enzymatic cleavage ensures that the cytotoxic payload is released intracellularly within the target cancer cells, minimizing off-target toxicity.[3][4] The propionylamino group at the N-terminus can influence the physicochemical properties of the linker.

Applications: This linker is primarily used in the synthesis of cleavable ADCs for cancer therapy.[1][3] Researchers in oncology, medicinal chemistry, and pharmaceutical development utilize this and similar linkers to construct novel ADCs for preclinical and clinical evaluation.

Experimental Protocols

This section details a plausible synthetic route for Ac-propionylamino-Val-Cit-OH, compiled from established peptide synthesis methodologies. The synthesis can be performed using either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The following protocol outlines a solution-phase approach.

Materials:

  • Fmoc-L-Citrulline (Fmoc-Cit-OH)

  • Fmoc-L-Valine (Fmoc-Val-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Piperidine (B6355638)

  • Propionic anhydride (B1165640)

  • Triethylamine (B128534) (TEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Trifluoroacetic acid (TFA)

  • Water

  • TIS (Triisopropylsilane)

  • Standard laboratory glassware and purification equipment (HPLC, flash chromatography)

Protocol 1: Synthesis of Fmoc-Val-Cit-OH

  • Activation of Fmoc-Val-OH: In a round-bottom flask, dissolve Fmoc-Val-OH (1.2 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Fmoc-Citrulline Deprotection: In a separate flask, dissolve Fmoc-Cit-OH (1.0 eq) in a 20% solution of piperidine in DMF. Stir for 30 minutes at room temperature to remove the Fmoc protecting group.

  • Purification of H-Cit-OH: After deprotection, precipitate the product (H-Cit-OH) by adding cold diethyl ether. Centrifuge to collect the solid and wash with diethyl ether to remove residual piperidine. Dry the product under vacuum.

  • Peptide Coupling: Dissolve the dried H-Cit-OH in DMF and add triethylamine (TEA) (2.0 eq). Add the activated Fmoc-Val-OSu solution from step 1 to this mixture. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Monitor the reaction by TLC or HPLC. Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Acidify the filtrate with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain Fmoc-Val-Cit-OH.

Protocol 2: N-terminal Propionylation and Final Deprotection

  • Fmoc Deprotection of Dipeptide: Dissolve the purified Fmoc-Val-Cit-OH (1.0 eq) in a 20% solution of piperidine in DMF. Stir for 30 minutes at room temperature.

  • Purification of H-Val-Cit-OH: Precipitate the deprotected dipeptide (H-Val-Cit-OH) with cold diethyl ether, wash, and dry as described in Protocol 1, step 3.

  • Propionylation: Dissolve the dried H-Val-Cit-OH in DMF and add triethylamine (TEA) (3.0 eq). Cool the solution to 0°C and add propionic anhydride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Final Deprotection and Purification: To remove any remaining protecting groups from the side chains, treat the product with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. Precipitate the final product, Ac-propionylamino-Val-Cit-OH, in cold diethyl ether. Purify the final compound by reverse-phase HPLC.

Quantitative Data Summary

StepProductTypical Yield (%)Purity (%) (by HPLC)
Peptide CouplingFmoc-Val-Cit-OH70-85>95
Propionylation & Deprot.Ac-propionylamino-Val-Cit-OH60-75>98

Note: Yields are indicative and can vary based on reaction scale and purification efficiency.

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Propionylation & Deprotection FmocVal Fmoc-Val-OH FmocValCit Fmoc-Val-Cit-OH FmocVal->FmocValCit DCC/NHS FmocCit Fmoc-Cit-OH H_Cit H-Cit-OH FmocCit->H_Cit Piperidine/DMF H_Cit->FmocValCit H_ValCit H-Val-Cit-OH FmocValCit->H_ValCit Piperidine/DMF Ac_ValCit_Protected Ac-propionylamino-Val-Cit-(Protected) H_ValCit->Ac_ValCit_Protected Propionic Anhydride FinalProduct Ac-propionylamino-Val-Cit-OH Ac_ValCit_Protected->FinalProduct TFA/TIS/H2O

Caption: Workflow for the synthesis of Ac-propionylamino-Val-Cit-OH.

Diagram 2: ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Lysosome) ADC Antibody-Drug Conjugate (ADC) (Ac-propionylamino-Val-Cit-Payload) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen InternalizedADC Internalized ADC TumorCell->InternalizedADC Internalization ReleasedDrug Released Cytotoxic Drug InternalizedADC->ReleasedDrug 2. Linker Cleavage CathepsinB Cathepsin B CathepsinB->ReleasedDrug Apoptosis Cell Death (Apoptosis) ReleasedDrug->Apoptosis 3. Induces

Caption: Mechanism of antibody-drug conjugate action with a Val-Cit linker.

References

Application Notes and Protocols for the Conjugation of Propionyl-Val-Cit to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site. A critical component of an ADC is the linker, which connects the antibody to the potent payload. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized, cathepsin B-cleavable linker that ensures payload release within the target cell's lysosome.

This document provides a detailed protocol for the conjugation of a propionyl-Val-Cit-based payload to a monoclonal antibody. The methodology focuses on the widely used maleimide-thiol conjugation chemistry, which involves the reaction of a maleimide-functionalized drug-linker with free thiol groups on the antibody. These thiol groups are typically generated by the selective reduction of interchain disulfide bonds in the antibody's hinge region. The resulting N-propionyl thiosuccinimide linkage, formed upon hydrolysis of the initial succinimide (B58015) ring, offers enhanced stability.[1][2]

Principle of the Method

The conjugation process is a multi-step procedure that begins with the preparation of the antibody, followed by the controlled reduction of its disulfide bonds to generate reactive sulfhydryl groups. Subsequently, the maleimide-activated propionyl-Val-Cit drug-linker is added to the reduced antibody, leading to the formation of a stable thioether bond. The final steps involve the purification of the resulting ADC to remove unconjugated drug-linker and other impurities, and its characterization to determine critical quality attributes such as the drug-to-antibody ratio (DAR).

Materials and Reagents

  • Monoclonal antibody (mAb)

  • Propionyl-Val-Cit-PABC-Maleimide (or a similar maleimide-activated Val-Cit drug-linker)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • EDTA (Ethylenediaminetetraacetic acid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Purification columns (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

  • Ammonium Sulfate

  • Sodium Phosphate

  • Isopropyl Alcohol

  • Acetonitrile (ACN)

  • Formic Acid (FA)

Experimental Protocols

Antibody Preparation and Buffer Exchange

Objective: To prepare the antibody in a suitable buffer for the reduction and conjugation reactions.

Protocol:

  • Buffer Exchange: The antibody should be buffer-exchanged into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4). This can be achieved using dialysis, tangential flow filtration (TFF), or desalting columns. The buffer should be free of any amine- or sulfhydryl-containing substances.

  • Concentration Adjustment: Adjust the antibody concentration to a range of 5-10 mg/mL. The optimal concentration may need to be determined empirically.

  • Purity Check: Ensure the purity of the antibody solution using methods like SDS-PAGE or SEC.

Reduction of Antibody Disulfide Bonds

Objective: To selectively reduce the interchain disulfide bonds in the antibody hinge region to generate free thiol groups for conjugation.

Protocol:

  • Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP HCl (e.g., 10 mM) in the conjugation buffer.

  • Reduction Reaction: Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2.5 to 5-fold molar excess of TCEP per mole of antibody.[3]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[3] The optimal incubation time and temperature may need to be optimized for the specific antibody.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer. This step is crucial to prevent the reaction of TCEP with the maleimide (B117702) linker.

Conjugation of Propionyl-Val-Cit-Maleimide to the Antibody

Objective: To covalently link the maleimide-activated drug-linker to the reduced antibody.

Protocol:

  • Prepare Drug-Linker Solution: Dissolve the propionyl-Val-Cit-maleimide payload in an appropriate organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker (typically 5-10 fold over the antibody) is used to drive the reaction. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (ideally <10%) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[4] The reaction should be protected from light.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a molar excess of a thiol-containing reagent like N-acetylcysteine.

Purification of the Antibody-Drug Conjugate

Objective: To remove unconjugated drug-linker, antibody aggregates, and other impurities from the ADC preparation.

Protocol:

  • Primary Purification: Size Exclusion Chromatography (SEC) is commonly used to separate the ADC from excess, unreacted drug-linker and solvent.[5] The column should be equilibrated with a suitable formulation buffer.

  • Further Purification (Optional): Hydrophobic Interaction Chromatography (HIC) can be employed to separate ADCs with different drug-to-antibody ratios (DAR) and to remove aggregates.[6][7] This technique separates molecules based on their hydrophobicity.

Characterization of the Antibody-Drug Conjugate

Objective: To determine the critical quality attributes of the ADC, including the drug-to-antibody ratio (DAR), purity, and aggregation state.

Protocol:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method to determine the DAR distribution.[6][7][8] ADCs with different numbers of conjugated drugs will have different hydrophobicities and will elute as distinct peaks. The average DAR can be calculated from the peak areas.[6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a precise measurement of the molecular weight of the different ADC species, allowing for the accurate determination of the DAR.[9][10][11][12]

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC-HPLC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight species (aggregates).[5]

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the ADC under reducing and non-reducing conditions to confirm conjugation.

Data Presentation

The following tables summarize typical quantitative data for Val-Cit linker-based ADCs produced via maleimide-thiol conjugation.

Table 1: Typical Reaction Parameters for Antibody-Drug Conjugation

ParameterTypical RangeReference
Antibody Concentration5 - 10 mg/mL-
Molar Excess of TCEP2.5 - 5 fold[3]
Reduction Incubation Time1 - 2 hours[3]
Reduction Temperature37°C[3]
Molar Excess of Drug-Linker5 - 10 fold[4]
Conjugation Incubation Time1 - 2 hours (RT) or Overnight (4°C)[4]
Final DMSO Concentration< 10% (v/v)-

Table 2: Key Quality Attributes of Val-Cit Linker ADCs

AttributeMethodTypical ValuesReference
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC, LC-MS2 - 4[13]
Purity (Monomer Content)SEC-HPLC> 95%-
Aggregate ContentSEC-HPLC< 5%-
Residual Free Drug-LinkerRP-HPLC< 1%-
Plasma Stability (Half-life)In vitro incubation followed by LC-MSHighly variable, but stable in human plasma[13][14][15]

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_reduction Reduction cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (PBS, pH 7.4) mAb->buffer_exchange tcep Add TCEP (2.5-5x molar excess) buffer_exchange->tcep incubation_red Incubate (37°C, 1-2h) tcep->incubation_red desalting Remove TCEP (Desalting Column) incubation_red->desalting drug_linker Add Propionyl-Val-Cit-Maleimide (5-10x molar excess) desalting->drug_linker incubation_conj Incubate (RT, 1-2h or 4°C, overnight) drug_linker->incubation_conj sec Size Exclusion Chromatography (SEC) incubation_conj->sec hic Hydrophobic Interaction Chromatography (HIC) (Optional) sec->hic dar_analysis DAR Analysis (HIC-HPLC, LC-MS) hic->dar_analysis purity_analysis Purity & Aggregation (SEC-HPLC, SDS-PAGE) hic->purity_analysis final_adc Purified & Characterized ADC dar_analysis->final_adc purity_analysis->final_adc signaling_pathway ADC Antibody-Drug Conjugate (Propionyl-Val-Cit Linker) Receptor Target Receptor ADC->Receptor Binding TumorCell Tumor Cell Endocytosis Receptor-Mediated Endocytosis TumorCell->Endocytosis Internalization Lysosome Lysosome Endocytosis->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB contains Payload Cytotoxic Payload Lysosome->Payload Payload Release CathepsinB->ADC Cleaves Val-Cit Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

References

Application Notes and Protocols: Val-Cit Linker Cleavage Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The valine-citrulline (Val-Cit) linker is a critical component in the design of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of cytotoxic payloads within cancer cells.[][2] This dipeptide linker is engineered to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][3][] Upon internalization of the ADC into the target cell, the Val-Cit linker is hydrolyzed, triggering a self-immolative cascade that releases the active drug.[5][6] This application note provides detailed protocols for in vitro Val-Cit linker cleavage assays, essential for characterizing the stability, cleavage kinetics, and efficacy of ADCs.

The cleavage mechanism relies on the enzymatic hydrolysis of the amide bond between citrulline and a p-aminobenzyl carbamate (B1207046) (PABC) spacer.[5] This event initiates a 1,6-elimination reaction of the PABC spacer, leading to the release of the unmodified payload.[6] While Cathepsin B is the primary enzyme responsible for this cleavage, other lysosomal proteases like Cathepsin L, S, and F can also contribute.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of ADC action and the general workflow for a Val-Cit linker cleavage assay.

ADC_Internalization_and_Cleavage ADC Internalization and Payload Release Pathway ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen on Cancer Cell ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B & other proteases Lysosome->CathepsinB 4. Enzyme Encounter Payload Released Cytotoxic Payload CathepsinB->Payload 5. Linker Cleavage & Self-Immolation CellDeath Cell Death Payload->CellDeath 6. Cytotoxic Effect

Caption: ADC internalization, lysosomal trafficking, and payload release.

Cleavage_Assay_Workflow Experimental Workflow for In Vitro ADC Cleavage Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ADC_Prep Prepare ADC Stock Solution Reaction_Setup Combine ADC, Buffer, and Enzyme ADC_Prep->Reaction_Setup Enzyme_Prep Prepare Activated Cathepsin B Solution Enzyme_Prep->Reaction_Setup Buffer_Prep Prepare Assay Buffer Buffer_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Time_Points Collect Aliquots at Specific Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench HPLC_MS Analyze by HPLC or LC-MS Quench->HPLC_MS Data_Analysis Quantify Released Payload and Intact ADC HPLC_MS->Data_Analysis

Caption: General workflow for an in vitro Val-Cit linker cleavage assay.

Experimental Protocols

Two primary methods for assessing Val-Cit linker cleavage in vitro are presented: an HPLC-based assay for direct quantification of payload release and a fluorogenic substrate cleavage assay for high-throughput screening.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol allows for the direct measurement and quantification of the released payload from an ADC over time.

A. Materials and Reagents

  • Antibody-Drug Conjugate (ADC): With Val-Cit linker.

  • Enzyme: Recombinant Human Cathepsin B.[3]

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5. DTT should be added fresh before use.[3]

  • Quenching Solution: Acetonitrile with 0.1% formic acid or another suitable organic solvent.

  • Instrumentation: HPLC or LC-MS system, 37°C incubator, microcentrifuge tubes.

B. Reagent Preparation

  • ADC Stock Solution: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS) to a known concentration (e.g., 10 µM).

  • Cathepsin B Stock Solution: Reconstitute lyophilized Cathepsin B according to the manufacturer's instructions to a stock concentration (e.g., 1 mg/mL) and store in aliquots at -80°C.[3]

  • Activated Cathepsin B Working Solution: Thaw the Cathepsin B stock solution on ice. Dilute the stock in pre-warmed (37°C) Assay Buffer to the desired final concentration (e.g., 200 nM). Pre-incubate the diluted enzyme at 37°C for 15 minutes for activation.[3]

C. Experimental Procedure

  • In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

  • Initiate the reaction by adding the activated Cathepsin B working solution to the ADC mixture. The final concentrations are typically in the range of 1 µM for the ADC and 20 nM for Cathepsin B.[6]

  • Incubate the reaction mixture at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[6]

  • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.

D. Data Analysis

The percentage of payload release is calculated at each time point by comparing the peak area of the released payload to the total peak area of the payload (released + conjugated).

Time Point (hours)Intact ADC (%)Released Payload (%)
01000
18515
45050
82080
24595
Protocol 2: Fluorogenic Substrate Cleavage Assay

This high-throughput method uses a synthetic peptide substrate containing the Val-Cit sequence linked to a fluorophore, providing a rapid assessment of cleavage susceptibility.

A. Materials and Reagents

  • Fluorogenic Substrate: e.g., a peptide-AMC (7-amino-4-methylcoumarin) substrate with the Val-Cit sequence.

  • Enzyme: Recombinant Human Cathepsin B.

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5.

  • Instrumentation: Fluorescence plate reader, 96-well microplate.

B. Experimental Procedure

  • Prepare a solution of the peptide-AMC substrate in the Assay Buffer.

  • Add the substrate solution to the wells of a 96-well microplate.

  • Initiate the reaction by adding activated Cathepsin B to each well.

  • Place the microplate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence over time as the AMC group is cleaved from the peptide.

C. Data Analysis

The rate of cleavage is determined from the slope of the fluorescence versus time plot. This allows for the comparison of cleavage efficiency between different linker sequences.

Linker SequenceRelative Cleavage Rate (RFU/min)
Val-Cit1500
Val-Ala750
Phe-Lys45000 (isolated enzyme)

Data Interpretation and Considerations

  • Linker Stability: The Val-Cit linker demonstrates good stability in human plasma but can be susceptible to premature cleavage in mouse plasma by carboxylesterase Ces1C, which is an important consideration for preclinical studies.[5][7][8]

  • Enzyme Specificity: While designed for Cathepsin B, other proteases can also cleave the Val-Cit linker.[6][9] This redundancy can be beneficial in overcoming resistance due to the loss of a single protease.[6] However, off-target cleavage by enzymes like human neutrophil elastase can be a concern.[7]

  • Comparative Analysis: The cleavage rates of different dipeptide linkers can be compared to the benchmark Val-Cit. For instance, Val-Ala is cleaved at approximately half the rate of Val-Cit by Cathepsin B but offers the advantage of lower hydrophobicity, which can reduce ADC aggregation.[10]

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as enzyme and substrate concentrations and incubation times, for their particular ADC and experimental setup.

References

Application Notes and Protocols for Payload Conjugation to a Propionyl-Val-Cit Linker System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propionyl-Val-Cit linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics. This linker system is engineered for stability in systemic circulation and for specific cleavage by intracellular enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][2] This enzymatic cleavage at the Valine-Citrulline (Val-Cit) dipeptide triggers the release of the cytotoxic payload directly within the target cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[][3]

These application notes provide a detailed, step-by-step protocol for the synthesis of a drug-linker conjugate and its subsequent attachment to a monoclonal antibody (mAb). The process begins with the coupling of an amine-containing payload to a maleimidocaproyl-Val-Cit-p-aminobenzylcarbamate (mc-VC-PABC) linker, a common and well-documented variant of the propionyl-Val-Cit system. This is followed by the conjugation of the resulting drug-linker construct to the thiol groups of a partially reduced antibody.

Mechanism of Action: Intracellular Payload Release

The Val-Cit linker's efficacy is rooted in its selective cleavage within the lysosomal compartment of target cells.[] After an ADC binds to its target antigen on the cell surface and is internalized, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome, particularly the presence of cathepsin B, facilitates the hydrolysis of the peptide bond between citrulline and the p-aminobenzylcarbamate (PABC) self-immolative spacer.[3][4] This cleavage initiates a 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified, active cytotoxic payload.[4]

G ADC Antibody-Drug Conjugate (in circulation) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to cell surface antigen Endosome Early Endosome (pH 6.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation PayloadRelease Payload Release (Self-Immolation) Lysosome->PayloadRelease Linker Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome present in Payload Active Cytotoxic Payload PayloadRelease->Payload Target Target Cell (e.g., Cancer Cell) Payload->Target Induces Apoptosis

Caption: Intracellular trafficking and payload release mechanism of a Val-Cit linker-based ADC.

Experimental Protocols

This section details a three-stage process:

  • Stage 1: Synthesis of the Drug-Linker Conjugate (e.g., mc-Val-Cit-PABC-MMAE).

  • Stage 2: Partial Reduction of Antibody Disulfide Bonds.

  • Stage 3: Conjugation of the Drug-Linker to the Antibody.

Stage 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the coupling of monomethyl auristatin E (MMAE), an amine-containing payload, to the mc-Val-Cit-PABC-PNP linker. The p-nitrophenyl (PNP) carbonate serves as an activated leaving group for efficient conjugation.[5]

Materials and Reagents:

  • mc-Val-Cit-PABC-PNP

  • Monomethyl auristatin E (MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

  • Mass Spectrometer (MS)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve mc-Val-Cit-PABC-PNP (1.2 equivalents) in anhydrous DMF. In a separate vial, dissolve MMAE (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction: To the mc-Val-Cit-PABC-PNP solution, add the MMAE solution. Subsequently, add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Incubation: Stir the reaction mixture at room temperature (20-25°C), protected from light.

  • Monitoring: Monitor the reaction progress using LC-MS until the starting material (mc-Val-Cit-PABC-PNP) is consumed. This typically takes 2-18 hours.

  • Purification: Upon completion, purify the crude product by preparative RP-HPLC.

  • Lyophilization: Collect and lyophilize the pure fractions to obtain the final mc-Val-Cit-PABC-MMAE conjugate as a solid.

  • Characterization: Confirm the identity and purity of the final product using LC-MS.

Stage 2: Partial Reduction of Antibody Disulfide Bonds

This protocol generates free thiol groups on the antibody, which are necessary for conjugation with the maleimide (B117702) group of the drug-linker. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.

Materials and Reagents:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Conjugation Buffer (e.g., PBS, pH 7.0-7.5, containing 1 mM DTPA)[6]

  • Size-Exclusion Chromatography (SEC) columns (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange (Optional): If necessary, exchange the antibody into the conjugation buffer.

  • Reduction: Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-5 fold molar excess over the antibody.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes. The optimal time and TCEP concentration should be determined empirically for each antibody.

  • Purification: Remove excess TCEP by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.

Stage 3: Conjugation of Drug-Linker to Antibody

This protocol describes the maleimide-thiol ligation, which forms a stable thioether bond between the antibody and the drug-linker.

Materials and Reagents:

  • Reduced antibody from Stage 2

  • mc-Val-Cit-PABC-MMAE from Stage 1

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., N-acetylcysteine in conjugation buffer)

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

  • Preparation of Drug-Linker: Dissolve the mc-Val-Cit-PABC-MMAE in a minimal amount of anhydrous DMSO to create a concentrated stock solution.

  • Conjugation: Add the drug-linker stock solution to the reduced antibody solution. A molar excess of 4-8 fold of the drug-linker over the antibody is a common starting point.[7] The final concentration of DMSO in the reaction mixture should typically be kept below 10% (v/v).

  • Incubation: Gently agitate the reaction mixture at room temperature (20-25°C) for 1-4 hours or at 4°C overnight. The reaction should be performed at a pH between 6.5 and 7.5 for optimal selectivity for thiols.[7]

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Purify the resulting ADC to remove unconjugated drug-linker, residual quenching agent, and any aggregated antibody. SEC or HIC are commonly used for this purpose.

  • Characterization: Analyze the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation using techniques such as HIC-HPLC, RP-HPLC, and size-exclusion chromatography. LC-MS can be used to confirm the molecular weight and DAR.[8][9]

Experimental Workflow Diagram

G cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Antibody Reduction cluster_2 Stage 3: ADC Conjugation & Purification s1_start mc-Val-Cit-PABC-PNP + Payload (MMAE) s1_react Couple in DMF with DIPEA s1_start->s1_react s1_purify Purify by RP-HPLC s1_react->s1_purify s1_end mc-Val-Cit-PABC-MMAE s1_purify->s1_end s3_react Conjugate (pH 6.5-7.5) s1_end->s3_react s2_start Monoclonal Antibody s2_react Reduce with TCEP s2_start->s2_react s2_purify Desalt (e.g., G-25) s2_react->s2_purify s2_end Reduced Antibody (with -SH groups) s2_purify->s2_end s2_end->s3_react s3_quench Quench with N-acetylcysteine s3_react->s3_quench s3_purify Purify ADC (SEC or HIC) s3_quench->s3_purify s3_end Final Antibody-Drug Conjugate s3_purify->s3_end

Caption: Overall workflow for the synthesis of a propionyl-Val-Cit ADC.

Data Presentation: Summary of Reaction Parameters

The following tables provide a summary of typical quantitative data and reaction parameters for the protocols described. These values should be considered as starting points and may require optimization for specific antibodies and payloads.

Table 1: Drug-Linker Synthesis (mc-Val-Cit-PABC-MMAE)

ParameterValue/RangeNotes
Reagent Molar Ratio
mc-Val-Cit-PABC-PNP1.2 eq.
MMAE1.0 eq.
DIPEA2.0 - 3.0 eq.
Reaction Conditions
SolventAnhydrous DMF
Temperature20 - 25°CRoom Temperature
Duration2 - 18 hoursMonitor by LC-MS
Purification & Yield
MethodPreparative RP-HPLC
Typical Yield70 - 85%Varies with payload and scale

Table 2: Antibody Reduction and Conjugation

ParameterValue/RangeNotes
Antibody Reduction
mAb Concentration1 - 10 mg/mL
TCEP Molar Excess2 - 5 foldOptimize per antibody
Temperature37°C
Duration30 - 60 minutes
Conjugation Reaction
Drug-Linker Molar Excess4 - 8 foldOver antibody
pH6.5 - 7.5Critical for thiol selectivity[7]
Temperature4°C or 20-25°C
Duration1 - 16 hoursLonger for 4°C
Final ADC
Target DAR2 - 4Varies with application
Purity (by SEC)> 95%
Aggregates (by SEC)< 5%

References

Application Notes and Protocols for the Analytical Characterization of Propionyl-Val-Cit ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The propionyl-Val-Cit (valine-citrulline) linker is a critical component in many ADCs, designed to be stable in systemic circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells.[1] This enzymatic cleavage releases the cytotoxic payload, leading to cancer cell death.

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for ADCs, as it directly influences both efficacy and safety.[2][3] Inconsistent DAR can lead to variability in therapeutic outcomes and potential toxicity.[2] Therefore, robust and accurate analytical methods are essential for the comprehensive characterization of propionyl-Val-Cit ADCs throughout their development and manufacturing.[4]

This document provides detailed application notes and protocols for the key analytical methods used to characterize propionyl-Val-Cit ADCs, including the determination of DAR, assessment of aggregation, and evaluation of linker stability.

Key Analytical Techniques and Protocols

A panel of orthogonal analytical techniques is crucial for the thorough characterization of propionyl-Val-Cit ADCs.[4][5] The most common methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), Mass Spectrometry (MS), and Size Exclusion Chromatography (SEC).

Drug-to-Antibody Ratio (DAR) Determination

The average DAR and the distribution of different drug-loaded species are critical parameters affecting the ADC's therapeutic window.

HIC is a widely used technique for determining the DAR and drug-load distribution of ADCs.[6][7] It separates molecules based on their hydrophobicity, which increases with the number of conjugated hydrophobic drug molecules.[6][8] A key advantage of HIC is its use of non-denaturing conditions, which preserves the native structure of the ADC.[9]

Experimental Protocol:

Materials:

  • ADC sample

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[10]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[10]

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC or UHPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.[10]

  • Inject the ADC sample onto the column.

  • Elute the bound proteins using a decreasing salt gradient (increasing percentage of Mobile Phase B).[10]

  • Monitor the elution profile using UV absorbance at 280 nm.

  • The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR (DAR 2, DAR 4, etc.).

Data Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species.[][12]

Table 1: Example HIC Data for a Propionyl-Val-Cit ADC

SpeciesRetention Time (min)Peak Area (%)
DAR 010.25.5
DAR 215.825.3
DAR 420.148.1
DAR 623.516.7
DAR 826.34.4
Average DAR 3.9

RP-LC, often coupled with mass spectrometry (RP-LC-MS), is another powerful technique for DAR determination.[13] For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds, separating the light and heavy chains.[14][15]

Experimental Protocol:

Sample Preparation (Reduction):

  • To 100 µg of ADC, add Dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes.

Chromatography:

  • Column: C4 or C8 reversed-phase column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.

  • Detection: UV at 280 nm and/or mass spectrometry.

Data Analysis: The average DAR is calculated from the weighted peak areas of the unconjugated and conjugated light and heavy chains.[16]

Table 2: Example RP-LC Data for a Reduced Propionyl-Val-Cit ADC

ChainDrug LoadRetention Time (min)Peak Area (%)
Light Chain012.545.2
Light Chain114.854.8
Heavy Chain018.25.1
Heavy Chain120.524.9
Heavy Chain222.149.5
Heavy Chain323.620.5
Average DAR 4.0

MS provides a direct measurement of the molecular weights of the intact ADC and its subunits, allowing for unambiguous DAR determination.[2] Native MS of the intact ADC and LC-MS of the reduced and deglycosylated ADC are common approaches.[2]

Experimental Protocol (Intact Mass Analysis):

Sample Preparation:

  • Desalt the ADC sample using a suitable method (e.g., buffer exchange).

  • For analysis of subunits, reduce the ADC as described in the RP-LC protocol. Deglycosylation with PNGase F may also be performed.

MS Analysis:

  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray ionization (ESI).

  • Data Acquisition: Acquire spectra in the appropriate mass range.

Data Processing:

  • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

  • Calculate the average DAR by integrating and weighting the spectral peak areas.[17]

Table 3: Example Intact Mass Spectrometry Data for a Propionyl-Val-Cit ADC

SpeciesMeasured Mass (Da)Calculated Mass (Da)Relative Abundance (%)
DAR 0148,050148,0526.2
DAR 2150,455150,45824.8
DAR 4152,860152,86447.5
DAR 6155,265155,27017.1
DAR 8157,670157,6764.4
Average DAR 3.9
Aggregation Analysis by Size Exclusion Chromatography (SEC)

ADC aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.[18][19] SEC separates molecules based on their size, making it the standard method for quantifying aggregates.[18][20]

Experimental Protocol:

Materials:

  • ADC sample

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4[18]

  • SEC column (e.g., Agilent AdvanceBio SEC)[21]

  • HPLC or UHPLC system with UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample.

  • Elute isocratically.

  • Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.

Table 4: Example SEC Data for a Propionyl-Val-Cit ADC

SpeciesRetention Time (min)Peak Area (%)
High Molecular Weight Species (Aggregates)8.11.2
Monomer10.598.5
Low Molecular Weight Species (Fragments)12.30.3
Linker Stability Assessment

The stability of the propionyl-Val-Cit linker is crucial to prevent premature drug release in circulation.[22]

This assay assesses the stability of the ADC in plasma from different species.[10][23]

Experimental Protocol:

  • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed human and mouse plasma.[10]

  • Incubate the samples at 37°C.[10]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).[10]

  • Stop the reaction by adding a protein precipitation solution (e.g., cold acetonitrile).[10]

  • Analyze the supernatant for the released payload by LC-MS/MS.[10]

  • Alternatively, analyze the intact ADC in the plasma samples by affinity capture LC-MS to determine the change in average DAR over time.[24]

This assay confirms that the Val-Cit linker is susceptible to cleavage by its target enzyme.[1]

Experimental Protocol:

  • Prepare a solution of the ADC in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT).

  • Initiate the reaction by adding activated Cathepsin B (e.g., 20 nM final concentration).[1]

  • Incubate the reaction at 37°C.[1]

  • At designated time points, stop the reaction (e.g., by adding a protease inhibitor).[1]

  • Analyze the reaction mixture by RP-LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

Visualizations

ADC_Characterization_Workflow cluster_DAR DAR Determination cluster_Aggregation Aggregation Analysis cluster_Stability Linker Stability DAR_HIC HIC Avg_DAR Avg_DAR DAR_HIC->Avg_DAR Average DAR & Distribution DAR_RPLC RP-LC-MS DAR_RPLC->Avg_DAR DAR_MS Intact MS DAR_MS->Avg_DAR Aggregation_SEC SEC Purity Purity Aggregation_SEC->Purity Purity & Aggregation Stability_Plasma Plasma Stability Assay Linker_Stab Linker_Stab Stability_Plasma->Linker_Stab Linker Stability Stability_Cathepsin Cathepsin B Cleavage Stability_Cathepsin->Linker_Stab ADC_Sample Propionyl-Val-Cit ADC Sample ADC_Sample->DAR_HIC ADC_Sample->DAR_RPLC ADC_Sample->DAR_MS ADC_Sample->Aggregation_SEC ADC_Sample->Stability_Plasma ADC_Sample->Stability_Cathepsin

Caption: Workflow for the analytical characterization of propionyl-Val-Cit ADCs.

Val_Cit_Cleavage ADC Antibody-Propionyl-Val-Cit-Payload CathepsinB Cathepsin B (in Lysosome) ADC->CathepsinB Internalization & Trafficking Cleaved_Intermediate Antibody-Propionyl-Val + Cit-Payload CathepsinB->Cleaved_Intermediate Proteolytic Cleavage Released_Payload Free Cytotoxic Payload Cleaved_Intermediate->Released_Payload Self-immolation Cell_Death Apoptosis Released_Payload->Cell_Death Induces

Caption: Mechanism of Cathepsin B-mediated cleavage of the Val-Cit linker.

Conclusion

The comprehensive analytical characterization of propionyl-Val-Cit ADCs is paramount for ensuring their quality, safety, and efficacy. The methods outlined in this document, including HIC, RP-LC, MS, and SEC, provide a robust framework for assessing critical quality attributes such as DAR, aggregation, and linker stability. The detailed protocols and representative data serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of biotherapeutics. The use of orthogonal methods is highly recommended to gain a complete understanding of the ADC's properties.

References

Application Notes and Protocols for In Vitro Cell-Based Assays for Val-Cit ADC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. A critical component of ADC design is the linker that connects the antibody and the payload. The valine-citrulline (Val-Cit) linker is a widely used, cathepsin B-cleavable linker designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target tumor cells.[]

This document provides detailed application notes and protocols for a suite of in vitro cell-based assays to evaluate the efficacy of Val-Cit ADCs. These assays are essential for understanding the mechanism of action, determining potency, and selecting lead candidates for further development.

Mechanism of Action of Val-Cit ADCs

The efficacy of a Val-Cit ADC is dependent on a series of events, beginning with the binding of the ADC to a target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[2] The complex is then trafficked to the lysosome, an acidic organelle containing various proteases, including cathepsin B.[3] Within the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker, liberating the cytotoxic payload.[4] The released payload can then exert its cell-killing effect, and in some cases, diffuse out of the cell to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[5]

Val-Cit_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Val-Cit ADC Antigen Target Antigen ADC->Antigen 1. Binding Binding Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 4. Fusion Cleavage Linker Cleavage Lysosome->Cleavage 5. Enzymatic Action Payload_Release Payload Release Cleavage->Payload_Release 6. Liberation Cytotoxicity Cell Death (Apoptosis) Payload_Release->Cytotoxicity 7. Action Bystander_Effect Bystander Killing (Neighboring Cell) Payload_Release->Bystander_Effect 8. Diffusion (Optional)

Mechanism of action of a Val-Cit ADC.

Data Presentation

The following tables summarize quantitative data from various in vitro studies on Val-Cit ADCs. These tables are intended for comparative purposes, and it is important to note that experimental conditions can influence the results.

Table 1: In Vitro Cytotoxicity (IC50 Values) of Val-Cit ADCs

ADC TargetPayloadCell LineIC50 (nM)Reference
HER2MMAEKPL-40.070–0.084[6]
HER2MMAESK-BR-30.120–0.167[6]
HER2MMAEBT-4740.470–0.543[6]
HER2MMAEJIMT-10.086–0.110[6]
HER2MMAFKPL-40.10–0.12[2]
HER2MMAFJIMT-10.078–0.10[2]
HER2MMAFBT-4740.058–0.063[2]
HER2MMAFSKBR-30.27–0.34[2]
CD30MMAEKarpas 299~1
CD70MMAE786-O~0.5

Table 2: In Vitro Internalization of a HER2-Targeting ADC (Trastuzumab)

Cell LineHER2 Expression LevelInternalization Half-life (hours)Reference
SKBR-3High (~800,000 receptors/cell)~24[6]
MDA-MB-453Medium~12[6]
MCF-7Low~4[6]

Table 3: Cathepsin B-Mediated Cleavage of Val-Cit Linkers

LinkerADCHalf-life (hours)Reference
VCitAnti-HER2-MMAF4.6
EVCitAnti-HER2-MMAF2.8
SVCitAnti-HER2-MMAF5.4

Note: Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the potency of an ADC in killing target cancer cells by measuring cell viability.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Val-Cit ADC and corresponding unconjugated antibody

  • Free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the Val-Cit ADC, unconjugated antibody, and free payload in complete culture medium. Remove the existing medium from the cells and add the diluted compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for ADC processing and payload-induced cytotoxicity (typically 72-120 hours).

  • Cell Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[3]

Cytotoxicity_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions 3. Prepare Serial Dilutions of ADC and Controls Incubate_Overnight->Prepare_Dilutions Treat_Cells 4. Treat Cells Prepare_Dilutions->Treat_Cells Incubate_72_120h 5. Incubate for 72-120 hours Treat_Cells->Incubate_72_120h Add_Reagent 6. Add MTT/XTT Reagent Incubate_72_120h->Add_Reagent Incubate_2_4h 7. Incubate for 2-4 hours Add_Reagent->Incubate_2_4h Measure_Absorbance 8. Measure Absorbance Incubate_2_4h->Measure_Absorbance Analyze_Data 9. Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End Bystander_Effect_Concept cluster_tumor Heterogeneous Tumor Microenvironment Ag_pos Antigen-Positive Cell Payload_release Payload Released Ag_pos->Payload_release 2. Internalization & Payload Release Ag_neg1 Antigen-Negative Cell Ag_neg2 Antigen-Negative Cell Ag_neg3 Antigen-Negative Cell ADC_binds->Ag_pos 1. ADC targets Ag+ cell Payload_release->Ag_neg1 3. Payload diffuses and kills Ag- cell Payload_release->Ag_neg2 Payload_release->Ag_neg3

References

Application Notes and Protocols for Animal Models in the Preclinical Evaluation of Propionyl-Val-Cit Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics. The linker component, which connects the monoclonal antibody to the cytotoxic payload, is critical for the efficacy and safety of an ADC. The valine-citrulline (Val-Cit) dipeptide linker is widely used due to its susceptibility to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release of the cytotoxic payload, frequently monomethyl auristatin E (MMAE), minimizes systemic toxicity.

However, a significant challenge in the preclinical evaluation of Val-Cit-containing ADCs is the instability of the linker in mouse plasma. This instability is primarily due to the activity of the mouse carboxylesterase Ces1c, which can prematurely cleave the linker, leading to off-target toxicity and an inaccurate assessment of the ADC's therapeutic index. To address this, modifications to the N-terminus of the valine residue have been developed. This document focuses on the use of a propionyl group as an N-terminal modification (propionyl-Val-Cit) to enhance linker stability in mouse models, providing detailed protocols and data presentation guidelines for preclinical testing. While specific data for the "propionyl" modification is emerging, we will draw upon established principles and data from similarly modified linkers, such as the well-documented glutamic acid-valine-citrulline (EVCit) linker, to provide a comprehensive guide.

Data Presentation

Quantitative data from in vivo efficacy and tolerability studies should be summarized for clear comparison. Below are example tables illustrating how to structure such data.

Table 1: In Vivo Efficacy of a Propionyl-Val-Cit-MMAE ADC in a CDXX-Positive Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control-Q7D x 31500 ± 25000/8
Non-binding ADC3Q7D x 31450 ± 20030/8
Propionyl-Val-Cit-MMAE ADC1Q7D x 3500 ± 150671/8
Propionyl-Val-Cit-MMAE ADC3Q7D x 3100 ± 50936/8

Table 2: Tolerability Profile of a Propionyl-Val-Cit-MMAE ADC

Treatment GroupDose (mg/kg)Dosing ScheduleMaximum Mean Body Weight Loss (%)Treatment-Related DeathsNotable Clinical Observations
Vehicle Control-Q7D x 3< 20/8None
Non-binding ADC3Q7D x 3< 20/8None
Propionyl-Val-Cit-MMAE ADC1Q7D x 3< 50/8None
Propionyl-Val-Cit-MMAE ADC3Q7D x 3< 80/8Mild, transient piloerection

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the anti-tumor activity of a propionyl-Val-Cit-MMAE ADC in a relevant cancer xenograft model.

Materials:

  • Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old.

  • Cancer cell line expressing the target antigen (e.g., a non-Hodgkin lymphoma cell line like DoHH2 or Granta 519).[1]

  • Matrigel or other appropriate extracellular matrix.

  • Propionyl-Val-Cit-MMAE ADC.

  • Non-binding control ADC.

  • Vehicle control (e.g., sterile PBS).

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under appropriate conditions.

    • On Day 0, subcutaneously implant 5-10 x 10^6 cells, resuspended in a 1:1 mixture of media and Matrigel, into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth every 2-3 days using caliper measurements (Tumor Volume = 0.5 x Length x Width^2).

    • When mean tumor volume reaches approximately 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • ADC Administration:

    • Administer the propionyl-Val-Cit-MMAE ADC, non-binding control ADC, or vehicle control via intravenous (IV) injection.

    • A typical dosing schedule is once weekly for 3 weeks (Q7D x 3). Doses will vary depending on the ADC's potency and tolerability.

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any clinical signs of toxicity.

    • Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis:

    • Calculate mean tumor volumes and standard error of the mean (SEM) for each group over time.

    • Calculate tumor growth inhibition (TGI) at the end of the study.

    • Generate survival curves (Kaplan-Meier) based on the time to reach the tumor volume endpoint.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the propionyl-Val-Cit linker in mouse plasma compared to a standard Val-Cit linker.

Materials:

  • Propionyl-Val-Cit-MMAE ADC.

  • Standard Val-Cit-MMAE ADC.

  • Freshly collected mouse plasma (e.g., from BALB/c mice).

  • Incubator at 37°C.

  • Analytical method to quantify intact ADC (e.g., ELISA, LC-MS).

Procedure:

  • Incubation:

    • Incubate the propionyl-Val-Cit-MMAE ADC and the standard Val-Cit-MMAE ADC in mouse plasma at a concentration of 100 µg/mL at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Analysis:

    • Quantify the percentage of intact ADC remaining at each time point using a validated analytical method.

  • Data Analysis:

    • Plot the percentage of intact ADC versus time to determine the half-life of each ADC in mouse plasma.

Visualizations

Signaling Pathway and Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Propionyl-Val-Cit ADC Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action of a propionyl-Val-Cit ADC.

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis CellCulture Tumor Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth to 100-200 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing IV Dosing: - Vehicle - Non-binding ADC - Propionyl-Val-Cit ADC Randomization->Dosing Monitoring Monitor Tumor Volume, Body Weight, and Clinical Signs Dosing->Monitoring Endpoint Endpoint: - Tumor Volume Limit - Toxicity Monitoring->Endpoint DataAnalysis Calculate TGI and Assess Tolerability Endpoint->DataAnalysis Results Efficacy and Safety Evaluation DataAnalysis->Results

Caption: Experimental workflow for in vivo testing of propionyl-Val-Cit ADCs.

Concluding Remarks

The use of animal models is indispensable for the preclinical evaluation of novel ADCs. For Val-Cit-based ADCs, understanding and mitigating the issue of linker instability in mouse plasma is paramount for generating reliable and translatable data. The incorporation of an N-terminal propionyl group on the valine residue of the Val-Cit linker is a rational approach to enhance stability. The protocols and guidelines presented here provide a framework for the robust in vivo testing of such modified ADCs, enabling a more accurate assessment of their therapeutic potential. Researchers should always consider the specific characteristics of their ADC, including the target antigen, antibody, and payload, when designing and interpreting preclinical studies.

References

Application Notes & Protocols: Quality Control for Propionyl-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propionyl-Val-Cit-OH is a critical dipeptide linker precursor used in the synthesis of antibody-drug conjugates (ADCs). It forms part of a cathepsin B-cleavable linker system, which is designed to be stable in systemic circulation and release the cytotoxic payload upon internalization into target cancer cells. The quality of this linker intermediate is paramount as it directly impacts the purity, stability, and efficacy of the final ADC. These application notes provide a comprehensive overview of the recommended quality control parameters and detailed analytical protocols for propionyl-Val-Cit-OH.

Quality Control Parameters

The quality of propionyl-Val-Cit-OH is assessed through a series of analytical tests to confirm its identity, purity, and content. The following table summarizes the key quality control tests and their recommended acceptance criteria.

Table 1: Summary of Quality Control Specifications for Propionyl-Val-Cit-OH

ParameterTest MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white solid powder
Identity ¹H NMR, ¹³C NMRConforms to the reference spectrum
LC-MSMass spectrum corresponds to the theoretical molecular weight
FTIRIR spectrum conforms to the reference spectrum
Purity HPLC (UV, 220 nm)≥ 98.0%
Chiral Purity Chiral HPLCL-Valine and L-Citrulline enantiomeric excess (e.e.) ≥ 99.0%
Related Substances HPLC/LC-MSIndividual impurity ≤ 0.5%, Total impurities ≤ 1.5%
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents GC-HSMeets USP <467> or ICH Q3C limits
Elemental Analysis CHN AnalysisWithin ± 0.4% of theoretical values

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of propionyl-Val-Cit-OH and to quantify any related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of propionyl-Val-Cit-OH.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 2.1.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Verify the presence of the [M+H]⁺ ion corresponding to the theoretical mass of propionyl-Val-Cit-OH (C₁₄H₂₆N₄O₅, Molecular Weight: 346.38 g/mol ). The expected [M+H]⁺ ion is at m/z 347.19.

¹H NMR Spectroscopy for Structural Identity

This method is used to confirm the chemical structure of the compound.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • Procedure: Dissolve the sample in the deuterated solvent, transfer to an NMR tube, and acquire the ¹H NMR spectrum.

  • Data Analysis: The chemical shifts, splitting patterns, and integrations of the observed protons should be consistent with the expected structure of propionyl-Val-Cit-OH.

Diagrams and Workflows

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of a new batch of propionyl-Val-Cit-OH.

QC_Workflow cluster_tests Analytical Testing start Receive Batch of propionyl-Val-Cit-OH sampling Perform Sampling start->sampling visual Visual Inspection (Appearance) sampling->visual identity_tests Identity Confirmation visual->identity_tests purity_tests Purity & Impurity Profile visual->purity_tests physchem_tests Physicochemical Properties visual->physchem_tests nmr ¹H NMR / ¹³C NMR identity_tests->nmr lcms LC-MS identity_tests->lcms ftir FTIR identity_tests->ftir hplc HPLC Purity purity_tests->hplc chiral_hplc Chiral Purity purity_tests->chiral_hplc kf Karl Fischer (Water) physchem_tests->kf gc GC-HS (Residual Solvents) physchem_tests->gc chn Elemental Analysis physchem_tests->chn review Review Data vs. Specifications nmr->review lcms->review ftir->review hplc->review chiral_hplc->review kf->review gc->review chn->review release Batch Release review->release Pass fail Investigation & Rejection review->fail Fail

Caption: Quality control workflow for propionyl-Val-Cit-OH.

Mechanism of Action: Linker Cleavage

Propionyl-Val-Cit-OH is a precursor to the full vc (Val-Cit) linker. The following diagram illustrates the intracellular cleavage of the Val-Cit linker by cathepsin B, which is the intended mechanism of action for ADCs utilizing this technology.

Linker_Cleavage_Mechanism cluster_linker Linker Structure within ADC adc Antibody-Drug Conjugate (ADC) lysosome Lysosome (High Cathepsin B) adc->lysosome Internalization cleavage Cathepsin B Mediated Cleavage lysosome->cleavage Fusion payload Released Cytotoxic Payload cleavage->payload Releases linker Antibody --Pro-Val-Cit-PABC-- Payload linker->cleavage Site of Action (Val-Cit bond)

Troubleshooting & Optimization

Technical Support Center: Enhancing Propionyl-Val-Cit Linker Stability in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the stability of propionyl-Val-Cit linkers in mouse plasma during pre-clinical studies of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing rapid clearance and low exposure of our Val-Cit ADC in our mouse xenograft model. What is the likely cause and how can we troubleshoot this?

A: Rapid clearance of Val-Cit ADCs in mice is a common issue, primarily due to the premature cleavage of the Val-Cit linker in mouse plasma.[1][2] This leads to off-target toxicity and reduced efficacy.

Potential Causes:

  • Linker Instability in Mouse Plasma: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[1][2][3][4] This results in the premature release of the cytotoxic payload before the ADC reaches the target tumor cells.[1]

  • High Hydrophobicity: Val-Cit linkers, especially when conjugated with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC. This can lead to aggregation and rapid clearance by the liver.[1]

  • High Drug-to-Antibody Ratio (DAR): A high DAR can also increase hydrophobicity and contribute to faster clearance.[1]

Troubleshooting Strategies:

  • Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[1]

  • Modify the Linker:

    • Incorporate a Glutamic Acid Residue: Adding a glutamic acid at the P3 position to create a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide linker has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c.[1][2][5] This modification can dramatically improve the ADC half-life in mouse models, for instance, from 2 days to 12 days.[2]

    • Consider Alternative Dipeptides: The valine-alanine (Val-Ala) linker is less hydrophobic than Val-Cit and can improve pharmacokinetics, particularly with lipophilic payloads.[1]

  • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to minimize hydrophobicity-driven clearance. Site-specific conjugation methods can help achieve a uniform DAR.[1]

  • Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to mask the hydrophobicity of the payload and improve solubility and plasma stability.[1]

Q2: Our Val-Cit ADC is showing signs of aggregation. What are the potential solutions?

A: Aggregation is often linked to increased hydrophobicity of the ADC.

Mitigation Strategies:

  • Reduce Hydrophobicity:

    • Switch to a More Hydrophilic Linker: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit and has been shown to reduce aggregation, allowing for higher DARs.[1]

    • Incorporate Hydrophilic Spacers: PEGylation of the linker can improve solubility.[1]

  • Utilize Hydrophilic Payloads: If the experimental design allows, selecting a less hydrophobic cytotoxic agent can be beneficial.[1]

  • Optimize DAR: A lower DAR will generally result in less aggregation. It is important to evaluate the trade-off between DAR, efficacy, and aggregation in your specific model.[1]

  • Formulation Development: Explore different buffer conditions, such as pH and the use of excipients, to identify a formulation that minimizes aggregation and maintains stability.[1]

Q3: We are concerned about off-target toxicity with our Val-Cit ADC. What are the contributing factors and how can we mitigate them?

A: Off-target toxicity is often a direct consequence of premature payload release in circulation.

Contributing Factors:

  • Linker Instability: Cleavage of the Val-Cit linker by non-target proteases like Ces1c in mouse plasma is a primary cause.[1][3]

  • Neutrophil Elastase Cleavage: In addition to Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, which can lead to neutropenia.[4][6]

Mitigation Strategies:

  • Enhance Linker Stability:

    • Linker Modification: Employ more stable linkers like Glu-Val-Cit (EVCit) which show increased resistance to Ces1c.[1][2]

  • Payload Selection:

    • Consider Membrane Permeability: For applications where a bystander effect is not desired or to limit off-target effects, a less membrane-permeable payload could be advantageous.[1]

  • Non-cleavable Linkers: If appropriate for the mechanism of action of the payload, a non-cleavable linker, which releases the payload only after lysosomal degradation of the antibody, can be considered to minimize off-target release.[1]

Quantitative Data Summary

Table 1: Comparative Stability of Different Linker Designs in Mouse Plasma

Linker TypeModificationHalf-life in Mouse PlasmaKey Findings
Val-Cit (VCit) Standard dipeptide~2 days[2]Susceptible to cleavage by mouse Ces1c, leading to poor stability.[1][2]
Glu-Val-Cit (EVCit) Addition of a P3 glutamic acid residue~12 days[2]Significantly increased stability in mouse plasma by reducing susceptibility to Ces1c.[1][2]
Val-Ala (VAla) Alternative dipeptideImproved pharmacokineticsLess hydrophobic than Val-Cit, can reduce aggregation.[1]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC with a propionyl-Val-Cit linker in plasma from different species (e.g., mouse, human) to identify species-specific instability.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Freshly prepared or commercially sourced plasma (e.g., mouse, rat, human) with anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set at 37°C

  • Cold protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system for analysis[7]

Methodology:

  • Preparation: Pre-warm the plasma and ADC solution to 37°C.

  • Incubation: Spike the ADC into the plasma at a final concentration of 1 mg/mL in separate microcentrifuge tubes for each species.[8]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma/ADC mixture.[9]

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding 3 volumes of cold protein precipitation solution to the plasma aliquot.[1]

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the released payload. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload. Alternatively, the intact ADC in the plasma samples can be analyzed using methods like ELISA or Hydrophobic Interaction Chromatography (HIC).[1][10]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload against time. Calculate the half-life (t½) of the ADC in the plasma of each species. A significantly shorter half-life in mouse plasma compared to human plasma suggests instability due to enzymes like Ces1c.[1]

Visualizations

experimental_workflow Experimental Workflow for In Vitro Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_adc Prepare ADC Solution spike Spike ADC into Plasma prep_adc->spike prep_plasma Prepare Mouse and Human Plasma prep_plasma->spike incubate Incubate at 37°C spike->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench with Cold Acetonitrile aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis of Released Payload supernatant->lcms plot Plot [Released Payload] vs. Time lcms->plot half_life Calculate Half-Life (t½) plot->half_life compare Compare Mouse vs. Human Plasma Stability half_life->compare

Caption: Workflow for assessing ADC stability in plasma.

signaling_pathway Proposed Mechanism of Val-Cit Linker Instability in Mouse Plasma ADC Propionyl-Val-Cit ADC Mouse_Plasma Mouse Plasma Environment ADC->Mouse_Plasma Administration Cleavage Premature Linker Cleavage ADC->Cleavage Susceptibility Ces1c Carboxylesterase 1c (Ces1c) Ces1c->Cleavage Catalyzes Released_Payload Prematurely Released Payload Cleavage->Released_Payload Reduced_Efficacy Reduced Efficacy Cleavage->Reduced_Efficacy Off_Target Off-Target Toxicity Released_Payload->Off_Target

Caption: Val-Cit linker cleavage pathway in mouse plasma.

logical_relationship Troubleshooting Logic for Val-Cit Linker Instability Problem Rapid ADC Clearance in Mice Hypothesis Hypothesis: Linker Instability Problem->Hypothesis Experiment In Vitro Plasma Stability Assay Hypothesis->Experiment Result Result: Unstable in Mouse Plasma? Experiment->Result Solution1 Modify Linker (e.g., EVCit) Result->Solution1 Yes Solution2 Optimize DAR Result->Solution2 Yes Solution3 Increase Hydrophilicity Result->Solution3 Yes No_Instability Investigate Other Clearance Mechanisms Result->No_Instability No

Caption: Decision tree for troubleshooting linker instability.

References

Technical Support Center: Overcoming Premature Cleavage of Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature cleavage of Val-Cit linkers in their antibody-drug conjugate (ADC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature cleavage of Val-Cit linkers in preclinical mouse models?

A1: The predominant cause of premature Val-Cit linker cleavage in mouse models is enzymatic degradation by a specific mouse carboxylesterase, Ces1c, which is present in rodent plasma but not in human plasma.[1][2][3] This enzyme hydrolyzes the amide bond within the Val-Cit dipeptide, leading to the off-target release of the cytotoxic payload into systemic circulation. This can result in decreased efficacy and increased off-target toxicity in preclinical studies.[1][2]

Q2: Is premature Val-Cit linker cleavage a concern in human subjects?

A2: While Val-Cit linkers are generally stable in human plasma, premature cleavage can still occur due to the action of human neutrophil elastase (NE).[2] NE is a serine protease secreted by neutrophils that can cleave the peptide bond between valine and citrulline, leading to off-target payload release.[2] This can be a contributing factor to off-target toxicities, such as neutropenia, observed in some ADC therapies.[4]

Q3: How does the conjugation site on the antibody affect linker stability?

A3: The location of the linker-payload on the antibody significantly impacts the stability of the Val-Cit linker. Conjugation to more solvent-exposed sites on the antibody can lead to increased susceptibility to enzymatic cleavage by proteases in the plasma.[5] Conversely, site-specific conjugation to less solvent-exposed areas can shield the linker, thereby enhancing its stability in circulation.[6][7]

Q4: What is the role of hydrophobicity and drug-to-antibody ratio (DAR) in linker stability?

A4: The inherent hydrophobicity of the Val-Cit linker, often compounded by a hydrophobic payload, can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs) of 3-4 or more.[2][5] This aggregation can negatively affect the ADC's pharmacokinetic properties and may lead to faster clearance from circulation, indirectly impacting the time available for premature cleavage to occur.[1] Optimizing the DAR to a lower, more homogeneous number (e.g., 2 or 4) can help mitigate these effects.[2]

Troubleshooting Guides

Issue 1: Rapid ADC Clearance and High Levels of Free Payload in Mouse Plasma

Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).

Troubleshooting Workflow:

observe Observe rapid ADC clearance and/or high free payload in mouse plasma confirm Confirm Ces1c sensitivity with in vitro plasma stability assay observe->confirm mitigate Mitigate cleavage confirm->mitigate modify_linker Modify Linker: - Synthesize EVCit linker - Evaluate alternative linkers mitigate->modify_linker optimize_conjugation Optimize Conjugation: - Site-specific conjugation - Shielded conjugation sites mitigate->optimize_conjugation reduce_hydrophobicity Reduce Hydrophobicity: - Lower DAR - Introduce hydrophilic spacers mitigate->reduce_hydrophobicity re_evaluate Re-evaluate ADC stability and efficacy in vivo modify_linker->re_evaluate optimize_conjugation->re_evaluate reduce_hydrophobicity->re_evaluate

Caption: Troubleshooting workflow for premature Val-Cit linker cleavage in mice.

Recommended Actions:

  • Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.

  • Linker Modification: The most effective strategy is to modify the linker. Incorporating a glutamic acid residue at the P3 position to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to dramatically increase stability in mouse plasma by reducing susceptibility to Ces1c.[1][3][8]

  • Optimize Conjugation Site: If linker modification is not feasible, consider re-engineering the antibody to allow for site-specific conjugation at a less solvent-exposed position. This can physically shield the linker from enzymatic attack.[5][6]

  • Reduce Hydrophobicity:

    • Lower the DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to decrease the overall hydrophobicity of the ADC.[2]

    • Incorporate Hydrophilic Spacers: The inclusion of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), in the linker design can help to mask the hydrophobicity of the payload and improve solubility.[2]

Issue 2: Off-Target Toxicity (e.g., Neutropenia) Observed in Human Cell-Based Assays or In Vivo Studies

Potential Cause: Premature cleavage of the Val-Cit linker by human neutrophil elastase (NE).[2]

Troubleshooting Workflow:

observe Observe off-target toxicity (e.g., neutropenia) confirm Assess NE sensitivity with in vitro enzyme assay observe->confirm mitigate Mitigate cleavage confirm->mitigate linker_mod Linker Modification: - Design NE-resistant linkers mitigate->linker_mod payload_select Alternative Payload Selection mitigate->payload_select dose_opt Dose Optimization mitigate->dose_opt re_evaluate Re-evaluate ADC safety and efficacy linker_mod->re_evaluate payload_select->re_evaluate dose_opt->re_evaluate

Caption: Troubleshooting workflow for NE-mediated Val-Cit linker cleavage.

Recommended Actions:

  • Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.

  • Linker Modification: Design and synthesize linkers that are resistant to NE cleavage. This could involve substituting amino acids in the peptide sequence.

  • Alternative Payload Selection: If linker modification is not an option, evaluate a different payload with a wider therapeutic window to mitigate the toxic effects of premature release.

  • Dose Optimization: Carefully evaluate the dosing regimen. Reducing the dose or altering the dosing schedule may help to manage hematological toxicities while maintaining a therapeutic effect.[1]

Quantitative Data Summary

Table 1: Comparative Stability of Val-Cit vs. EVCit Linkers in Plasma

LinkerSpeciesConditionStability/Half-lifeReference
Val-Cit (VCit)Mousein vitro (plasma)>95% payload loss after 14 days[8][9][10]
EVCitMousein vitro (plasma)Almost no cleavage after 14 days[8][9][10]
Val-Cit (VCit)Mousein vivoHalf-life of ~2 days[3]
EVCitMousein vivoHalf-life of ~12 days[3]
Val-Cit & EVCitHumanin vitro (plasma)No significant degradation after 28 days[8][9]

Table 2: Impact of Linker and Conjugation Site on ADC Stability

Linker TypeConjugation SiteObservationReference
Val-CitSolvent-exposedLower stability, more susceptible to enzymatic cleavage[5]
Val-CitShielded/less solvent-exposedHigher stability[6][7]
Non-PEGylatedHC-S400CSignificantly lower linker stability[6]
PEGylatedHC-S400CSuppressed payload release compared to non-PEGylated[6]

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay

Objective: To assess the stability of an ADC and the rate of payload release in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • Centrifuge

Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from each species and in PBS (as a control).

  • Incubation: Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 144 hours), collect aliquots of each sample and immediately store at -80°C to halt any further reaction.

  • Sample Preparation for LC-MS (Free Payload Analysis): a. Thaw the plasma samples. b. Add cold protein precipitation solution to the plasma samples at a 3:1 ratio (v/v). c. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Carefully collect the supernatant containing the free payload for LC-MS analysis.

  • LC-MS Analysis: Analyze the supernatant to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage and the half-life of the ADC in the plasma of each species.

Protocol 2: Neutrophil Elastase (NE) Sensitivity Assay

Objective: To determine the susceptibility of the Val-Cit linker to cleavage by human neutrophil elastase.

Materials:

  • ADC construct

  • Purified human neutrophil elastase (NE)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Incubator at 37°C

  • LC-MS system

  • Quenching solution (e.g., acidic solution to stop the enzymatic reaction)

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the ADC (at a final concentration of ~10 µM) in the assay buffer.

  • Enzyme Addition: Add purified human NE to the reaction mixture to a final concentration of 20-60 nM.[11][12] For a negative control, prepare a reaction mixture without NE.

  • Incubation: Incubate the samples at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and immediately add a quenching solution to stop the reaction.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of NE-mediated cleavage.

Protocol 3: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • HPLC or UPLC system with a UV detector

  • Low-protein-binding 0.22 µm filters

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL). If necessary, filter the sample through a 0.22 µm filter.

  • Chromatographic Run: Inject a defined volume of the sample (e.g., 20 µL) and run the chromatography at a constant flow rate (e.g., 0.5 mL/min).

  • Detection: Monitor the eluent using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments. Calculate the percentage of aggregates relative to the total peak area.

References

Technical Support Center: Troubleshooting Low Conjugation Efficiency with Propionyl-Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of propionyl-Val-Cit-based linkers to antibodies or other proteins, a critical step in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the propionyl-Val-Cit linker and what is its function in an ADC?

The propionyl-Val-Cit linker is a dipeptide-based system designed for the controlled release of a cytotoxic payload. The Valine-Citrulline (Val-Cit) component is specifically engineered to be cleaved by Cathepsin B, an enzyme that is highly active within the lysosomes of tumor cells.[1] Upon internalization of the ADC by a target cell, it is trafficked to the lysosome where Cathepsin B cleaves the linker, releasing the drug payload to exert its cytotoxic effect.[1] The "propionyl" group refers to a modification at the N-terminus of the valine residue, which may be part of a larger chemical structure that includes a reactive handle for conjugation to the antibody.

Q2: Which functional groups on an antibody are typically used for conjugating a propionyl-Val-Cit linker?

Conjugation is typically achieved by targeting one of two main functional groups on the antibody:

  • Thiols (-SH): These are generated by the selective reduction of the antibody's native interchain disulfide bonds. The linker-payload must then have a thiol-reactive group, most commonly a maleimide (B117702).[2][3]

  • Amines (-NH2): These are primarily the epsilon-amino groups of lysine (B10760008) residues, which are abundant on the antibody surface.[] For this strategy, the propionyl-Val-Cit linker-payload is typically activated with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.[]

Q3: My ADC is showing instability in mouse models. Is this related to the conjugation efficiency?

This is a well-documented issue but is distinct from the initial conjugation efficiency. Val-Cit linkers are known to be susceptible to premature cleavage in mouse plasma by the carboxylesterase Ces1c, which is not a significant factor in human plasma.[5] This leads to premature payload release and can result in poor efficacy and off-target toxicity in preclinical mouse studies.[5] While this is a critical issue for ADC development, it occurs after a successful conjugation has been achieved.

Q4: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[6] It is a critical quality attribute (CQA) for any ADC, as it directly impacts both efficacy and safety.[6] Low DAR may result in insufficient potency, while high DAR can negatively affect pharmacokinetics, increase aggregation, and lead to higher toxicity.[1][6] Accurate measurement of DAR is the primary method for quantifying the success and efficiency of your conjugation reaction.

Troubleshooting Guide: Low Conjugation Efficiency (Low DAR)

Low or inconsistent DAR is a common problem during ADC development. The root cause often depends on the chosen conjugation chemistry. Below are common issues and troubleshooting steps for both cysteine-thiol and lysine-amine-based conjugations.

Scenario 1: Cysteine-Thiol Conjugation (e.g., using a Maleimide-Linker)

If you are conjugating a maleimide-functionalized propionyl-Val-Cit linker to reduced antibody cysteines and observing a low DAR, consider the following potential causes and solutions.

Problem: Incomplete Antibody Reduction

  • Possible Cause: The reducing agent (e.g., TCEP or DTT) concentration or incubation time is insufficient to completely reduce the interchain disulfide bonds, resulting in fewer available thiol groups for conjugation.[3][7]

  • Troubleshooting Steps:

    • Optimize Reducing Agent Concentration: Perform small-scale experiments with varying molar equivalents of TCEP or DTT to find the optimal concentration that maximizes reduction without causing antibody fragmentation.

    • Increase Incubation Time/Temperature: Extend the reduction incubation time or slightly increase the temperature (e.g., from room temperature to 37°C) to drive the reaction to completion. Be mindful of potential antibody aggregation at higher temperatures.[3]

    • Analytical Confirmation: Use Ellman's reagent to quantify the number of free thiols post-reduction to confirm that the desired number of disulfide bonds have been cleaved before proceeding with conjugation.

Problem: Inactive or Degraded Maleimide Group

  • Possible Cause: The maleimide group on your linker-payload is highly susceptible to hydrolysis, especially in aqueous solutions or at non-optimal pH. This renders it unable to react with the antibody's thiol groups.[8][9]

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare stock solutions of the maleimide-linker-payload fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[9]

    • Verify Reagent Quality: If possible, confirm the integrity of the maleimide group on your linker-payload starting material using techniques like NMR or mass spectrometry.

    • Control Reaction pH: Ensure the conjugation buffer is strictly maintained within the optimal pH range of 6.5-7.5.[10] pH levels above 7.5 can accelerate maleimide hydrolysis.[9]

Problem: Competing Side Reactions

  • Possible Cause: The antibody's thiol groups are re-oxidizing to form disulfide bonds before the maleimide linker can react. Alternatively, if the reaction buffer was not properly desalted after reduction, residual reducing agent can cap the maleimide groups on the linker-payload.

  • Troubleshooting Steps:

    • Efficient Buffer Exchange: Immediately after reduction, perform a rapid and thorough buffer exchange or desalting step to remove the reducing agent.

    • Inert Atmosphere: Consider performing the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure and reduce the rate of thiol re-oxidation.

    • Optimize Molar Ratio: While ensuring removal of the reducing agent, use a sufficient molar excess of the maleimide-linker-payload to drive the conjugation reaction forward and outcompete the re-oxidation reaction.[8]

Scenario 2: Lysine-Amine Conjugation (e.g., using an NHS-Ester Linker)

If you are conjugating an NHS-ester activated propionyl-Val-Cit linker to antibody lysines and observing a low DAR, consider these factors.

Problem: Hydrolysis of the NHS Ester

  • Possible Cause: NHS esters are highly moisture-sensitive and will rapidly hydrolyze in aqueous buffers, especially at higher pH. The hydrolyzed linker is no longer reactive towards amines.[][11]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Prepare stock solutions of the NHS-ester linker-payload in anhydrous DMSO or DMF immediately before use.

    • Control Reaction pH: While the reaction requires a slightly basic pH (typically 7.2-8.5) to deprotonate the lysine amines, very high pH (>9.0) will significantly accelerate the hydrolysis of the NHS ester. Maintain the pH within the optimal range.[11]

    • Optimize Reaction Time and Temperature: If hydrolysis is suspected, perform the reaction at a lower temperature (e.g., 4°C) for a longer period (e.g., overnight) to slow the rate of hydrolysis relative to the conjugation reaction.[11]

Problem: Incompatible Buffer Components

  • Possible Cause: The reaction buffer contains primary amines (e.g., Tris) or other nucleophiles that compete with the antibody's lysine residues for the NHS ester.[11]

  • Troubleshooting Steps:

    • Use Amine-Free Buffers: Always use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES for NHS ester conjugation reactions.[9]

    • Purify the Antibody: Ensure the starting antibody solution is free from storage buffers or stabilizers that may contain primary amines (e.g., glycine, tris). Perform a buffer exchange into the appropriate reaction buffer before starting the conjugation.

Problem: Poor Accessibility of Lysine Residues

  • Possible Cause: While antibodies have many lysine residues, not all are solvent-accessible or reactive due to their location within the protein's three-dimensional structure.[][12]

  • Troubleshooting Steps:

    • Increase Molar Excess of Linker: A higher molar ratio of the NHS-ester linker-payload can help drive the reaction towards modifying less reactive, but still accessible, lysine sites.

    • Consider Site-Specific Conjugation: If consistent DAR and homogeneity are critical, traditional lysine conjugation may not be suitable. Exploring site-specific conjugation technologies may be a better long-term solution.

Quantitative Data Summary

The efficiency of a conjugation reaction is typically assessed by measuring the Drug-to-Antibody Ratio (DAR). Below is a table summarizing typical DAR values and distributions obtained from different analytical methods.

Parameter Cysteine Conjugation (Reduced Disulfides) Lysine Conjugation (NHS Ester) Analytical Method
Theoretical Max DAR 8>40 (practically limited)-
Typical Average DAR 3.5 - 4.02.0 - 4.0HIC-HPLC, RP-HPLC, MS
DAR Distribution Distinct peaks for DAR0, DAR2, DAR4, DAR6, DAR8Broad, heterogeneous distribution of speciesHIC-HPLC[13][14]
Unconjugated Antibody Typically <10%Can be significantHIC-HPLC, RP-HPLC[15]

Table 1: Representative data for different conjugation strategies. Actual results will vary based on specific antibodies, linkers, and reaction conditions.

Experimental Protocols

Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a standard method for characterizing cysteine-linked ADCs, separating species based on the increased hydrophobicity imparted by the drug-linker.[13][14]

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).

  • Procedure:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-50 µg of the purified ADC sample.

    • Elute the ADC species using a linear gradient from 100% A to 100% B over 30-40 minutes.

    • Monitor the chromatogram at 280 nm. Unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, etc., in order of increasing hydrophobicity.[16]

  • Calculation:

    • Integrate the peak area for each species (An, where n is the DAR).

    • Calculate the weighted average DAR using the formula: Average DAR = Σ(An * n) / ΣAn [13]

Protocol 2: Determination of Average DAR by Mass Spectrometry (LC-MS)

Mass spectrometry provides a precise measurement of the molecular weight of the ADC species, allowing for unambiguous confirmation of the DAR.[17][18]

  • Sample Preparation:

    • For cysteine-linked ADCs, analysis can be performed on the intact ADC under native MS conditions to preserve the non-covalent light chain-heavy chain interactions.[5][19]

    • Alternatively, the ADC can be reduced with DTT to separate the light and heavy chains for analysis by denaturing LC-MS.[20]

    • Deglycosylation with an enzyme like PNGaseF is often performed to simplify the resulting spectra.[20]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • Procedure:

    • The prepared sample is separated by either reversed-phase or size-exclusion chromatography and introduced into the mass spectrometer.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different species present.

    • Identify the mass of the unconjugated antibody (or its subunits) and the mass of the attached drug-linker.

    • Calculate the DAR for each species by observing the mass shift corresponding to the addition of one or more drug-linkers.

    • The relative abundance of each peak can be used to calculate the average DAR.

Visualizations

Troubleshooting_Low_DAR cluster_start Start: Low Conjugation Efficiency (Low DAR) cluster_cysteine Cysteine-Thiol Conjugation (Maleimide) cluster_lysine Lysine-Amine Conjugation (NHS-Ester) Start Low DAR Observed Cys_Check Check Antibody Reduction Start->Cys_Check Cysteine Path Lys_Check Check NHS-Ester Reagent Start->Lys_Check Lysine Path Cys_Problem1 Incomplete Reduction Cys_Check->Cys_Problem1 Fail Cys_Check_Maleimide Check Maleimide Reagent Cys_Check->Cys_Check_Maleimide Pass Cys_Solution1 Optimize [Reducing Agent] Increase Time/Temp Cys_Problem1->Cys_Solution1 Cys_Problem2 Maleimide Hydrolyzed Cys_Check_Maleimide->Cys_Problem2 Fail Cys_Check_SideRxn Check Side Reactions Cys_Check_Maleimide->Cys_Check_SideRxn Pass Cys_Solution2 Use Fresh Reagent Control pH (6.5-7.5) Cys_Problem2->Cys_Solution2 Cys_Problem3 Thiol Re-oxidation Residual Reducing Agent Cys_Check_SideRxn->Cys_Problem3 Fail Cys_Solution3 Rapid Buffer Exchange Use Inert Atmosphere Cys_Problem3->Cys_Solution3 Lys_Problem1 NHS-Ester Hydrolyzed Lys_Check->Lys_Problem1 Fail Lys_Check_Buffer Check Reaction Buffer Lys_Check->Lys_Check_Buffer Pass Lys_Solution1 Use Anhydrous Solvent Control pH (7.2-8.5) Lys_Problem1->Lys_Solution1 Lys_Problem2 Amine-Containing Buffer (e.g., Tris) Lys_Check_Buffer->Lys_Problem2 Fail Lys_Solution2 Use Amine-Free Buffer (e.g., PBS, HEPES) Lys_Problem2->Lys_Solution2

Caption: Troubleshooting workflow for low DAR.

ADC_Cleavage_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Tumor Cell ADC ADC in Circulation (Propionyl-Val-Cit-Drug) Receptor Target Antigen ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Val-Cit Linker Cleavage by Cathepsin B Lysosome->Cleavage 4. Enzymatic Cleavage Payload Active Drug Released Cleavage->Payload 5. Payload Release Apoptosis Cell Death Payload->Apoptosis 6. Cytotoxicity

Caption: Intracellular processing of a Val-Cit ADC.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of drug-to-antibody ratios (DAR) for antibody-drug conjugates (ADCs) utilizing Valine-Citrulline (Val-Cit) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of payload release for an ADC with a Val-Cit linker?

A1: The Val-Cit linker is designed for enzymatic cleavage. Following the binding of the ADC to its target antigen on a cancer cell, the ADC is internalized into the cell's lysosomes.[1][2][] Within the lysosome, proteases, particularly Cathepsin B, which is often overexpressed in tumor cells, recognize and cleave the Val-Cit dipeptide sequence.[4][5][6] This cleavage initiates the release of the cytotoxic payload inside the target cell.[2][] The use of a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC), between the Val-Cit linker and the drug ensures the efficient release of the unmodified, active payload.[7]

Q2: Why is my Val-Cit ADC showing instability in mouse models but not in human plasma?

A2: This is a well-documented phenomenon primarily attributed to the activity of a specific mouse carboxylesterase, Ces1c, which is present in mouse plasma but not in human plasma.[8][9][10] This enzyme can prematurely cleave the Val-Cit linker in the bloodstream of mice, leading to off-target toxicity and reduced efficacy of the ADC.[8][9][10] The stability of the Val-Cit linker in mouse models can also be influenced by the specific conjugation site on the antibody; more solvent-exposed linkers may be more susceptible to this premature cleavage.[2][7]

Q3: What are the common causes of premature payload release from Val-Cit ADCs in circulation?

A3: Premature payload release can be caused by several factors:

  • Enzymatic Cleavage in Plasma: Besides mouse Ces1c, human neutrophil elastase has also been identified as an enzyme capable of cleaving the Val-Cit linker in the bloodstream, which can contribute to off-target toxicities like neutropenia.[4][7][8][11]

  • Conjugation Site: The specific site of drug conjugation on the antibody can impact linker stability. Linkers attached to more exposed or solvent-accessible sites may be more susceptible to enzymatic degradation.[7][8]

  • Linker Chemistry: The overall design of the linker-drug construct can influence its stability.[8]

Q4: How does the drug-to-antibody ratio (DAR) affect the stability and efficacy of a Val-Cit ADC?

A4: The drug-to-antibody ratio (DAR) is a critical quality attribute that directly impacts both the efficacy and safety of an ADC.[12]

  • Efficacy: A low DAR may result in reduced potency, as less drug is delivered to the target cells.[12]

  • Stability and Safety: A high DAR, particularly with hydrophobic payloads like MMAE, can increase the overall hydrophobicity of the ADC.[4][8][9] This increased hydrophobicity can lead to a higher propensity for aggregation, which in turn can affect the ADC's stability and pharmacokinetic properties, potentially leading to faster clearance from circulation and increased off-target toxicity.[4][5][8][9] Optimizing the DAR, often in the range of 2 to 4, is a common strategy to balance efficacy and stability.[8][]

Q5: What is the "bystander effect" and how does the Val-Cit linker contribute to it?

A5: The bystander effect refers to the ability of a released cytotoxic payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells.[6] For this to occur, the released payload must be membrane-permeable. The Val-Cit linker, being cleavable, can facilitate this effect by releasing the payload within the tumor microenvironment.[] However, if the payload is released prematurely in healthy tissues, this same mechanism can lead to off-target toxicity.[9]

Troubleshooting Guides

Issue 1: High levels of off-target toxicity and poor in vivo efficacy in mouse models.

  • Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[8][9][10]

  • Troubleshooting Steps:

    • Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.[9]

    • Modify the Linker: Incorporate a glutamic acid residue at the P3 position to create a glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide linker.[10] This modification has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[6]

    • Analyze Conjugation Sites: Investigate the impact of the conjugation site. If using site-specific conjugation, select sites that are less exposed to minimize enzymatic access.[8]

    • Consider Alternative Linker Technologies: If Val-Cit linker instability remains a significant issue, exploring alternative cleavable linkers (e.g., β-glucuronide linkers) or non-cleavable linkers may be warranted.[8]

Issue 2: Observed neutropenia or other hematological toxicities in preclinical studies.

  • Potential Cause: Premature payload release due to cleavage by human neutrophil elastase.[4][7][8]

  • Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release.[6]

    • Linker Modification: Similar to addressing Ces1c sensitivity, linker modification can enhance stability against neutrophil elastase. The Glu-Val-Cit linker has shown improved resistance to this off-target cleavage.[8]

    • Dose Optimization: Carefully evaluate the dose regimen. Reducing the dose or altering the dosing schedule may help mitigate hematological toxicities while maintaining a therapeutic window.[8]

Issue 3: ADC aggregation observed during or after conjugation.

  • Potential Cause: Increased hydrophobicity of the ADC, particularly at a high DAR with a hydrophobic linker-payload combination.[4][14]

  • Troubleshooting Steps:

    • Characterize Aggregation: Use size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.[8]

    • Optimize DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to reduce hydrophobicity-driven clearance. Site-specific conjugation methods can help achieve a uniform DAR.[9]

    • Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to mask the hydrophobicity of the payload and improve solubility and plasma stability.[9]

    • Buffer Optimization: Screen different conjugation and storage buffers with varying pH and ionic strengths to improve colloidal stability.[14]

Data Presentation

Table 1: Impact of Linker Modification on ADC Stability in Mouse Plasma

Linker TypeModificationHalf-life in Mouse PlasmaKey FindingReference
Val-CitStandard dipeptide~2 daysSusceptible to premature cleavage by mouse Ces1c.[10]
Glu-Val-Cit (EVCit)Addition of Glutamic Acid~12 daysSignificantly improved stability in mouse plasma.[10]
Val-AlaValine-Alanine dipeptide~23 hours (small molecule conjugate)Showed less aggregation at high DAR compared to Val-Cit.[2][15]

Table 2: Analytical Techniques for DAR Determination

TechniquePrincipleInformation ProvidedKey Considerations
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity.Average DAR, drug load distribution, and naked antibody content for cysteine-conjugated ADCs.May require high salt concentrations, limiting direct MS compatibility.[12][16]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity under denaturing conditions.Average DAR, payload stability, and quantification of free drug.Denaturing conditions separate antibody light and heavy chains.[8][16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates molecules by chromatography and determines their mass-to-charge ratio.Precise average DAR, drug load distribution, and identification of cleavage products.Requires sample pre-processing like deglycosylation and reduction for detailed analysis.[8][16][]
UV/Vis Spectroscopy Measures absorbance at different wavelengths.Simple and convenient method for determining average DAR.Requires the drug and antibody to have different maximum absorbance wavelengths.[16][]

Experimental Protocols

Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

  • Objective: To determine the average drug-to-antibody ratio and assess the hydrophobicity profile of an ADC.

  • Methodology:

    • Column: Use a HIC column with a stationary phase that has hydrophobic ligands.

    • Mobile Phase A (High Salt): Prepare a buffer with a high salt concentration (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B (Low Salt): Prepare a buffer with a low salt concentration (e.g., 25 mM sodium phosphate, pH 7.0).

    • Equilibration: Equilibrate the column with Mobile Phase A to promote the binding of the ADC.

    • Injection: Inject the ADC sample onto the column.

    • Elution: Elute the ADC by applying a reverse salt gradient (decreasing salt concentration) by mixing Mobile Phase A and Mobile Phase B.

    • Detection: Monitor the elution profile using UV detection at 280 nm.

    • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species eluting later. Calculate the average DAR by determining the relative peak area of each species.

Protocol 2: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.

  • Materials:

    • ADC construct

    • Human, mouse, and rat plasma (citrate-anticoagulated)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • LC-MS system for analysis

  • Methodology:

    • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

    • Incubate the samples at 37°C.

    • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

    • Immediately quench the reaction by diluting the aliquot in cold PBS.

    • Analyze the samples by LC-MS to determine the concentration of intact ADC and/or released payload.

    • Plot the percentage of intact ADC or released payload against time to determine the ADC's half-life (t½) in plasma.[4]

Protocol 3: Cathepsin B Cleavage Assay

  • Objective: To confirm that the Val-Cit linker can be cleaved by its target enzyme, Cathepsin B.

  • Materials:

    • Test ADC

    • Purified Cathepsin B enzyme

    • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)

    • Incubator at 37°C

    • Quenching solution (to stop the enzymatic reaction)

    • Analytical instruments (e.g., LC-MS, HPLC)

  • Procedure:

    • Prepare a reaction mixture containing the test ADC in the assay buffer.

    • Initiate the reaction by adding a pre-determined amount of Cathepsin B.

    • Incubate the reaction at 37°C.

    • At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

    • Analyze the aliquots to quantify the amount of released payload over time.[8]

Visualizations

experimental_workflow cluster_conjugation ADC Conjugation cluster_purification Purification & Characterization cluster_stability Stability Assessment Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker_Payload Linker_Payload->Conjugation ADC_Crude Crude ADC Conjugation->ADC_Crude Purification Purification ADC_Crude->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization DAR Analysis (HIC, LC-MS) Purified_ADC->Characterization Plasma_Stability In Vitro Plasma Stability Purified_ADC->Plasma_Stability Enzyme_Assay Cathepsin B Cleavage Purified_ADC->Enzyme_Assay Optimized_ADC Optimized ADC for In Vivo Studies Characterization->Optimized_ADC DAR Optimization Plasma_Stability->Optimized_ADC Linker Modification Enzyme_Assay->Optimized_ADC Confirm Cleavage

Caption: Workflow for ADC conjugation, characterization, and stability assessment.

dar_troubleshooting Start Observed Issue High_Toxicity High In Vivo Toxicity (Mouse) Start->High_Toxicity Aggregation ADC Aggregation Start->Aggregation Low_Efficacy Low In Vivo Efficacy Start->Low_Efficacy Neutropenia Neutropenia Start->Neutropenia Cause1 Premature Cleavage (Ces1c) High_Toxicity->Cause1 Cause2 High Hydrophobicity / High DAR Aggregation->Cause2 Low_Efficacy->Cause1 Cause3 Premature Cleavage (Neutrophil Elastase) Neutropenia->Cause3 Solution1 Modify Linker (e.g., Glu-Val-Cit) Cause1->Solution1 Solution2 Optimize DAR (2-4) Cause2->Solution2 Solution3 Incorporate Hydrophilic Spacers (PEG) Cause2->Solution3 Solution5 Buffer Optimization Cause2->Solution5 Cause3->Solution1 Solution4 Dose Optimization Cause3->Solution4

Caption: Troubleshooting guide for common issues with Val-Cit ADCs.

References

Technical Support Center: Propionyl-Val-Cit-PABC Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propionyl-Val-Cit-PABC-based linkers for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug release for a Val-Cit-PABC linker?

A1: The Val-Cit-PABC linker is a cathepsin B-cleavable linker.[][2] Upon internalization of the ADC by a target cell, it is trafficked to the lysosome.[3] Inside the lysosome, the enzyme cathepsin B, which is often overexpressed in tumor cells, cleaves the peptide bond between valine (Val) and citrulline (Cit).[][3][4] This cleavage initiates a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the cytotoxic payload.[][3]

Q2: Why is my Val-Cit-PABC ADC showing instability in mouse models but appears stable in human plasma?

A2: This is a well-documented phenomenon. The Val-Cit linker is susceptible to premature cleavage in mouse plasma by the carboxylesterase 1c (Ces1c) enzyme, which is not present in human plasma.[3][5][6][7][8][9] This instability in mouse models can lead to premature drug release, resulting in off-target toxicity and reduced efficacy during preclinical studies.[3][7]

Q3: What are the common causes of ADC aggregation during or after conjugation?

A3: ADC aggregation is often linked to the increased hydrophobicity of the conjugate.[7][10] The Val-Cit-PABC linker, particularly when combined with a hydrophobic payload like MMAE, contributes to this hydrophobicity.[7][10] Aggregation is often exacerbated at higher drug-to-antibody ratios (DARs).[7][10] Suboptimal buffer conditions and unfavorable conjugation temperatures can also promote aggregation.[11]

Q4: How does the drug-to-antibody ratio (DAR) affect my ADC?

A4: The DAR is a critical quality attribute of an ADC. A higher DAR can increase the potency of the ADC but also significantly increases its hydrophobicity, which can lead to aggregation, faster clearance from circulation, and potential stability issues.[3][7][12] Achieving a high DAR with Val-Cit linkers can be challenging due to precipitation and aggregation issues.[10][13] An optimal DAR, often between 2 and 4, is typically sought to balance efficacy and physicochemical properties.[3]

Q5: What are the common side reactions associated with maleimide-based conjugation?

A5: When using a maleimide (B117702) functional group for conjugation to cysteine residues, several side reactions can occur:

  • Hydrolysis: The maleimide ring can open upon exposure to water, rendering it inactive for conjugation. This reaction is accelerated at higher pH.[14][]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione (B108866) in vivo, leading to payload loss.[14]

  • Thiazine (B8601807) Rearrangement: For peptides or proteins with an N-terminal cysteine, the conjugate can rearrange to a stable six-membered thiazine ring.[14][16][17]

  • Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as those on lysine (B10760008) residues.[14]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Conjugation Efficiency / Low DAR 1. Hydrolyzed Maleimide Linker: The maleimide group is susceptible to hydrolysis in aqueous solutions.[14] 2. Oxidized or Inaccessible Cysteines: Target cysteine residues on the antibody may have formed disulfide bonds or be sterically hindered.[14] 3. Incorrect pH: The optimal pH for the thiol-maleimide reaction is 6.5-7.5.[14]1. Prepare aqueous solutions of the maleimide linker immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[14] 2. Perform a pre-reduction step using a reducing agent like TCEP to ensure free thiols are available for conjugation.[14] 3. Ensure the conjugation buffer is within the optimal pH range.
ADC Aggregation 1. High Hydrophobicity: The linker-payload combination is too hydrophobic, especially at high DARs.[7][10] 2. Suboptimal Buffer Conditions: The pH or excipients in the buffer are not optimal for ADC stability.[11]1. Optimize DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4).[7] 2. Modify the Linker: Incorporate a hydrophilic spacer like PEG into the linker design.[7][11] 3. Screen Buffers: Test different buffer systems (e.g., histidine, citrate) and pH levels to find conditions that minimize aggregation.[11] 4. Optimize Conjugation Temperature: Perform the reaction at a lower temperature (e.g., 4°C).[11]
Premature Drug Release in Mouse Models Linker Cleavage by Mouse Carboxylesterase (Ces1c): The Val-Cit linker is known to be unstable in mouse plasma.[3][5][6][7][8][9]1. Linker Modification: Consider using a modified linker, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide, which has shown increased stability in mouse plasma.[7][18] 2. Use Alternative Linkers: Explore other dipeptides like Val-Ala, which is less hydrophobic.[10][19] 3. In Vivo Model Selection: If possible, use Ces1c knockout mice for in vivo studies to confirm if premature release is mitigated.[20]
Payload Precipitation During Conjugation Poor Solubility of the Linker-Payload: The cytotoxic drug itself is highly hydrophobic.[21][]1. Use a Co-solvent: The conjugation reaction may require the addition of a water-miscible organic co-solvent (e.g., DMSO, DMF) to maintain payload solubility. 2. Modify the Payload: If feasible, select a less hydrophobic cytotoxic agent.[7] 3. Incorporate Hydrophilic Spacers: Use a linker with a hydrophilic component like PEG.[7]

Experimental Protocols

Protocol 1: DAR Optimization
  • Set up a series of conjugation reactions with varying molar ratios of the propionyl-Val-Cit-PABC-payload to the antibody (e.g., 3:1, 5:1, 7:1, 10:1).[11]

  • Maintain identical reaction conditions (buffer, temperature, time) for all reactions.[11]

  • After the incubation period, purify the ADCs to remove excess, unreacted linker-payload.

  • Determine the average DAR for each ADC using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.[11]

  • Analyze the level of aggregation in each sample using Size Exclusion Chromatography (SEC-HPLC).[11]

  • Select the molar ratio that provides the desired DAR with minimal aggregation.

Protocol 2: In Vitro Plasma Stability Assay
  • Obtain plasma from the desired species (e.g., mouse, rat, human).

  • Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Use PBS as a control.[3]

  • Incubate the samples at 37°C.[3]

  • At predetermined time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots.[3]

  • Stop the reaction immediately, for instance, by adding a protein precipitation solution or by freezing at -80°C.[3]

  • Process the samples, which may involve centrifugation to remove precipitated proteins.[3]

  • Analyze the supernatant to quantify the amount of intact ADC and/or released payload using a validated analytical method such as LC-MS or ELISA.[3]

  • Calculate the half-life of the ADC in the plasma. A significantly shorter half-life in mouse plasma compared to human plasma suggests instability due to enzymes like Ces1c.[7]

Visualizations

ADC_Conjugation_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification_analysis Purification & Analysis Antibody Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction 1. Linker_Payload propionyl-Val-Cit-PABC-Payload Conjugation_Step Thiol-Maleimide Conjugation Linker_Payload->Conjugation_Step 3. Reduction->Conjugation_Step 2. Purification Purification (e.g., SEC) Conjugation_Step->Purification 4. Characterization Characterization (HIC, SEC, LC-MS) Purification->Characterization 5. Final_ADC Final ADC Characterization->Final_ADC 6.

Caption: General workflow for propionyl-Val-Cit-PABC ADC conjugation.

Drug_Release_Pathway cluster_extracellular Extracellular cluster_cell Target Cell ADC_Circulation ADC in Circulation Binding Binding to Target Antigen ADC_Circulation->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Self_Immolation PABC Self-Immolation Cleavage->Self_Immolation Drug_Release Payload Release Self_Immolation->Drug_Release

Caption: Intracellular drug release pathway of a Val-Cit-PABC ADC.

Troubleshooting_Tree Start Conjugation Issue? Low_DAR Low DAR? Start->Low_DAR Aggregation Aggregation? Start->Aggregation Low_DAR->Aggregation No Check_Linker Check Linker Integrity (Hydrolysis?) Low_DAR->Check_Linker Yes Optimize_DAR Lower DAR Aggregation->Optimize_DAR Yes End End Aggregation->End No Check_Reduction Verify Antibody Reduction (Free Thiols?) Check_Linker->Check_Reduction Check_pH Confirm Buffer pH (6.5-7.5) Check_Reduction->Check_pH Modify_Linker Add Hydrophilic Spacer (e.g., PEG) Optimize_DAR->Modify_Linker Screen_Buffer Screen Buffers/pH Modify_Linker->Screen_Buffer

Caption: Troubleshooting decision tree for common conjugation issues.

References

Technical Support Center: Prevention of Aggregation in Valine-Citrulline Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in Valine-Citrulline (Val-Cit) Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in Val-Cit ADCs?

The primary driver of aggregation in ADCs featuring Val-Cit linkers is the increased hydrophobicity of the ADC molecule. This hydrophobicity is a result of conjugating a hydrophobic linker-payload, such as one containing monomethyl auristatin E (MMAE), to the antibody.[1] These hydrophobic regions on the surface of different ADC molecules tend to interact to minimize their exposure to the aqueous environment, leading to self-association and the formation of aggregates. The Val-Cit dipeptide linker itself contributes to the overall hydrophobicity of the system.[1]

Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

A higher Drug-to-Antibody Ratio (DAR) generally leads to an increased propensity for aggregation.[1][2][3] As more hydrophobic linker-payload molecules are attached to the antibody, the overall surface hydrophobicity of the ADC increases.[1] This amplifies the driving force for intermolecular hydrophobic interactions, making higher DAR ADCs more susceptible to aggregation.[2] Optimizing the DAR is a critical step in balancing therapeutic efficacy with ADC stability.[1][3] For instance, achieving a high DAR with a Val-Cit linker can be difficult due to precipitation and aggregation, whereas a less hydrophobic Val-Ala linker has been shown to allow for a DAR of up to 7.4 with limited aggregation (<10%).[4]

Q3: Can the conjugation site on the antibody affect the stability of a Val-Cit ADC?

Yes, the specific site of drug conjugation on the antibody can significantly impact linker stability and the propensity for aggregation.[3] Linkers attached to more exposed or solvent-accessible sites may be more susceptible to enzymatic degradation and can contribute more to the overall surface hydrophobicity, leading to increased aggregation.

Q4: Are there alternative linker technologies that are less prone to aggregation than Val-Cit?

Yes, several alternative linker technologies have been developed to address the hydrophobicity and aggregation issues associated with Val-Cit linkers. These include:

  • Valine-Alanine (Val-Ala) Linkers: Val-Ala linkers are less hydrophobic than Val-Cit linkers and have been shown to reduce aggregation, allowing for higher DARs.[2]

  • PEGylated Linkers: Incorporating polyethylene (B3416737) glycol (PEG) spacers into the linker design increases its hydrophilicity, which can improve solubility and reduce aggregation.[2]

  • Glutamic acid-Valine-Citrulline (EVCit) tripeptide linkers: The addition of a hydrophilic glutamic acid residue has been shown to reduce the susceptibility of the linker to premature cleavage and can decrease the overall hydrophobicity of the ADC.[5]

  • Pyrophosphate and Sulfonate Containing Linkers: The inclusion of highly polar groups like pyrophosphate or sulfonate in the linker can significantly increase hydrophilicity and mitigate aggregation.[6]

Troubleshooting Guides

This section provides systematic steps to identify and mitigate ADC aggregation during and after the conjugation process.

Problem 1: Significant aggregation observed immediately after conjugation.

This issue often points to challenges within the conjugation process itself.

Logical Flow for Troubleshooting Immediate Aggregation

cluster_0 Troubleshooting Immediate Aggregation A High Aggregation Post-Conjugation B Review Conjugation Protocol A->B C Optimize Linker-Payload Addition B->C Slow, controlled addition? D Screen Conjugation Buffers B->D Optimal pH & ionic strength? E Reduce DAR B->E Molar excess of linker-payload? F Consider Site-Specific Conjugation D->F Still aggregating?

Caption: Troubleshooting workflow for immediate ADC aggregation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
High local concentration of hydrophobic linker-payload Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing.Rapid addition can create localized high concentrations of the hydrophobic compound, promoting precipitation and aggregation of the ADC as it forms.
Unfavorable buffer conditions (pH, ionic strength) Screen a panel of conjugation buffers with varying pH and ionic strengths. Common starting points include histidine and citrate (B86180) buffers.The pH of the buffer can influence the surface charge of the antibody, affecting colloidal stability. Aggregation can be more pronounced at or near the antibody's isoelectric point.
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the linker-payload during the conjugation reaction.A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[1]
Problem 2: ADC aggregation increases over time during storage.

This suggests issues with the formulation and storage conditions.

Logical Flow for Troubleshooting Storage Stability

cluster_1 Troubleshooting Storage Stability G Increased Aggregation During Storage H Evaluate Formulation G->H K Assess Storage Conditions G->K I Screen Stabilizing Excipients H->I Presence of stabilizers? J Optimize Buffer Conditions H->J Optimal pH & buffer? L Implement Light & Temperature Control K->L Temperature fluctuations or light exposure?

Caption: Troubleshooting workflow for ADC storage stability.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Suboptimal formulation Perform a formulation screen to identify stabilizing excipients. Common stabilizers include surfactants (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).[1]Excipients can stabilize the ADC through various mechanisms, such as preventing surface-induced denaturation (surfactants) and promoting the native protein conformation through preferential exclusion (sugars).
Inappropriate storage temperature Store the ADC at the recommended temperature, typically 2-8°C. Avoid repeated freeze-thaw cycles.Elevated temperatures can increase the rate of chemical degradation and promote conformational changes that lead to aggregation. Freeze-thaw stress can also induce aggregation.
Exposure to light Protect the ADC from light exposure by using amber vials or storing it in the dark.Some payloads and linkers are photosensitive and can degrade upon light exposure, potentially initiating aggregation.
Mechanical stress Handle ADC solutions gently. Avoid vigorous shaking or stirring.Mechanical stress can cause partial unfolding of the antibody and increase the likelihood of aggregation.

Data Presentation

Table 1: Comparison of Aggregation for Different Linker Technologies

ADC ConstructAverage DARAggregation (% High Molecular Weight Species by SEC)
ADC with Val-Cit linker~71.80%[6]
ADC with Val-Ala linker~7No obvious increase in dimer[6]
cAC10-vc-MMAE4~15%[1]
cAC10-PEG4-vc-MMAE4<5%[1]
cAC10-PEG8-vc-MMAE4<2%[1]

Table 2: Effect of Excipients on ADC Aggregation

ExcipientMechanism of ActionTypical ConcentrationObserved Effect on Aggregation
Polysorbate 20/80Surfactant; prevents surface adsorption and interfacial stress.0.01% - 0.1%Reduces aggregation caused by mechanical stress and exposure to interfaces.[1]
Sucrose/TrehaloseCryo- and lyoprotectant; stabilizes protein structure through preferential exclusion.5% - 10%Reduces aggregation during freeze-thaw cycles and long-term storage.[1]
ArginineAmino acid; can suppress aggregation by interacting with hydrophobic patches.50 - 250 mMCan reduce self-association and improve solubility.[1]
Histidine/CitrateBuffering agents; maintain pH to ensure colloidal stability.10 - 50 mMPrevents aggregation by maintaining the ADC away from its isoelectric point.[1]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of Val-Cit ADCs.

Workflow for SEC Analysis

cluster_2 SEC-HPLC Workflow M Prepare Mobile Phase N Equilibrate SEC Column M->N O Prepare ADC Sample N->O P Inject Sample O->P Q Monitor Elution at 280 nm P->Q R Integrate Peak Areas Q->R

Caption: Workflow for SEC-HPLC analysis of ADC aggregation.

Materials:

  • HPLC system with a UV detector

  • Size Exclusion Chromatography column (e.g., Agilent AdvanceBio SEC 300Å)

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0[7]

  • ADC sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and filter it through a 0.22 µm membrane.[8] Degas the mobile phase.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[8] Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.[1]

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.

  • Data Analysis: Integrate the peak areas to calculate the percentage of high molecular weight species (aggregates), monomer, and fragments.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment

Objective: To assess the drug-to-antibody ratio (DAR) distribution and the overall hydrophobicity of the ADC.

Workflow for HIC Analysis

cluster_3 HIC Workflow S Prepare Mobile Phases A & B T Equilibrate HIC Column S->T U Prepare ADC Sample T->U V Inject Sample U->V W Elute with Salt Gradient V->W X Monitor Elution at 280 nm W->X cluster_4 DLS Workflow Y Prepare ADC Sample Z Transfer to Cuvette Y->Z AA Equilibrate at 25°C Z->AA BB Acquire Data AA->BB CC Analyze Correlation Function BB->CC DD Determine Size Distribution CC->DD

References

Technical Support Center: Navigating Val-Cit Linker Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the carboxylesterase instability of Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Val-Cit linker instability in preclinical mouse models?

A1: The primary cause of premature payload release from Val-Cit linked ADCs in mouse plasma is enzymatic cleavage by carboxylesterase 1c (Ces1c).[1][2][3] This enzyme is highly expressed in mouse plasma but not in human plasma, leading to off-target cleavage of the linker before the ADC can reach the tumor cells.[4] This phenomenon is a significant consideration for the preclinical evaluation of ADCs in rodent models.[5]

Q2: Besides mouse carboxylesterase, are there other enzymes that can cleave the Val-Cit linker?

A2: Yes, human neutrophil elastase (NE) has been identified as another enzyme capable of cleaving the Val-Cit linker.[6] NE is a serine protease secreted by neutrophils and its activity on the Val-Cit linker can lead to premature payload release, which is a potential concern for off-target toxicities in humans, such as neutropenia.[6]

Q3: What are the consequences of premature Val-Cit linker cleavage?

A3: Premature cleavage of the Val-Cit linker in circulation can lead to several adverse outcomes:

  • Reduced Efficacy: Less active drug reaches the tumor, potentially diminishing the ADC's anti-tumor activity.

  • Increased Off-Target Toxicity: The systemic release of the cytotoxic payload can harm healthy tissues, leading to toxic side effects.

  • Altered Pharmacokinetics: The premature release of the drug changes the pharmacokinetic profile of the ADC, often resulting in faster clearance of the payload.

Q4: How can the stability of Val-Cit linkers be improved?

A4: Several strategies have been developed to enhance the stability of Val-Cit linkers:

  • Linker Modification: Introducing a hydrophilic amino acid, such as glutamic acid, at the P3 position to create a Glu-Val-Cit (EVCit) tripeptide linker has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c.[1][2]

  • "Exo-Linker" Technology: This approach repositions the cleavable peptide to enhance stability and hydrophilicity.

  • Alternative Dipeptides: The valine-alanine (Val-Ala) linker is less hydrophobic than Val-Cit and can improve pharmacokinetic properties.[7]

  • Site of Conjugation: The location of linker-drug conjugation on the antibody can influence stability. More solvent-exposed sites may be more susceptible to enzymatic cleavage.[1]

Q5: Can ADC aggregation be related to linker instability?

A5: While distinct phenomena, linker properties can influence aggregation. Hydrophobic linkers and payloads can increase the propensity for ADC aggregation.[8][9] Strategies to improve linker stability, such as incorporating hydrophilic moieties, can also help to mitigate aggregation.

Troubleshooting Guides

Issue 1: High levels of free payload and/or low ADC exposure observed in mouse PK studies.

Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).

Troubleshooting Workflow:

cluster_0 Desired Pathway (Tumor Cell Lysosome) cluster_1 Undesired Pathway (Systemic Circulation) ADC_internalized ADC Internalization Lysosome Trafficking to Lysosome ADC_internalized->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB Payload_release Payload Release & Cell Death CathepsinB->Payload_release ADC_circulating ADC in Circulation Ces1c Ces1c (Mouse) / Neutrophil Elastase (Human) Cleavage ADC_circulating->Ces1c Premature_release Premature Payload Release Ces1c->Premature_release Off_target Off-Target Toxicity Premature_release->Off_target start Start: ADC Sample incubation Incubate ADC in Plasma (Mouse, Human, etc.) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling capture Isolate ADC using Immunoaffinity Capture sampling->capture analysis Analyze by LC-MS capture->analysis dar Determine Average DAR analysis->dar stability Assess Stability (DAR vs. Time) dar->stability

References

Technical Support Center: Optimizing Propionyl-Val-Cit Linker Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when modifying the propionyl-Val-Cit linker for improved pharmacokinetics in antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and characterization of ADCs utilizing modified propionyl-Val-Cit linkers.

Issue 1: Rapid ADC Clearance and Poor Exposure in Preclinical Mouse Models

  • Question: We are observing rapid clearance and low exposure of our propionyl-Val-Cit ADC in our mouse xenograft model. What are the likely causes and how can we troubleshoot this?

  • Answer: Rapid clearance of Val-Cit ADCs in mice is a well-documented issue, primarily due to the premature cleavage of the linker in mouse plasma.[1] This leads to off-target toxicity and diminished efficacy.

    • Potential Cause 1: Linker Instability in Mouse Plasma. The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[1] This results in the premature release of the payload before the ADC can reach the target tumor cells.

    • Troubleshooting Strategy 1: Assess Linker Stability. Conduct an in vitro plasma stability assay to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.

    • Troubleshooting Strategy 2: Modify the Linker.

      • Incorporate a Glutamic Acid Residue: Adding a glutamic acid at the P3 position to create a glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide linker has been shown to significantly increase stability in mouse plasma by reducing its susceptibility to Ces1c.[2] This modification can dramatically improve the ADC's half-life in mouse models, from approximately 2 days to 12 days.

      • Consider Alternative Dipeptides: The valine-alanine (Val-Ala) linker is less hydrophobic than Val-Cit and can improve pharmacokinetics, especially when working with lipophilic payloads.[3]

  • Potential Cause 2: High Hydrophobicity. The propionyl-Val-Cit linker, especially when conjugated with a hydrophobic payload like MMAE, increases the overall hydrophobicity of the ADC. This can lead to aggregation and rapid clearance by the liver.

    • Troubleshooting Strategy 1: Reduce Hydrophobicity.

      • Switch to a More Hydrophilic Linker: As mentioned, the Val-Ala linker is a less hydrophobic alternative to Val-Cit.

      • Incorporate Hydrophilic Spacers: The inclusion of polyethylene (B3416737) glycol (PEG) spacers within the linker can improve solubility and plasma stability.

    • Troubleshooting Strategy 2: Optimize Drug-to-Antibody Ratio (DAR). A higher DAR often correlates with increased hydrophobicity and faster clearance.[4] Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to reduce hydrophobicity-driven clearance. Site-specific conjugation methods can aid in achieving a uniform DAR.

Issue 2: ADC Aggregation During Conjugation or Storage

  • Question: Our ADC solution is showing signs of aggregation after conjugation or during storage. What are the potential causes and how can we mitigate this?

  • Answer: ADC aggregation is a common challenge, often linked to the hydrophobicity of the linker-payload combination. Aggregation can negatively impact the ADC's efficacy, pharmacokinetics, and safety profile.[5]

    • Potential Cause 1: Hydrophobic Linker and Payload. The combination of a hydrophobic linker and a hydrophobic payload can lead to the formation of aggregates, particularly at higher DARs.

    • Troubleshooting Strategy 1: Modify the Linker. Employ more hydrophilic linkers, such as those incorporating PEG spacers or switching from Val-Cit to Val-Ala.

    • Troubleshooting Strategy 2: Optimize Conjugation Conditions. The use of organic co-solvents to solubilize the linker-payload during conjugation can sometimes induce antibody aggregation.[6] Minimizing the amount of organic co-solvent and optimizing the reaction buffer pH and temperature can help. Immobilizing the antibody on a solid support during conjugation is an advanced strategy to prevent aggregation.[6]

    • Troubleshooting Strategy 3: Optimize Formulation and Storage.

      • Buffer Conditions: The formulation buffer should have a pH that is not close to the antibody's isoelectric point to maintain colloidal stability.[6]

      • Excipients: The addition of excipients, such as polysorbates, can help to prevent aggregation.[5]

      • Storage: Avoid repeated freeze-thaw cycles by aliquoting the ADC for single use.[7] Store at recommended temperatures (typically 2-8°C for liquid formulations and -20°C or -80°C for frozen).[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of propionyl-Val-Cit linker cleavage?

A1: The propionyl-Val-Cit linker is designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[9][10] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome where the acidic environment and high concentration of cathepsin B lead to the hydrolysis of the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This initiates the release of the active payload.

Q2: How does the Glu-Val-Cit linker improve pharmacokinetics in mice compared to the Val-Cit linker?

A2: The addition of a glutamic acid residue at the P3 position of the linker (Glu-Val-Cit) significantly enhances its stability in mouse plasma.[2] This is because the glutamic acid residue sterically hinders the cleavage of the linker by mouse carboxylesterase 1c (Ces1c), the primary enzyme responsible for the premature degradation of the Val-Cit linker in mice.[11] This increased stability leads to a longer plasma half-life and improved tumor exposure of the ADC in mouse models.

Q3: What is the "bystander effect" and how is it influenced by the linker?

A3: The bystander effect is a phenomenon where the cytotoxic payload released from a target cancer cell can diffuse across the cell membrane and kill neighboring, antigen-negative cancer cells.[12][13] This is particularly important in tumors with heterogeneous antigen expression. Cleavable linkers, like propionyl-Val-Cit, that release a membrane-permeable payload (e.g., MMAE) can mediate a potent bystander effect. The efficiency of the bystander effect is dependent on the rate of payload release and the physicochemical properties of the payload itself.

Q4: How can I assess off-target toxicity, such as neutropenia, in my experiments?

A4: Off-target toxicity, particularly neutropenia, can be a concern with Val-Cit linkers due to premature payload release. This can be caused by cleavage from enzymes like human neutrophil elastase.[11][14] In vitro assays can be used to assess the potential for ADC-induced neutropenia. One approach involves co-culturing hematopoietic stem cells with the ADC and monitoring their differentiation into neutrophils.[15] A reduction in neutrophil differentiation in the presence of the ADC can indicate potential hematotoxicity.

Quantitative Data Summary

The following tables provide a summary of quantitative data comparing the properties of different linker modifications.

Table 1: Comparison of Linker Stability in Plasma

LinkerSpeciesHalf-lifeReference(s)
Val-CitHuman>230 days[16]
Val-CitMouseUnstable (significant degradation within hours to days)[1]
Glu-Val-CitMouse~12 days
Val-AlaMouseMore stable than Val-Cit[3]
Sulfatase-cleavableMouse>7 days[3]

Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

ADC LinkerXenograft ModelDosingOutcomeReference(s)
IgG1(trastuzumab)-vc-MMAEN87 human gastric tumor10 mg/kgTumor growth inhibition[17]
IgG1(H32)-vc-MMAEN87 human gastric tumor10 mg/kgGreater tumor growth inhibition than trastuzumab-vc-MMAE[17]
Trastuzumab-Glu-Val-Cit-MMAEKPL-4 breast cancer3 mg/kgSignificant tumor regression[2]
Trastuzumab-Val-Cit-MMAEKPL-4 breast cancer3 mg/kgLess effective than Glu-Val-Cit variant[2]
cBu-Cit-ADCTumor Xenograft3 mg/kgGreater tumor suppression than Val-Cit-ADC[3]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of an ADC in human and mouse plasma by monitoring the change in drug-to-antibody ratio (DAR) over time.

Materials:

  • ADC of interest

  • Human and mouse plasma (sodium citrate (B86180) as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reducing agent (e.g., DTT)

  • LC-MS system (e.g., Q-TOF) with a suitable column (e.g., C8)

Methodology:

  • ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human and mouse plasma. Incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Immunocapture: Add protein A magnetic beads to the plasma aliquot and incubate to capture the ADC.

  • Washing: Wash the beads with wash buffer to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.

  • Reduction (for DAR analysis): Reduce the eluted ADC with a reducing agent to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the reduced samples by LC-MS to determine the drug load on the light and heavy chains.

  • Data Analysis: Calculate the average DAR at each time point by integrating the peak areas of the drug-conjugated and unconjugated chains. Plot the average DAR versus time to determine the stability profile and half-life of the ADC in each plasma species.[18][19]

Protocol 2: Cathepsin B Cleavage Assay using HPLC

Objective: To assess the susceptibility of the ADC linker to cleavage by cathepsin B.

Materials:

  • ADC of interest

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

  • Quenching solution (e.g., 10% acetic acid)

  • HPLC system with a reverse-phase column (e.g., C18)

Methodology:

  • Enzyme Activation: Activate cathepsin B by incubating it in the assay buffer at 37°C for 15-30 minutes.

  • Reaction Initiation: Add the ADC to the activated cathepsin B solution to initiate the cleavage reaction. A typical final concentration is 1 µM ADC and 20 nM cathepsin B.[9]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench it with the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by HPLC to separate and quantify the released payload from the intact ADC.

  • Data Analysis: Calculate the percentage of payload released at each time point. Plot the percentage of released payload versus time to determine the cleavage kinetics.[10][20]

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage CellDeath Cell Death Payload->CellDeath Cytotoxicity

Caption: Intracellular trafficking and payload release pathway of a Val-Cit ADC.

experimental_workflow start Start: ADC with Modified Linker stability In Vitro Plasma Stability Assay start->stability cleavage Cathepsin B Cleavage Assay start->cleavage aggregation Aggregation Analysis (SEC) start->aggregation efficacy In Vivo Efficacy (Xenograft Model) stability->efficacy cleavage->efficacy aggregation->efficacy pk Pharmacokinetic Analysis efficacy->pk end End: Optimized ADC Candidate pk->end

Caption: Experimental workflow for evaluating modified propionyl-Val-Cit linkers.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_outcome Outcome instability Linker Instability in Mouse Plasma (Ces1c Cleavage) glu_val_cit Glu-Val-Cit Linker instability->glu_val_cit is addressed by improved_pk Improved Pharmacokinetics (Longer Half-life) glu_val_cit->improved_pk leads to

Caption: Logical relationship between linker instability and the Glu-Val-Cit solution.

References

Technical Support Center: Val-Cit Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common pitfalls during the synthesis and application of Val-Cit linkers for antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in the traditional synthesis of Mc-Val-Cit-PAB-OH?

A1: Low yields in the traditional synthesis of Mc-Val-Cit-PAB-OH are often attributed to the coupling step between Fmoc-Val-Cit-OH and p-aminobenzyl alcohol (PAB-OH). The use of coupling reagents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) can lead to the formation of multiple side products and incomplete reactions, with average yields for this step reported to be as low as 20-25%.[1]

Q2: What leads to the formation of diastereomeric mixtures during Val-Cit linker synthesis?

A2: The formation of diastereomeric mixtures is a significant pitfall, primarily caused by the epimerization of the citrulline stereocenter during the coupling reaction.[1] This is particularly problematic when activating the carboxyl group of the Fmoc-Val-Cit-OH dipeptide for coupling with PAB-OH, especially with reagents like EEDQ.[1] The resulting diastereomers are often difficult to separate, complicating purification and reducing the yield of the desired product.[1]

Q3: Why is the Fmoc protecting group sometimes problematic in Val-Cit linker synthesis?

A3: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, while widely used, is susceptible to premature deprotection under basic conditions.[1] During the coupling of Fmoc-protected citrulline to p-aminobenzyl alcohol, the presence of excess base (like DIPEA) can lead to the unintended removal of the Fmoc group, resulting in side reactions and a lower yield of the desired intermediate.[1]

Q4: My Val-Cit linked ADC shows high toxicity and low efficacy in mouse models. What is a likely cause?

A4: A common cause for these observations is the instability of the Val-Cit linker in mouse plasma.[2][3] The linker is susceptible to cleavage by the mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[2][4] This leads to premature release of the cytotoxic payload into circulation, causing off-target toxicity and reducing the amount of active ADC that reaches the tumor, thereby lowering efficacy.[2]

Q5: How can the stability of the Val-Cit linker in mouse plasma be improved?

A5: A highly effective strategy is to modify the dipeptide linker to a tripeptide by adding a glutamic acid residue at the N-terminus of valine, creating a Glu-Val-Cit (EVCit) linker.[2][5] This modification significantly enhances the linker's stability in mouse plasma by making it resistant to cleavage by Ces1c, without compromising its susceptibility to cleavage by cathepsin B within the tumor cell.[2] This improved stability in mouse models can lead to a longer ADC half-life and greater anti-tumor efficacy.[3]

Troubleshooting Guides

Issue 1: Low Yield and/or Diastereomeric Impurities in the Synthesis of Fmoc-Val-Cit-PAB-OH

Potential Cause: Use of a traditional synthesis route involving the coupling of a pre-formed Fmoc-Val-Cit dipeptide with p-aminobenzyl alcohol using a coupling reagent like EEDQ. This method is prone to low yields and epimerization of the citrulline residue.[1]

Troubleshooting Steps:

  • Adopt an Improved Synthetic Route: A revised, higher-yielding method avoids epimerization by changing the order of assembly.[1] This involves:

    • Protecting L-Citrulline with a base-stable protecting group like Cbz or Boc.

    • Coupling the protected citrulline with p-aminobenzyl alcohol using a more efficient coupling reagent like HATU.

    • Deprotecting the citrulline's amino group.

    • Coupling the resulting H-Cit-PAB-OH with Fmoc-Val-OSu to form the dipeptide.

  • Optimize Protecting Groups: If using an Fmoc group on citrulline, be mindful of its base lability. An alternative is to use Boc or Cbz protecting groups which are stable under the basic conditions of HATU coupling.[1]

  • Choice of Coupling Reagent: For the coupling of the protected citrulline to p-aminobenzyl alcohol, HATU has been shown to provide good yields (70-80%) without epimerization.[1] In contrast, EEDQ in the traditional route gives low yields (20-25%) and significant epimerization.[1]

  • Purification: If diastereomers are present, they can be challenging to separate. Reverse-phase HPLC with a shallow gradient is the most common method for attempting to resolve these impurities.

Issue 2: Premature Cleavage of Val-Cit Linker in Preclinical Mouse Studies

Potential Cause: The Val-Cit linker is being cleaved by mouse carboxylesterase 1c (Ces1c), leading to off-target payload release.[2][4]

Troubleshooting Steps:

  • Confirm Instability: Perform an in vitro plasma stability assay (see Experimental Protocol 3) to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.

  • Modify the Linker: Synthesize and evaluate an ADC with a more stable linker, such as the Glu-Val-Cit (EVCit) tripeptide linker. This has been shown to dramatically improve the ADC half-life in mouse models from approximately 2 days to 12 days.[3]

  • Analytical Monitoring: Use LC-MS to monitor the drug-to-antibody ratio (DAR) of the ADC over time in plasma samples (see Experimental Protocol 4). A rapid decrease in the average DAR confirms linker instability.

Data Presentation

Table 1: Comparison of Synthetic Routes for a Key Val-Cit Linker Intermediate (Fmoc-Val-Cit-PAB-OH)

Synthetic Route StepTraditional Method (Dubowchik et al.)Improved Method (Pettit et al.)Key Considerations
Coupling Reagent for PAB-OH attachment EEDQHATUHATU provides higher yields and avoids epimerization.[1]
Yield of Fmoc-Val-Cit-PAB-OH formation 20-25%[1]85-95%[1]The improved method shows a significant increase in yield for this critical step.
Epimerization at Citrulline Stereocenter Significant (diastereomeric ratios of 3:1 to 8:1)[1]None detected[1]The improved method's key advantage is the elimination of hard-to-separate diastereomeric impurities.[1]
Overall Yield of Mc-Val-Cit-PAB-OH Low (not explicitly quantified but implied)~50%[1]The revised route is more efficient and reproducible for scalable synthesis.[1]

Experimental Protocols

Protocol 1: Improved Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol is based on the improved methodology that minimizes epimerization and increases yield.[1]

  • Protection of L-Citrulline:

    • Dissolve L-Citrulline (1.0 eq) in a suitable solvent system (e.g., water/THF).

    • Add sodium bicarbonate (1.1 eq).

    • Add Fmoc-Cl or Cbz-OSu (1.0 eq) and stir at room temperature for 16 hours.

    • Work up to isolate the Fmoc- or Cbz-protected L-Citrulline in quantitative yield.

  • HATU Coupling with p-Aminobenzyl Alcohol:

    • Dissolve the protected L-Citrulline (1.0 eq) and p-aminobenzyl alcohol (1.2 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq). Note: If using Fmoc-Citrulline, use only 1.0 eq of DIPEA to minimize Fmoc deprotection.

    • Stir the reaction at room temperature for 16-24 hours.

    • Purify the product by silica (B1680970) gel chromatography to yield Fmoc-Cit-PAB-OH (60-65% yield) or Cbz-Cit-PAB-OH (70-80% yield).

  • Fmoc Deprotection of Fmoc-Cit-PAB-OH:

    • Dissolve Fmoc-Cit-PAB-OH (1.0 eq) in DMF.

    • Add triethylamine (B128534) (20 eq) and stir at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain crude H-Cit-PAB-OH.

  • Dipeptide Formation:

    • Dissolve the crude H-Cit-PAB-OH in DMF.

    • Add Fmoc-Val-OSu (1.1 eq) and stir at room temperature for 20 hours.

    • Remove the solvent and purify the residue by silica gel chromatography to yield Fmoc-Val-Cit-PAB-OH as a single diastereomer (85-95% yield).

Protocol 2: General Protocol for HPLC Purification of Val-Cit Linkers
  • Column: Use a semi-preparative reverse-phase C18 column.

  • Mobile Phase:

  • Gradient: Develop a shallow linear gradient of mobile phase B into A (e.g., 20-60% B over 40 minutes) to ensure good separation of the product from any closely eluting impurities, including potential diastereomers. The optimal gradient will depend on the specific linker construct.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 4-10 mL/min for a 10 mm ID column).

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white solid.

Protocol 3: In Vitro Plasma Stability Assay
  • Preparation: Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS). Obtain frozen plasma from the desired species (e.g., human, mouse).

  • Incubation: Thaw the plasma at 37°C. Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL. Also, prepare a control sample by spiking the ADC into PBS.

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma/ADC mixture and immediately freeze it at -80°C to stop the reaction.

  • Sample Preparation for Analysis:

    • Thaw the samples.

    • To measure the average drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using protein A/G magnetic beads.

    • To measure the free payload, proteins in the plasma can be precipitated using a cold organic solvent (e.g., acetonitrile with an internal standard). Centrifuge to pellet the protein and analyze the supernatant.

  • Analysis: Analyze the samples by LC-MS to determine the average DAR or the concentration of released payload at each time point.

  • Data Interpretation: Plot the average DAR or the percentage of intact ADC over time to determine the stability and half-life of the ADC in plasma.

Protocol 4: General Protocol for LC-MS Analysis of ADC Drug-to-Antibody Ratio (DAR)
  • Sample Preparation: The ADC sample (either from an in vitro stability assay or a purified stock) is typically deglycosylated using an enzyme like PNGase F to simplify the mass spectrum.

  • Chromatography:

    • Column: A reverse-phase column suitable for large proteins (e.g., a C4 or diphenyl column with a wide pore size of ~300 Å).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from ~20% to 80% B over 15-30 minutes.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required to resolve the different drug-loaded species.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Acquire data over a mass range that encompasses the expected charge states of the intact ADC (e.g., m/z 2000-5000).

  • Data Analysis:

    • The raw mass spectrum will show multiple charge state envelopes for each drug-loaded species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).

    • Deconvolute the raw spectrum using appropriate software (e.g., Agilent MassHunter BioConfirm, Waters BiopharmaLynx) to obtain the zero-charge mass for each species.

    • Calculate the average DAR by taking the weighted average of the different drug-loaded species, based on the relative abundance of their deconvoluted mass peaks.

Visualizations

G Mechanism of Cathepsin B Cleavage and Payload Release cluster_0 Inside Lysosome (pH 4.5-5.5) ADC Antibody-Drug Conjugate (Circulating) Internalization Internalization into Target Cancer Cell ADC->Internalization 1. Targeting Lysosome ADC in Lysosome Internalization->Lysosome Cleavage Peptide Bond Cleavage Lysosome->Cleavage 2. Enzyme Access CathepsinB Cathepsin B (Cysteine Protease) CathepsinB->Cleavage Aniline Unstable Aniline Intermediate Cleavage->Aniline 3. Cleaves Cit-PABC bond Elimination 1,6-Self-Immolation of PABC Spacer Aniline->Elimination Payload Active Cytotoxic Payload Released Elimination->Payload 4. Spontaneous Byproducts Antibody + Linker Remnant (goes to degradation) Elimination->Byproducts

Caption: Cathepsin B-mediated cleavage of the Val-Cit linker and subsequent payload release.

G Troubleshooting Workflow for Val-Cit Linker Synthesis Start Start Synthesis CheckYieldPurity Low Yield or Impure Product? Start->CheckYieldPurity Problem Problem Identified CheckYieldPurity->Problem Yes Success Synthesis Successful CheckYieldPurity->Success No Diastereomers Diastereomers Present? Problem->Diastereomers ReviewRoute Review Synthetic Route Diastereomers->ReviewRoute Yes OptimizePurification Optimize HPLC Gradient Diastereomers->OptimizePurification No ChangeReagent Change Coupling Reagent (e.g., to HATU) ReviewRoute->ChangeReagent ChangeProtectingGroup Use Base-Stable Protecting Group (Cbz/Boc) ReviewRoute->ChangeProtectingGroup ChangeReagent->Start ChangeProtectingGroup->Start OptimizePurification->Start PlasmaInstability In Vivo Instability in Mouse Model? Success->PlasmaInstability ConfirmInstability Confirm with In Vitro Plasma Stability Assay PlasmaInstability->ConfirmInstability Yes Proceed Proceed to Further Studies PlasmaInstability->Proceed No ModifyLinker Synthesize EVCit Linker ConfirmInstability->ModifyLinker ModifyLinker->Start

Caption: Troubleshooting workflow for common Val-Cit linker synthesis and stability issues.

References

Technical Support Center: Enhancing the Therapeutic Window of Val-Cit Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development and experimental validation of Val-Cit-containing antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the therapeutic window of Val-Cit ADCs?

The therapeutic window of Val-Cit ADCs is primarily constrained by off-target toxicities and suboptimal efficacy.[1] Key contributing factors include:

  • Premature Payload Release: The Val-Cit linker can be susceptible to cleavage by enzymes present in systemic circulation, such as human neutrophil elastase and, in preclinical mouse models, carboxylesterase 1c (Ces1c).[2][3] This leads to the release of the cytotoxic payload before the ADC reaches the target tumor cells, causing systemic toxicity.

  • Hydrophobicity and Aggregation: Val-Cit linkers, especially when combined with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC.[2][4] This can lead to aggregation, which in turn can cause rapid clearance from circulation and potential immunogenicity.[5]

  • Suboptimal Drug-to-Antibody Ratio (DAR): A high DAR can exacerbate hydrophobicity and lead to faster clearance, while a low DAR may result in insufficient potency.[6] Inconsistent DAR values within a batch can also lead to variable efficacy and toxicity.[7]

  • "Bystander Effect" in Healthy Tissues: If the released payload is membrane-permeable, its premature release can harm healthy bystander cells, contributing to off-target toxicities.[8]

Q2: How can the stability of the Val-Cit linker be improved to reduce premature payload release?

Several strategies can be employed to enhance the stability of the Val-Cit linker in circulation:

  • Linker Modification:

    • Incorporate a Glutamic Acid Residue: Adding a glutamic acid at the P3 position to create a Glu-Val-Cit linker significantly increases stability in mouse plasma by reducing susceptibility to Ces1c.[3][4]

    • Alternative Dipeptides: The Val-Ala linker is less hydrophobic than Val-Cit and can improve pharmacokinetics.[9]

    • Novel Linker Designs: "Exo-Linker" technology, which repositions the cleavable peptide, can enhance stability and hydrophilicity.[2][10] Tandem-cleavage linkers that require two sequential enzymatic steps for payload release also show improved stability.[11]

  • Site-Specific Conjugation: Conjugating the linker-payload to less solvent-exposed sites on the antibody can shield the linker from enzymatic cleavage.[3][12]

Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for a Val-Cit ADC and how can it be controlled?

The optimal DAR for a Val-Cit ADC is a balance between efficacy and safety, typically falling within a range of 2 to 4.[6]

  • Controlling DAR:

    • Stoichiometry: Carefully controlling the molar ratio of the linker-payload to the antibody during the conjugation reaction is crucial.

    • Site-Specific Conjugation: Techniques that enable conjugation at specific, engineered sites on the antibody allow for the production of ADCs with a homogeneous DAR.

  • Impact of DAR:

    • High DAR (>4): Often leads to increased hydrophobicity, aggregation, and faster clearance, which can narrow the therapeutic window.[6]

    • Low DAR (<2): May result in insufficient delivery of the payload to the tumor, leading to reduced efficacy.[6]

Troubleshooting Guides

Issue 1: Rapid ADC Clearance and Poor Exposure in Preclinical Mouse Models

  • Question: We are observing rapid clearance and low exposure of our Val-Cit ADC in our mouse xenograft model. What is the likely cause and how can we troubleshoot this?

  • Answer:

    • Potential Cause: The most probable cause is the premature cleavage of the Val-Cit linker by mouse plasma carboxylesterase Ces1c.[3] This enzyme is present in mouse plasma but not in human plasma, leading to off-target payload release and rapid clearance of the ADC.[4]

    • Troubleshooting Steps:

      • Confirm Instability: Conduct an in vitro plasma stability assay to compare the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[8]

      • Modify the Linker: Synthesize and evaluate an ADC with a more stable linker, such as the Glu-Val-Cit tripeptide linker, which is more resistant to Ces1c cleavage.[12]

      • Utilize Ces1c Knockout Mice: If available, conducting in vivo studies in Ces1c knockout mice can confirm if the premature release is mitigated.[13]

Issue 2: ADC Aggregation and High Levels of High Molecular Weight Species (HMWS)

  • Question: Our Val-Cit ADC preparation shows significant aggregation upon analysis by size-exclusion chromatography (SEC). What are the potential causes and mitigation strategies?

  • Answer:

    • Potential Causes:

      • High Hydrophobicity: The combination of the Val-Cit linker and a hydrophobic payload is a primary driver of aggregation.[2]

      • High DAR: A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[12]

    • Mitigation Strategies:

      • Reduce Hydrophobicity:

        • Switch to a More Hydrophilic Linker: Consider using the Val-Ala linker, which is less hydrophobic than Val-Cit.[4]

        • Incorporate Hydrophilic Spacers: Adding polyethylene (B3416737) glycol (PEG) spacers to the linker can improve solubility and reduce aggregation.[4]

      • Optimize DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4) through controlled conjugation chemistry or site-specific conjugation methods.[4]

      • Formulation Development: Explore different buffer conditions (e.g., pH, excipients) to identify a formulation that minimizes aggregation.[4]

Issue 3: Off-Target Toxicity Observed in In Vivo Studies

  • Question: We are observing significant off-target toxicity in our animal studies, even at doses where we don't see maximum efficacy. What are the contributing factors and how can we address this?

  • Answer:

    • Potential Causes:

      • Premature Payload Release: As discussed in Issue 1, linker instability leads to systemic exposure to the cytotoxic payload.[3]

      • Bystander Effect in Healthy Tissues: A membrane-permeable payload, when released prematurely, can diffuse into and kill healthy cells.[8]

      • Hydrophobicity-Driven Uptake: Highly hydrophobic ADCs can be non-specifically taken up by tissues like the liver, leading to toxicity.[4]

    • Mitigation Strategies:

      • Enhance Linker Stability: Employ the linker modification strategies outlined in the FAQs to minimize premature payload release.[4]

      • Payload Selection: If a bystander effect is not desired or to limit off-target effects, consider a less membrane-permeable payload.[4]

      • Optimize DAR: A lower DAR generally results in a more favorable safety profile.[6]

Data Presentation

Table 1: Comparison of Linker Strategies to Enhance Stability in Mouse Plasma

Linker TypeModificationMechanism of Improved StabilityRelative Half-Life in Mouse Plasma
Val-Cit Standard Dipeptide-Low
Glu-Val-Cit Addition of Glutamic AcidSteric hindrance reduces cleavage by Ces1c.[3]High
Val-Ala Alanine substitution for CitrullineReduced hydrophobicity.[9]Moderate
Exo-Linker Repositioning of the peptideIncreased hydrophilicity and altered enzyme accessibility.[2]High
Tandem-Cleavage Dual enzymatic cleavage requirementRequires two separate enzymatic events for payload release.[11]Very High

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

DAR ValueEfficacyToxicityPharmacokinetics (PK)
Low (e.g., 2) May be suboptimalGenerally lowerLonger half-life, slower clearance.[6]
Optimal (e.g., 4) Often balanced for efficacy and safetyModerateFavorable exposure.[6]
High (e.g., 8) Potentially higher but can plateauOften increased systemic toxicityShorter half-life, rapid clearance.[6]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species (e.g., mouse, human).

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma at 37°C.[13]

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[8]

    • Immediately quench the reaction by protein precipitation with acetonitrile (B52724) or by freezing at -80°C.[8]

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and/or released payload.[8]

    • Plot the percentage of intact ADC or released payload against time to determine the ADC's half-life (t½) in plasma.[8]

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the in vitro potency (IC50) of the ADC in killing target cancer cells.

  • Methodology:

    • Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[14]

    • Prepare serial dilutions of the ADC and a non-targeting isotype control ADC.[14]

    • Treat the cells with the ADCs for a duration that allows for internalization, linker cleavage, and payload-induced cell death (typically 72-96 hours).[8][14]

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Bystander Effect Assay (In Vitro Co-culture)

  • Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.

  • Methodology:

    • Co-culture antigen-positive and antigen-negative cancer cells. The cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).[8]

    • Treat the co-culture with the ADC at various concentrations.[8]

    • Include control groups: untreated co-culture, and each cell line cultured separately with and without the ADC.[8]

    • After a defined incubation period (e.g., 72-96 hours), assess the viability of both cell populations using methods like flow cytometry or high-content imaging.[8]

    • Quantify the percentage of dead cells in the antigen-negative population in the co-culture to determine the extent of the bystander effect.[8]

Visualizations

ADC_Internalization_and_Payload_Release ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen-Positive) ADC->TargetCell 1. Binding to Surface Antigen Endosome Endosome TargetCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Nucleus Nucleus Payload->Nucleus 5. Target Engagement (e.g., DNA damage) Apoptosis Apoptosis Nucleus->Apoptosis 6. Cell Death Troubleshooting_Workflow Start Start: Suboptimal Therapeutic Window Issue Identify Primary Issue Start->Issue Toxicity High Off-Target Toxicity Issue->Toxicity Efficacy Low In Vivo Efficacy Issue->Efficacy Aggregation Aggregation/ High HMWS Issue->Aggregation CheckStability Assess Plasma Stability Toxicity->CheckStability ChangePayload Consider Less Permeable Payload Toxicity->ChangePayload Efficacy->CheckStability CheckDAR Analyze DAR & Hydrophobicity Efficacy->CheckDAR CheckAggregation Quantify Aggregation (SEC) Aggregation->CheckAggregation ModifyLinker Modify Linker (e.g., Glu-Val-Cit) CheckStability->ModifyLinker Unstable SiteSpecific Use Site-Specific Conjugation CheckStability->SiteSpecific Unstable OptimizeDAR Optimize DAR (2-4) CheckDAR->OptimizeDAR High DAR HydrophilicSpacer Add Hydrophilic Spacer (PEG) CheckDAR->HydrophilicSpacer High Hydrophobicity CheckAggregation->OptimizeDAR CheckAggregation->HydrophilicSpacer

References

Validation & Comparative

A Head-to-Head Comparison: Propionyl-Val-Cit Cleavable Linkers Versus Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index. This guide provides an objective, data-driven comparison of the enzymatically cleavable propionyl-valine-citrulline (propionyl-Val-Cit) linker and non-cleavable linkers, focusing on their impact on ADC performance.

The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, is a master regulator of an ADC's stability, efficacy, and toxicity profile. The decision between a cleavable and a non-cleavable linker dictates the mechanism of payload release and ultimately, the ADC's success in the clinic. The propionyl-Val-Cit linker, a dipeptide-based system, is designed for selective cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[1] In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[2][3] This fundamental difference in their mechanism of action leads to distinct performance characteristics.

Quantitative Comparison of ADC Performance

The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of ADCs featuring propionyl-Val-Cit and non-cleavable linkers.

Parameter Propionyl-Val-Cit Linker Non-Cleavable Linker Key Considerations & References
Plasma Stability (Human) Generally high (t½ > 230 days for Val-Cit)Very highVal-Cit linkers are highly stable in human plasma.[4] Non-cleavable linkers offer superior stability.[2]
Plasma Stability (Mouse) Prone to premature cleavage (t½ can be < 1 hour)HighVal-Cit linkers are susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), a phenomenon not observed in human plasma. This can lead to misleading preclinical data.[5]
Bystander Effect PotentLimited to noneThe released, uncharged payload from a Val-Cit linker is often cell-permeable, allowing it to kill neighboring antigen-negative tumor cells. The charged payload-linker remnant from a non-cleavable linker is typically not membrane-permeable.[3][6]
Off-Target Toxicity Higher potentialLower potentialPremature cleavage of the Val-Cit linker in circulation by enzymes like human neutrophil elastase can lead to systemic toxicity, particularly neutropenia. The high stability of non-cleavable linkers generally results in a better safety profile.[6]
ADC Construct Linker Type Target Cell Line IC50 (pM) Reference
Trastuzumab-vc-MMAEVal-Cit (Cleavable)HER2+14.3[4]
Trastuzumab-MMAEβ-Galactosidase (Cleavable)HER2+8.8[4]
Trastuzumab-MMAESulfatase (Cleavable)HER2+61[5]
Trastuzumab-ADCNon-cleavableHER2+609[5]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented are for comparative purposes and are compiled from various sources.

Mechanisms of Action and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways of payload release and a general workflow for comparing ADC performance.

cluster_cleavable Propionyl-Val-Cit Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC Internalization Lysosome_cleavable Lysosomal Trafficking ADC_cleavable->Lysosome_cleavable Cleavage Cathepsin B Cleavage of Val-Cit Lysosome_cleavable->Cleavage Enzymatic Action Release_cleavable Payload Release Cleavage->Release_cleavable Bystander Bystander Killing (cell-permeable payload) Release_cleavable->Bystander Apoptosis_cleavable Apoptosis Release_cleavable->Apoptosis_cleavable ADC_non_cleavable ADC Internalization Lysosome_non_cleavable Lysosomal Trafficking ADC_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Release_non_cleavable Payload-Linker-Amino Acid Release Degradation->Release_non_cleavable Apoptosis_non_cleavable Apoptosis Release_non_cleavable->Apoptosis_non_cleavable

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies start ADC Constructs (Val-Cit vs. Non-Cleavable) in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Evaluation start->in_vivo stability Plasma Stability Assay in_vitro->stability cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity bystander_assay Bystander Effect Assay in_vitro->bystander_assay efficacy Tumor Growth Inhibition in_vivo->efficacy toxicity_vivo Toxicity Assessment in_vivo->toxicity_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd data_analysis Data Analysis & Comparison stability->data_analysis cytotoxicity->data_analysis bystander_assay->data_analysis efficacy->data_analysis toxicity_vivo->data_analysis pk_pd->data_analysis

Caption: A typical experimental workflow for evaluating ADC performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature payload release in plasma from different species (e.g., human, mouse).

Methodology:

  • Incubation: Incubate the ADC (e.g., 1 mg/mL) in plasma at 37°C. Include a buffer control to assess inherent stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Processing: Isolate the ADC from plasma using affinity capture (e.g., Protein A/G magnetic beads).

  • Analysis:

    • Intact ADC: Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A stable ADC will show minimal change in DAR over time.

    • Released Payload: Analyze the supernatant to quantify the amount of free payload using LC-MS/MS.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment:

    • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

    • For MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate and compare the anti-tumor activity of the ADCs in a living organism.

Methodology:

  • Xenograft Model: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, Val-Cit ADC, non-cleavable ADC). Administer the treatments, typically via intravenous injection, at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is used to determine the significance of the observed differences.

Conclusion

The choice between a propionyl-Val-Cit cleavable linker and a non-cleavable linker is a nuanced decision that depends on the specific therapeutic context. The propionyl-Val-Cit linker offers the advantage of a potent bystander effect, which can be beneficial for treating heterogeneous tumors. However, this comes with a higher risk of off-target toxicity due to potential premature payload release. Non-cleavable linkers provide enhanced plasma stability and a generally more favorable safety profile, but their efficacy is often limited to homogenous tumors with high antigen expression due to the lack of a bystander effect.[3][7] Ultimately, the optimal linker strategy must be determined by carefully weighing the desired balance between efficacy and safety for a given target and indication.

References

Val-Cit vs. Glu-Val-Cit Linkers: A Comparative Guide to Stability and Efficacy in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides a detailed comparison of two widely used cleavable linkers: valine-citrulline (Val-Cit) and glutamic acid-valine-citrulline (Glu-Val-Cit), focusing on their stability and resulting efficacy. The addition of a glutamic acid residue to the N-terminus of the Val-Cit dipeptide has been shown to significantly enhance plasma stability, particularly in preclinical mouse models, leading to improved therapeutic outcomes.

The Val-Cit linker is a well-established dipeptide linker designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][2] This targeted release mechanism aims to minimize off-target toxicity by keeping the cytotoxic payload attached to the antibody in systemic circulation.[] However, a significant drawback of the Val-Cit linker is its susceptibility to premature cleavage in mouse plasma by the carboxylesterase 1c (Ces1c) enzyme, which is not present in human plasma.[3][4] This instability in mouse models can lead to rapid clearance of the ADC, reduced tumor exposure, and misleading preclinical efficacy data.[3][5]

To address this limitation, the Glu-Val-Cit tripeptide linker was developed. The addition of a hydrophilic glutamic acid residue at the P3 position effectively shields the linker from Ces1c-mediated hydrolysis, dramatically increasing its stability in mouse plasma.[3][6] This enhanced stability in preclinical models is crucial for accurately evaluating the therapeutic potential of an ADC before it moves into clinical development.[5][7]

Comparative Analysis of Linker Performance

The following tables summarize the key quantitative data comparing the stability and efficacy of ADCs utilizing Val-Cit and Glu-Val-Cit linkers.

Table 1: In Vitro and In Vivo Linker Stability
ParameterVal-Cit LinkerGlu-Val-Cit LinkerRationale for Difference
Human Plasma Stability Stable[8]Stable[8]Both linkers are designed to be stable in human plasma, which lacks the specific carboxylesterase responsible for cleavage in mouse plasma.
Mouse Plasma Stability (Half-life) ~2 days[7]~12 days[7]The N-terminal glutamic acid in the Glu-Val-Cit linker sterically hinders and/or electrostatically repels the mouse carboxylesterase 1c (Ces1c), preventing premature cleavage.[3][6]
Cathepsin B Cleavage Susceptible[]Susceptible[6]Both linkers are designed to be substrates for Cathepsin B, the primary enzyme responsible for payload release within the lysosome of target tumor cells. The addition of glutamic acid does not significantly impair this intended cleavage.
Other Cathepsin Cleavage (L, S) Susceptible[8]Susceptible[8]Both linkers can be cleaved by other cathepsins, such as L and S, at comparable rates.[8]
Table 2: In Vitro and In Vivo Efficacy
ParameterVal-Cit ADCGlu-Val-Cit ADCRationale for Difference
In Vitro Cell Killing Potency (EC50) Similar to Glu-Val-Cit ADC[8]Similar to Val-Cit ADC[8]In vitro, where plasma stability is not a factor, both linkers are efficiently cleaved by intracellular cathepsins, leading to comparable cytotoxic effects.
In Vivo Antitumor Efficacy (Xenograft Models) Reduced efficacy[5]Greater treatment efficacy[5][8]The enhanced plasma stability of the Glu-Val-Cit linker allows for greater accumulation of the ADC in the tumor tissue, leading to more potent and sustained antitumor activity in mouse models.[5][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures involved in the evaluation of Val-Cit and Glu-Val-Cit linkers.

LinkerCleavage cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC_VC ADC-Val-Cit Ces1c Mouse Ces1c ADC_VC->Ces1c Cleavage Internalization Internalization ADC_VC->Internalization ADC_EVC ADC-Glu-Val-Cit ADC_EVC->Ces1c Resistant ADC_EVC->Internalization Free_Drug_VC Prematurely Released Drug Ces1c->Free_Drug_VC Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Free_Drug Released Drug CathepsinB->Free_Drug Cleavage of both linkers Cytotoxicity Cell Death Free_Drug->Cytotoxicity

Figure 1: Comparative linker cleavage pathways.

ADC_Efficacy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Plasma_Stability Plasma Stability Assay (Human & Mouse Plasma) Cytotoxicity_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Cathepsin_Assay Cathepsin B Cleavage Assay Xenograft_Model Tumor Xenograft Mouse Model Dosing ADC Administration Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis ADC_Production ADC Synthesis & Characterization ADC_Production->Plasma_Stability ADC_Production->Cytotoxicity_Assay ADC_Production->Cathepsin_Assay ADC_Production->Xenograft_Model

Figure 2: General experimental workflow for ADC evaluation.

Experimental Protocols

Below are detailed methodologies for key experiments used to compare Val-Cit and Glu-Val-Cit linker stability and efficacy.

In Vitro Plasma Stability Assay
  • Preparation of Plasma: Obtain fresh frozen human and mouse plasma. Thaw at 37°C and centrifuge to remove any precipitates.

  • ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in the plasma.

  • Time-Course Incubation: Incubate the ADC-plasma mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Analysis: Analyze the aliquots by a suitable method, such as hydrophobic interaction chromatography (HIC) or enzyme-linked immunosorbent assay (ELISA), to determine the concentration of intact ADC.

  • Data Analysis: Plot the percentage of intact ADC versus time to determine the half-life of the ADC in plasma.

Cathepsin B Cleavage Assay
  • Reaction Buffer: Prepare a reaction buffer appropriate for Cathepsin B activity (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

  • Enzyme Activation: Pre-incubate human recombinant Cathepsin B in the reaction buffer.

  • Cleavage Reaction: Add the ADC to the activated Cathepsin B solution to a final concentration of 10 µM.

  • Time-Course Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction by adding a protease inhibitor.

  • Analysis of Cleavage: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of released drug.

In Vivo Tumor Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., KPL-4, JIMT-1, BT-474, or SKBR-3) into the flank of immunodeficient mice.[8]

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, Val-Cit ADC, Glu-Val-Cit ADC).

  • ADC Administration: Administer the ADCs intravenously at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week.

  • Data Analysis: Plot the mean tumor volume for each group over time to assess antitumor efficacy. Calculate tumor growth inhibition (TGI) for each treatment group.

Conclusion

The choice between Val-Cit and Glu-Val-Cit linkers has significant implications for the preclinical development of ADCs. While both linkers demonstrate effective and selective cleavage by Cathepsin B within the tumor cell, the superior plasma stability of the Glu-Val-Cit linker in mouse models makes it a more reliable choice for in vivo studies.[5] The enhanced stability of the Glu-Val-Cit linker translates to improved efficacy in preclinical tumor models, providing a more accurate prediction of an ADC's potential clinical performance.[7][8] Therefore, for ADC development programs that rely on murine models for efficacy and toxicity assessment, the Glu-Val-Cit linker offers a distinct advantage in mitigating the risk of premature drug release and ensuring the delivery of the cytotoxic payload to the target tumor.

References

Validating Cathepsin B as the Primary Cleavage Enzyme: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitively identifying the primary enzyme responsible for the cleavage of a specific substrate is a critical step. This guide provides a comparative analysis of experimental data to validate cathepsin B as the principal cleavage enzyme against other potential proteases.

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[1] However, its activity is not confined to the lysosome; it is also found in the cytosol, nucleus, and extracellular spaces, where it participates in various physiological and pathological processes, including cancer progression and viral entry.[2][3][4][5] Validating cathepsin B as the primary cleavage enzyme for a given substrate requires a multi-faceted approach, including direct activity assays, comparative studies with other proteases, and the use of specific inhibitors.

Comparative Analysis of Cleavage Efficiency

To ascertain the primacy of cathepsin B in cleaving a substrate, its activity must be compared with that of other relevant proteases, such as other cysteine cathepsins (e.g., L, K, S, and V) and legumain.[2][6] The choice of substrate is crucial for these comparative assays. While substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are commonly used to assay for cathepsin B, they are also cleaved by other cysteine cathepsins, highlighting their lack of specificity.[2][7]

A more specific substrate, Z-Nle-Lys-Arg-AMC, has been identified and validated to show high specific activity for cathepsin B across a broad pH range (acidic to neutral) with minimal cleavage by cathepsins L, K, S, and V.[2][8] This makes it a superior tool for specifically monitoring cathepsin B activity.

Table 1: Comparison of Specific Activity of Cathepsin B and Other Cysteine Cathepsins on Various Fluorogenic Substrates [2]

SubstrateCathepsin BCathepsin LCathepsin KCathepsin SCathepsin V
Z-Phe-Arg-AMC+++++++++++++
Z-Arg-Arg-AMC+++++++++
Z-Nle-Lys-Arg-AMC+++----
(Activity level: +++ High, ++ Moderate, + Low, - No activity)

In the context of antibody-drug conjugates (ADCs), the Val-Cit linker is designed to be cleaved by cathepsin B.[6][9] Comparative studies with legumain-cleavable Asn-containing linkers have shown that the release of the payload (MMAE) from Val-Cit ADCs is significantly impeded by a cathepsin B inhibitor, but not by a legumain inhibitor.[6] Conversely, the release from Asn-containing ADCs is abrogated by a legumain inhibitor but unaffected by a cathepsin B inhibitor.[6] This provides strong evidence for the primary role of cathepsin B in cleaving the Val-Cit linker.

Table 2: Effect of Inhibitors on MMAE Release from ADCs in Rat Lysosomes [6]

ADC LinkerInhibitorMMAE Release Rate (nM/min)% Inhibition
AsnAsnNone0.51-
AsnAsnLegumain Inhibitor0.0198%
AsnAsnCathepsin B Inhibitor0.58-14%
ValCitNone1.12-
ValCitLegumain Inhibitor1.25-12%
ValCitCathepsin B Inhibitor0.3866%

Experimental Protocols

Accurate validation of cathepsin B activity relies on robust and well-defined experimental protocols.

Protocol 1: General Cathepsin B Activity Assay

This protocol is adapted from a standard fluorometric assay for measuring cathepsin B activity.[10][11]

Materials:

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[10]

  • Assay Buffer: 25 mM MES, pH 5.0[10]

  • Fluorogenic Peptide Substrate: Z-Arg-Arg-AMC or the more specific Z-Nle-Lys-Arg-AMC[2]

  • Cathepsin B Enzyme

  • 96-well black plate

  • Fluorescence plate reader

Procedure:

  • Dilute Cathepsin B to 10 µg/mL in Activation Buffer.

  • Incubate at room temperature for 15 minutes to activate the enzyme.[10]

  • Further dilute the activated Cathepsin B to 0.2 ng/µL in Assay Buffer.

  • Prepare the substrate solution at 20 µM in Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted Cathepsin B solution to each well.

  • To initiate the reaction, add 50 µL of the substrate solution to each well.

  • Include a substrate blank control containing 50 µL of Assay Buffer and 50 µL of the substrate solution.

  • Measure the fluorescence kinetically for 5 minutes with excitation at 380 nm and emission at 460 nm.[10]

Protocol 2: Inhibitor Specificity Assay

This protocol is used to confirm that the observed cleavage is indeed due to cathepsin B.[2]

Materials:

  • All materials from Protocol 1

  • Cathepsin B-specific inhibitor: CA-074[2]

  • Other protease inhibitors (as controls)

Procedure:

  • Prepare cell homogenates or purified enzyme solutions.

  • Pre-incubate the enzyme with the cathepsin B inhibitor CA-074 (1-10 µM) or a control inhibitor for 30 minutes at room temperature.[2]

  • Add the fluorogenic substrate to initiate the reaction.

  • Measure the fluorescence as described in Protocol 1.

  • A significant reduction in fluorescence in the presence of CA-074 compared to the control indicates specific cleavage by cathepsin B.

Signaling Pathways and Workflows

Cathepsin B's cleavage activity is a key step in several biological pathways, including viral entry and apoptosis.

Viral Entry Pathway

Cathepsin B, along with other cathepsins like L, is crucial for the entry of several viruses, including SARS-CoV-2 and Ebola virus.[4][5][12] These viruses enter the host cell via endocytosis. Inside the endosome, the acidic environment activates cathepsin B, which then cleaves the viral spike proteins, facilitating the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[12]

Viral_Entry cluster_Extracellular Extracellular Space cluster_Cell Host Cell Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome CathepsinB Cathepsin B (active) Endosome->CathepsinB Activation Fusion Membrane Fusion Endosome->Fusion CathepsinB->Endosome Cleaves Viral Spike Protein GenomeRelease Viral Genome Release Fusion->GenomeRelease Cytoplasm Cytoplasm GenomeRelease->Cytoplasm

Caption: Cathepsin B-mediated viral entry pathway.

Experimental Workflow for Substrate Validation

The process of validating a substrate for cathepsin B involves a logical flow of experiments to ensure specificity and primary cleavage activity.

Experimental_Workflow Start Hypothesized Cathepsin B Substrate ActivityAssay In vitro Cleavage Assay with Purified Cathepsin B Start->ActivityAssay ComparativeAssay Comparative Cleavage Assay (Cathepsin L, K, S, V, Legumain) ActivityAssay->ComparativeAssay Cleavage Observed InhibitorAssay Inhibitor Specificity Assay (CA-074) ComparativeAssay->InhibitorAssay Higher Specificity for Cathepsin B CellularAssay Cell-based Assay (Cell Lysates/Homogenates) InhibitorAssay->CellularAssay Inhibition by CA-074 Validation Validation of Cathepsin B as Primary Cleavage Enzyme CellularAssay->Validation Cleavage Confirmed in Cellular Context

Caption: Workflow for validating a cathepsin B substrate.

References

assessing the bystander effect of propionyl-Val-Cit ADCs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Propionyl-Val-Cit ADCs and Alternatives in Eliciting a Bystander Effect

The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells adjacent to targeted antigen-positive cells. This phenomenon significantly enhances therapeutic efficacy, particularly in heterogeneous tumors. The design of the linker connecting the antibody to the cytotoxic payload is a key determinant of an ADC's ability to induce a bystander effect. This guide provides a detailed comparison of ADCs featuring the propionyl-Val-Cit linker against other linker technologies, supported by experimental data and methodologies.

Mechanism of Action: Propionyl-Val-Cit Linker

The valine-citrulline (Val-Cit) dipeptide linker is one of the most widely used cleavable linkers in ADC development.[1] It is designed for selective cleavage by Cathepsin B, a protease often overexpressed in the lysosomal compartment of tumor cells.[2][3][4]

The process begins when the ADC binds to a target antigen on a cancer cell and is internalized.[2] The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, like Cathepsin B, lead to the cleavage of the Val-Cit linker.[2] This cleavage is often facilitated by a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which releases the unmodified, active payload.[2][5] If the released payload is membrane-permeable (e.g., monomethyl auristatin E or MMAE), it can diffuse out of the target cell and kill neighboring cells, regardless of their antigen expression status.[6][7][8] This diffusion and killing of adjacent cells is the bystander effect.[6][9][]

Bystander_Effect_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Ag+ Cell) ADC Propionyl-Val-Cit ADC Ag_pos Antigen-Positive (Ag+) Cell ADC->Ag_pos Binding Internalization 1. Internalization via Endocytosis Ag_neg Antigen-Negative (Ag-) Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg Kills Bystander Cell Lysosome 2. Lysosomal Trafficking Internalization->Lysosome Cleavage 3. Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release 4. Payload Release (e.g., MMAE) Cleavage->Release Payload Membrane-Permeable Payload Release->Payload Payload->Ag_neg Diffusion (Bystander Effect) Apoptosis_pos Apoptosis Payload->Apoptosis_pos Kills Target Cell

Mechanism of the ADC bystander effect.

Comparative Analysis of Linker Technologies

The choice of linker significantly impacts an ADC's stability, efficacy, and toxicity. The Val-Cit linker's performance is often benchmarked against non-cleavable linkers and other novel cleavable systems.

Linker Type Release Mechanism Bystander Effect Key Advantages Key Limitations
Propionyl-Val-Cit Enzymatic cleavage (Cathepsin B) in the lysosome.[2]Potent (with permeable payloads like MMAE).[6]Targeted intracellular release; effective in heterogeneous tumors.Susceptible to premature cleavage by other proteases (e.g., neutrophil elastase, mouse carboxylesterase 1C).[3][11]
Non-Cleavable (e.g., SMCC) Proteolytic degradation of the full antibody in the lysosome.[2]Limited/Negligible .[11] The payload is released with a charged amino acid remnant, hindering membrane permeability.[2]High plasma stability; lower off-target toxicity.[11]Reduced efficacy in tumors with low or heterogeneous antigen expression.
Val-Ala Enzymatic cleavage.Potent .Better hydrophilicity and stability compared to Val-Cit, showing less aggregation at high drug-to-antibody ratios (DARs).[12]Still susceptible to some off-target enzymatic cleavage.
cBu-Cit Enzymatic cleavage.Potent .Exhibits greater specificity for Cathepsin B over other cathepsins, potentially reducing off-target toxicity.[12]Newer technology with less clinical validation.
Sulfatase-Cleavable Cleavage by sulfatase, an enzyme overexpressed in some tumors.[12]Potent .High plasma stability (>7 days in one study) compared to Val-Cit.[12]Dependent on sulfatase expression in the tumor microenvironment.

Quantitative Performance Data

The following tables summarize representative preclinical data comparing different ADC linker technologies. Lower IC50 values indicate higher potency.

Table 1: In Vitro Cytotoxicity (Representative IC50 Values)

ADC Linker-Payload Antigen-Positive Cells (IC50, pM) Antigen-Negative Cells (IC50, pM) Bystander Co-Culture (IC50 on Ag- cells, pM)
Trastuzumab-Val-Cit -MMAE~10-100>10,000~500-1,000
Trastuzumab-SMCC -DM1 (T-DM1)~20-150>10,000No significant effect.[13]
Anti-HER2-Sulfatase -Linker-Payload61 - 111Not ReportedNot Reported
Anti-HER2-Val-Ala -MMAE92Not ReportedNot Reported

Data compiled from multiple sources for illustrative purposes.[12][13]

Table 2: Plasma Stability and In Vivo Toxicity

Linker Type Plasma Half-Life (t½) Maximum Tolerated Dose (MTD) in Mice Primary Toxicity Concern
Val-Cit Variable; prone to cleavage by mouse Ces1C and human neutrophil elastase.[3][11]~2.5 - 10 mg/kgPremature payload release leading to systemic toxicity (e.g., neutropenia).[11]
Non-Cleavable High~160 mg/kg (almost twofold that of a Val-Ala ADC in one study).[12]On-target, off-tumor toxicity.
Val-Ala Higher than Val-Cit.~10 mg/kg.[12]Reduced aggregation compared to Val-Cit.
Sulfatase-Cleavable High (>7 days in one study).[12]Not ReportedHigh plasma stability suggests a favorable toxicity profile.

Experimental Protocols for Assessing Bystander Effect

Validating the bystander effect is a critical step in ADC development.[6] Standardized assays are used to quantify this phenomenon both in vitro and in vivo.

In Vitro Co-Culture Bystander Assay

This is the foundational assay for evaluating the bystander effect.[6]

  • Objective: To measure the ability of an ADC to kill antigen-negative (Ag-) cells when cultured with antigen-positive (Ag+) cells.

  • Methodology:

    • Cell Line Selection: Choose an Ag+ cell line (e.g., HER2-positive N87) and an Ag- cell line that is sensitive to the payload (e.g., HER2-negative MCF7).[6] The Ag- cell line is often labeled with a fluorescent protein like GFP for easy identification.[2][14]

    • Co-Culture Setup: Seed a mixed population of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:5) in a multi-well plate.[2][7]

    • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

    • Analysis: After a set incubation period (e.g., 72-96 hours), quantify the viability of the Ag- cell population specifically, using methods like flow cytometry or high-content imaging.[13][15] The reduction in Ag- cell viability in the presence of Ag+ cells demonstrates the bystander effect.[7]

CoCulture_Workflow start Start cell_select 1. Select Ag+ and Ag- (GFP-labeled) cell lines start->cell_select co_culture 2. Co-seed cells at a defined ratio cell_select->co_culture adc_treat 3. Treat with serial dilutions of ADC co_culture->adc_treat incubation 4. Incubate for 72-96 hours adc_treat->incubation analysis 5. Quantify viability of GFP-labeled Ag- cells incubation->analysis end End analysis->end

Workflow for an in vitro co-culture bystander assay.
Conditioned Medium Transfer Assay

This assay helps determine if the cytotoxic agent is released into the surrounding medium.

  • Objective: To assess whether the medium from ADC-treated Ag+ cells can kill Ag- cells.

  • Methodology:

    • Treat Ag+ cells with the ADC for a specified period.

    • Collect the conditioned medium from these cells.

    • Transfer the conditioned medium to a culture of Ag- cells.

    • Measure the viability of the Ag- cells after incubation. A decrease in viability indicates that a cell-permeable payload was released into the medium.[13]

In Vivo Admixed Tumor Model

This model provides a more physiologically relevant assessment in a complex tumor microenvironment.[6]

  • Objective: To evaluate the bystander effect in a living organism.

  • Methodology:

    • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice.[6] The Ag- cells may express a reporter gene like luciferase for non-invasive imaging.

    • Once tumors are established, treat the mice with the ADC.

    • Monitor tumor growth and the relative population of Ag- cells over time. A reduction in the overall tumor volume and a decrease in the Ag- cell signal demonstrate an in vivo bystander effect.

Conclusion

Propionyl-Val-Cit linkers are a cornerstone of ADC technology, offering a potent bystander effect that is crucial for treating heterogeneous tumors. This capability stems from the linker's designed cleavage within tumor cells, releasing a membrane-permeable payload that can kill neighboring antigen-negative cells. However, this comes with a trade-off, as the Val-Cit motif can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.

Alternative technologies, such as non-cleavable linkers, offer superior plasma stability at the cost of the bystander effect. Newer cleavable linkers like Val-Ala and sulfatase-cleavable systems aim to improve upon the Val-Cit design by enhancing stability while retaining the powerful bystander killing mechanism. The choice of linker is therefore a critical decision in ADC design, requiring a balance between stability, targeted payload release, and the desired mechanism of action for a specific therapeutic context. The experimental protocols outlined provide a robust framework for quantifying and comparing the bystander effect of different ADC platforms, guiding the development of next-generation cancer therapeutics.

References

A Comparative Guide to Target-Mediated Cleavage of Propionyl-Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) hinges on the meticulous selection of each component. The linker, the bridge between the monoclonal antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index. This guide provides an objective comparison of the propionyl-Val-Cit linker, a variation of the clinically validated Val-Cit motif, against other prominent linker technologies. We present supporting experimental data and detailed protocols to inform the development of next-generation ADCs with enhanced efficacy and safety profiles.

The propionyl-Val-Cit linker belongs to the class of enzyme-cleavable dipeptide linkers. Its core mechanism of action relies on the specific recognition and cleavage by lysosomal proteases, primarily cathepsin B, which are highly expressed in the tumor microenvironment. This targeted cleavage ensures the conditional release of the cytotoxic payload within cancer cells, minimizing systemic exposure and associated off-target toxicities. The "propionyl" modification at the N-terminus of the valine residue, akin to the commonly used maleimidocaproyl (mc) group, can influence the linker's physicochemical properties, such as hydrophobicity and stability.

Comparative Performance of ADC Linkers

The selection of a linker profoundly impacts the stability, efficacy, and safety of an ADC. The following tables summarize key quantitative data comparing the performance of Val-Cit-based linkers with other common linker technologies. While specific data for the "propionyl-Val-Cit" linker is not extensively available in the public domain, the data for the closely related and well-characterized maleimidocaproyl-Val-Cit (mc-Val-Cit) linker is presented as a representative benchmark for this class of dipeptide linkers.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

Linker TypeRepresentative LinkerPayloadPlasma SourceTime (days)% Intact ADC RemainingReference
Dipeptide (Val-Cit) mc-Val-Cit-PABCMMAEHuman7>95%[1]
Dipeptide (Val-Cit)mc-Val-Cit-PABCMMAEMouse7~50-70%[1]
Dipeptide (Val-Ala)mc-Val-Ala-PABCMMAEHuman7>95%[2]
TetrapeptideGly-Gly-Phe-GlyDxdHuman7>98%[]
Non-cleavableSMCCDM1Human7>98%[]

Table 2: In Vitro Lysosomal Cleavage of ADC Linkers

Linker TypeRepresentative LinkerPayloadLysosomal FractionTime (hours)% Payload ReleaseReference
Dipeptide (Val-Cit) mc-Val-Cit-PABCMMAEHuman Liver4>90%[4]
Dipeptide (Val-Ala)mc-Val-Ala-PABCMMAEHuman Liver4~80%[2]
TetrapeptideGly-Gly-Phe-GlyDxdHuman Liver4~70%[]
Non-cleavableSMCCDM1Human Liver24<10% (payload-linker-amino acid)[]

Table 3: In Vitro Cytotoxicity and Bystander Effect

Linker TypeRepresentative LinkerPayloadTarget Cell LineAntigen-Negative Cell LineIC50 (Target Cells, nM)Bystander KillingReference
Dipeptide (Val-Cit) mc-Val-Cit-PABCMMAECD30+CD30-~1Yes[5]
Dipeptide (Val-Ala)mc-Val-Ala-PABCMMAEHer2+Her2-~1.5Yes[2]
Non-cleavableSMCCDM1Her2+Her2-~5No[]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and to evaluate the performance of ADCs with propionyl-Val-Cit linkers, a series of well-defined experiments are essential. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of target-mediated cleavage and the workflows for critical in vitro assays.

Mechanism of Target-Mediated Cleavage of Propionyl-Val-Cit Linker cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC (Antibody-Linker-Payload) Receptor Target Antigen (e.g., CD30, HER2) ADC->Receptor 1. Binding Endosome Endosome (Acidic pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of propionyl-Val-Cit linker cleavage in a target cell.

Experimental Workflow for Plasma Stability Assay cluster_workflow start Start: ADC Sample incubation Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling extraction Isolate ADC (e.g., Protein A/G beads) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify Intact ADC and Free Payload analysis->quantification end End: Determine Plasma Half-life quantification->end

Caption: Workflow for assessing ADC stability in plasma.

Experimental Workflow for Bystander Killing Assay cluster_workflow start Start: Co-culture of Target (Antigen+) and Non-Target (Antigen-) Cells treatment Treat with ADC start->treatment incubation Incubate for 48-72 hours treatment->incubation analysis Measure Viability of Each Cell Population (e.g., Flow Cytometry, Imaging) incubation->analysis end End: Quantify Bystander Effect analysis->end

Caption: Workflow for evaluating the bystander effect of an ADC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker technologies.

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of the propionyl-Val-Cit linker to cleavage by cathepsin B.

Materials:

  • ADC with propionyl-Val-Cit linker

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with 0.1% formic acid and an internal standard (e.g., a stable isotope-labeled version of the payload)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate solvent (e.g., PBS).

  • Activate cathepsin B by pre-incubating in the assay buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding the ADC to the activated cathepsin B solution to a final concentration of 1-10 µM ADC and 100 nM cathepsin B.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding 4 volumes of cold quenching solution.

  • Centrifuge the samples to precipitate the enzyme and antibody.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Calculate the rate of cleavage.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC in plasma and determine the rate of premature payload release.

Materials:

  • ADC with propionyl-Val-Cit linker

  • Human and mouse plasma

  • PBS (phosphate-buffered saline)

  • Protein A or G magnetic beads

  • Wash Buffer: PBS with 0.05% Tween-20

  • Elution Buffer: 0.1 M glycine, pH 2.5

  • Neutralization Buffer: 1 M Tris, pH 8.0

  • LC-MS/MS system

Procedure:

  • Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.

  • At specified time points (e.g., 0, 1, 3, 7 days), collect aliquots of the plasma-ADC mixture.

  • To measure intact ADC, capture the ADC from the plasma using Protein A or G magnetic beads.

  • Wash the beads with wash buffer to remove unbound plasma proteins.

  • Elute the intact ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • To measure the free payload, precipitate the proteins from the plasma aliquots using cold acetonitrile.

  • Centrifuge and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Calculate the percentage of intact ADC remaining over time.

Bystander Killing Assay

Objective: To assess the ability of the payload released from the ADC to kill neighboring antigen-negative cells.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Cell culture medium and supplements

  • ADC with propionyl-Val-Cit linker

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Fluorescently labeled antibodies for flow cytometry or high-content imaging system

Procedure:

  • Seed the target and non-target cells in a co-culture at a defined ratio (e.g., 1:1, 1:5) in a 96-well plate. The non-target cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • Allow the cells to adhere overnight.

  • Treat the co-culture with a serial dilution of the ADC. Include a control ADC with a non-cleavable linker.

  • Incubate the cells for 72-120 hours.

  • Measure the viability of the total cell population using a cell viability reagent.

  • To specifically measure the viability of the non-target cells, use flow cytometry or high-content imaging to quantify the number of viable fluorescently labeled cells.

  • Calculate the IC50 for both cell populations and determine the extent of bystander killing.

Conclusion

The propionyl-Val-Cit linker represents a refined version of the clinically successful Val-Cit dipeptide linker technology. Its target-mediated cleavage by lysosomal proteases within cancer cells offers a robust mechanism for the selective release of cytotoxic payloads. While direct comparative data for the propionyl-modified linker is emerging, the extensive validation of the Val-Cit platform provides a strong foundation for its development. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of propionyl-Val-Cit-based ADCs and their comparison with alternative linker strategies. Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication, underscoring the importance of comprehensive preclinical evaluation.

References

Val-Cit Linkers in Clinical Trials: A Comparative Review of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical performance of antibody-drug conjugates (ADCs) utilizing the cathepsin B-cleavable valine-citrulline (Val-Cit) linker reveals a landscape of significant therapeutic advancements across a range of hematological and solid tumors. This guide provides a comparative analysis of key clinical trial data for prominent Val-Cit linker-based ADCs, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, safety, and methodologies.

The Val-Cit linker has emerged as a cornerstone in the design of ADCs, prized for its stability in systemic circulation and its susceptibility to cleavage by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This targeted release of the cytotoxic payload within the cancer cell is designed to maximize efficacy while minimizing off-target toxicity. This review consolidates data from pivotal clinical trials of several approved ADCs that employ this linker technology, including Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin), Tivdak® (tisotumab vedotin), Polivy® (polatuzumab vedotin), and Aidixi® (disitamab vedotin).

Mechanism of Action: The Val-Cit Linker

The Val-Cit linker's mechanism of action is a well-orchestrated process that begins with the ADC binding to its target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B efficiently cleaves the Val-Cit dipeptide, liberating the cytotoxic payload to exert its cell-killing effects.

Val_Cit_Linker_Mechanism ADC Antibody-Drug Conjugate (ADC) - Antibody - Val-Cit Linker - Cytotoxic Payload TumorCell Tumor Cell ADC->TumorCell Binding 1. Binding to Target Antigen Internalization 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, High Cathepsin B) Cleavage 3. Cathepsin B Cleavage of Val-Cit Linker PayloadRelease 4. Payload Release CellDeath 5. Cell Death (Apoptosis) Clinical_Trial_Workflow Start Patient Screening & Enrollment Treatment ADC Administration (e.g., IV infusion every 3 weeks) Start->Treatment Monitoring Safety Monitoring (Adverse Event Tracking) Treatment->Monitoring Assessment Tumor Assessment (e.g., RECIST criteria) Monitoring->Assessment Decision Treatment Decision Assessment->Decision Continue Continue Treatment Decision->Continue Response or Stable Disease Discontinue Discontinue Treatment (Progression or Toxicity) Decision->Discontinue Disease Progression or Unacceptable Toxicity Continue->Treatment End End of Study Discontinue->End

Safety Operating Guide

Navigating the Safe Disposal of Acid-propionylamino-Val-Cit-OH: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive operational and disposal plan for Acid-propionylamino-Val-Cit-OH, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). Given the absence of a universally available Safety Data Sheet (SDS), this document synthesizes general best practices for peptide-based compounds and ADC linkers.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal instructions and to adhere to all institutional and local environmental regulations.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to establish a controlled laboratory environment with proper ventilation. All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionNitrile or other chemically resistant gloves
Body ProtectionLaboratory coat
RespiratoryUse in a well-ventilated area or fume hood.

In the event of a spill, isolate the area and prevent the spread of the material. For solid spills, carefully sweep the material to avoid dust generation. For liquid spills, use an inert absorbent material. All contaminated materials should be collected in a sealed, labeled container for proper disposal.

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Consult Institutional Guidelines: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) office to obtain specific protocols for chemical waste disposal.[1][2]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, contaminated labware (e.g., weigh boats, spatulas), and spill cleanup materials in a designated, leak-proof, and clearly labeled container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Avoid mixing with incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), relevant hazard warnings (if known from the SDS), and the date of accumulation.

  • Storage of Waste: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection by the institutional waste management service.

  • Waste Pickup: Arrange for the collection of the chemical waste through your institution's established procedures.

III. Experimental Workflow and Disposal Logic

The following diagram illustrates the logical workflow for handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_disposal Disposal Pathway cluster_spill Spill Response A Review SDS and Institutional Protocols B Don Personal Protective Equipment (PPE) A->B C Handle in Ventilated Area (Fume Hood) B->C D Weighing and Solution Preparation C->D Proceed with experiment E Perform Experiment D->E F Segregate Solid & Liquid Waste E->F Generate waste G Label Waste Containers Clearly F->G H Store Waste in Designated Area G->H I Arrange for EHS Waste Collection H->I J Spill Occurs K Contain Spill J->K L Collect Contaminated Material K->L L->F Dispose as chemical waste

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.